Product packaging for Radiprodil(Cat. No.:CAS No. 496054-87-6)

Radiprodil

Cat. No.: B1680500
CAS No.: 496054-87-6
M. Wt: 397.4 g/mol
InChI Key: GKGRZLGAQZPEHO-UHFFFAOYSA-N
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Description

Radiprodil has been used in trials studying the treatment of Infantile Spasms (IS) and Diabetic Peripheral Neuropathic Pain.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
selective inhibitor for NMDA receptor GluN2B subunit

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20FN3O4 B1680500 Radiprodil CAS No. 496054-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxo-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4/c22-15-3-1-13(2-4-15)11-14-7-9-25(10-8-14)20(27)19(26)23-16-5-6-17-18(12-16)29-21(28)24-17/h1-6,12,14H,7-11H2,(H,23,26)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGRZLGAQZPEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)C(=O)NC3=CC4=C(C=C3)NC(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964297
Record name 2-{4-[(4-Fluorophenyl)methyl]piperidin-1-yl}-N-(2-hydroxy-1,3-benzoxazol-6-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496054-87-6
Record name Radiprodil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496054876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Radiprodil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12260
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-{4-[(4-Fluorophenyl)methyl]piperidin-1-yl}-N-(2-hydroxy-1,3-benzoxazol-6-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RADIPRODIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XGC17ZKUF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of the NR2B Subunit in Epilepsy and the Therapeutic Potential of Radiprodil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, and its dysfunction has been increasingly implicated in the pathophysiology of epilepsy. A key component of this receptor, the GluN2B (formerly NR2B) subunit, encoded by the GRIN2B gene, has emerged as a significant player in epileptogenesis, particularly in pediatric epileptic encephalopathies. Gain-of-function mutations in GRIN2B lead to excessive NMDA receptor activity, resulting in neuronal hyperexcitability and seizures. This has paved the way for the development of targeted therapies, with Radiprodil, a selective negative allosteric modulator of NR2B-containing NMDA receptors, showing considerable promise. This technical guide provides an in-depth overview of the role of the NR2B subunit in epilepsy, the mechanism of action of this compound, and a summary of key preclinical and clinical findings, supplemented with detailed experimental protocols and pathway diagrams.

The NR2B Subunit: A Key Player in Epilepsy

The NMDA receptor is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The specific GluN2 subunit isoform (GluN2A-D) incorporated into the receptor complex dictates its biophysical and pharmacological properties. The GluN2B subunit is predominantly expressed during early brain development and in the adult forebrain.[1]

Gain-of-Function Mutations in GRIN2B and Epileptogenesis

Mutations in the GRIN2B gene can be broadly classified as loss-of-function or gain-of-function. Gain-of-function mutations are strongly associated with severe, early-onset epileptic encephalopathies, including West syndrome and other developmental and epileptic encephalopathies.[2][3] These mutations often lead to one or more of the following alterations in receptor function:

  • Increased Glutamate Potency: The receptor becomes more sensitive to glutamate, leading to greater activation at lower neurotransmitter concentrations.

  • Reduced Magnesium (Mg2+) Block: A key characteristic of NMDA receptors is a voltage-dependent block by extracellular Mg2+. Gain-of-function mutations can diminish this block, allowing for excessive Ca2+ influx even at resting membrane potentials.[4][5]

  • Increased Calcium (Ca2+) Permeability: Some mutations directly increase the permeability of the channel to Ca2+, further exacerbating intracellular Ca2+ overload.

This resulting excessive Ca2+ influx is a central mechanism in epileptogenesis, triggering a cascade of downstream events that lead to neuronal hyperexcitability and cell death. Studies on human cortical dysplasia tissue, a common cause of pharmacoresistant epilepsy, have shown increased expression of the NR2B subunit, and selective blockade of NR2B-containing receptors can suppress epileptiform activity in these tissues.

This compound: A Selective NR2B Negative Allosteric Modulator

This compound (formerly RGH-896) is an orally active, selective negative allosteric modulator (NAM) of NMDA receptors containing the NR2B subunit. As a NAM, this compound binds to a site on the receptor distinct from the glutamate or glycine binding sites and reduces the channel's probability of opening in response to agonist binding. This mechanism allows for a more nuanced modulation of receptor activity compared to channel blockers or competitive antagonists.

Mechanism of Action and Potency

This compound's selectivity for the NR2B subunit is a key therapeutic advantage, as it avoids the widespread side effects associated with non-selective NMDA receptor antagonists. Importantly, its inhibitory effect is maintained even in the presence of gain-of-function mutations that affect other parts of the receptor, such as the ion channel pore.

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cluster_receptor NMDA Receptor cluster_modulation Allosteric Modulation cluster_effect Functional Effect GluN1 GluN1 Ion_Channel Ion Channel GluN2B GluN2B This compound This compound Binding_Site Allosteric Binding Site This compound->Binding_Site Binds to Binding_Site->GluN2B Located on Conformational_Change Conformational Change Binding_Site->Conformational_Change Induces Channel_Opening_Probability Decreased Channel Opening Probability Conformational_Change->Channel_Opening_Probability Ca_Influx Reduced Ca2+ Influx Channel_Opening_Probability->Ca_Influx Neuronal_Excitability Decreased Neuronal Excitability Ca_Influx->Neuronal_Excitability Glutamate Glutamate Glutamate->GluN2B Binds to (Agonist)

Mechanism of Action of this compound.

Quantitative Data

In Vitro Potency of this compound

The potency of this compound has been evaluated in Xenopus oocytes expressing human NMDA receptors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against wild-type and various GRIN2B gain-of-function mutations.

Receptor CompositionIC50 (nM)Fold Change vs. Wild-TypeReference
GluN1/GluN2B (Wild-Type)49 ± 5-
GluN1/GluN2B (R540H)53 ± 131.08
GluN1/GluN2B (N615I)47 ± 70.96
GluN1/GluN2B (V618G)60 ± 101.22

Data are presented as mean ± SEM.

These data demonstrate that this compound retains its potency against NMDA receptors carrying common gain-of-function mutations in the GRIN2B gene.

Preclinical Efficacy of this compound

This compound has demonstrated dose-dependent anticonvulsant effects in preclinical models of epilepsy.

Animal ModelSeizure TypeED50 (mg/kg)Reference
Audiogenic Seizure-Sensitive MiceGeneralized Clonic Convulsions2.1
Juvenile Rats (PN12) + PTZGeneralized Tonic-Clonic Seizures~3

ED50: 50% effective dose.

Clinical Pharmacokinetics of this compound in Healthy Adults

A Phase 1 study in healthy adult volunteers established the pharmacokinetic profile of a single 30 mg oral dose of this compound.

ParameterValueUnitReference
AUCinf (Area under the curve from time zero to infinity)2042h*ng/mL
Cmax (Maximum plasma concentration)89.4ng/mL
t1/2 (Elimination half-life)15.8hours
tmax (Time to reach maximum concentration)4 (median)hours
Clinical Efficacy of this compound in GRIN Gain-of-Function Patients

A Phase 1b open-label trial evaluated the efficacy of this compound in patients with GRIN gain-of-function mutations.

ParameterResultPatient PopulationReference
Median Seizure Reduction86%8 patients with regular seizures
Patients with >90% Seizure Reduction43%8 patients with regular seizures
Patients Achieving Seizure Freedom1 out of 88 patients with regular seizures

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

Objective: To characterize the electrophysiological properties of wild-type and mutant NR2B-containing NMDA receptors and to determine the potency of inhibitors like this compound.

Methodology: (Adapted from Mullier et al., 2017)

  • Oocyte Preparation:

    • Harvest oocytes from anesthetized female Xenopus laevis.

    • Defolliculate oocytes by incubation with collagenase in a Ca2+-free solution.

    • Store oocytes in Barth's solution supplemented with antibiotics.

  • cRNA Injection:

    • Inject oocytes with cRNAs encoding human GluN1 and either wild-type or mutant GluN2B subunits.

    • Incubate injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., containing NaCl, KCl, BaCl2, and HEPES, pH 7.4).

    • Impale the oocyte with two glass microelectrodes filled with KCl, serving as the voltage and current electrodes.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).

    • Apply glutamate and glycine to activate the NMDA receptors and record the resulting inward current.

    • For inhibitor studies, co-apply this compound at various concentrations with the agonists.

  • Data Analysis:

    • Measure the peak current amplitude in response to agonist application in the absence and presence of the inhibitor.

    • Construct concentration-response curves and fit the data to a logistic equation to determine the IC50 value.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rodents

Objective: To evaluate the in vivo anticonvulsant efficacy of a test compound.

Methodology: (Adapted from Auvin et al., 2020 and other sources)

  • Animal Preparation:

    • Use juvenile or adult rats or mice, depending on the study's objective.

    • Acclimatize animals to the housing conditions for at least 48 hours before the experiment.

  • Drug Administration:

    • Administer the test compound (e.g., this compound) or vehicle via an appropriate route (e.g., intraperitoneal or oral).

    • Include a positive control group treated with a known anticonvulsant (e.g., diazepam).

  • Seizure Induction:

    • At a predetermined time after drug administration (based on the compound's pharmacokinetics), administer a sub-convulsive or convulsive dose of PTZ subcutaneously or intraperitoneally.

  • Behavioral Observation:

    • Immediately after PTZ injection, place the animal in an observation chamber.

    • Observe and score the seizure activity for a defined period (e.g., 30 minutes) using a standardized scale (e.g., Racine scale).

  • Data Analysis:

    • Determine the percentage of animals protected from each seizure stage at different doses of the test compound.

    • Calculate the ED50, the dose that protects 50% of the animals from a specific seizure endpoint.

Signaling Pathways and Experimental Workflows

NR2B Downstream Signaling in Epilepsy

Gain-of-function mutations in GRIN2B lead to excessive Ca2+ influx through the NMDA receptor, which activates several downstream signaling cascades implicated in epileptogenesis. Two key pathways are the Ras-ERK1/2 and the CaMKII-CREB pathways.

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cluster_erk_pathway Ras-ERK Pathway cluster_camk_pathway CaMKII-CREB Pathway NMDA_Receptor NR2B-containing NMDA Receptor (Gain-of-Function) Ca_Influx Increased Ca2+ Influx NMDA_Receptor->Ca_Influx CaM Calmodulin Ca_Influx->CaM Activates Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1_2 ERK1_2 MEK->ERK1_2 eIF4E_p eIF4E_p ERK1_2->eIF4E_p Phosphorylates NR2B_Translation NR2B Protein Translation eIF4E_p->NR2B_Translation Increases Neuronal_Hyperexcitability Neuronal_Hyperexcitability NR2B_Translation->Neuronal_Hyperexcitability Leads to CaMKII CaMKII CaM->CaMKII Activates pCREB pCREB CaMKII->pCREB Phosphorylates CREB CREB Gene_Expression Altered Gene Expression pCREB->Gene_Expression Gene_Expression->Neuronal_Hyperexcitability Contributes to Epileptogenesis Epileptogenesis Neuronal_Hyperexcitability->Epileptogenesis

NR2B Downstream Signaling in Epilepsy.

Activation of the ERK1/2 pathway can lead to increased translation of NR2B protein, creating a positive feedback loop that further enhances NMDA receptor function. The CaMKII-CREB pathway is involved in activity-dependent gene expression that can contribute to the long-term changes in synaptic plasticity associated with epilepsy.

Drug Development Workflow for a Novel Anticonvulsant

The development of a novel anticonvulsant like this compound follows a structured workflow from initial discovery to clinical application.

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cluster_discovery Discovery & In Vitro Characterization cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_Identification Target Identification (e.g., NR2B) Compound_Screening Compound Screening Target_Identification->Compound_Screening In_Vitro_Assays In Vitro Assays (e.g., Xenopus Oocytes) Compound_Screening->In_Vitro_Assays Lead_Optimization Lead Optimization In_Vitro_Assays->Lead_Optimization Animal_Models Animal Models of Epilepsy (e.g., PTZ, Audiogenic) Lead_Optimization->Animal_Models Pharmacokinetics_Tox Pharmacokinetics & Toxicology Studies Animal_Models->Pharmacokinetics_Tox Dose_Response Dose-Response Studies Pharmacokinetics_Tox->Dose_Response Phase_1 Phase 1 (Safety & PK in healthy volunteers) Dose_Response->Phase_1 Phase_2 Phase 2 (Efficacy & Dosing in patients) Phase_1->Phase_2 Phase_3 Phase 3 (Pivotal Efficacy & Safety) Phase_2->Phase_3 Regulatory_Approval Regulatory Approval Phase_3->Regulatory_Approval

Drug Development Workflow.

This workflow illustrates the progression from identifying a therapeutic target, through in vitro and in vivo testing, to the multi-phase clinical trials required for regulatory approval.

Conclusion

The NR2B subunit of the NMDA receptor represents a promising therapeutic target for epilepsies driven by gain-of-function mutations in the GRIN2B gene. This compound, as a selective negative allosteric modulator of NR2B-containing receptors, has demonstrated a strong scientific rationale and encouraging preclinical and early clinical efficacy. Its ability to retain potency against mutated receptors and its favorable pharmacokinetic profile position it as a potentially transformative therapy for a patient population with high unmet medical need. Further investigation in larger, controlled clinical trials is warranted to fully establish its safety and efficacy. The detailed methodologies and data presented in this guide are intended to support the ongoing research and development efforts in this critical area of neuroscience.

References

Radiprodil: A Negative Allosteric Modulator of GluN2B-Containing NMDA Receptors - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radiprodil (also known as UCB3491) is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit.[1][2] By binding to a site distinct from the agonist binding site, this compound reduces the activity of these receptors, which play a crucial role in excitatory synaptic transmission, neuronal development, and synaptic plasticity.[1][3] Dysregulation of GluN2B-containing NMDA receptors has been implicated in various neurological disorders, making them a key therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization. The information presented is intended to support researchers and drug development professionals in the exploration of this compound and similar compounds for therapeutic applications.

Introduction to this compound and the GluN2B Target

The NMDA receptor is a heterotetrameric ion channel composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits. The subunit composition dictates the receptor's pharmacological and biophysical properties. GluN2B-containing NMDA receptors are predominantly expressed in the forebrain and are characterized by slower channel kinetics compared to those containing the GluN2A subunit.

This compound selectively targets NMDA receptors incorporating the GluN2B subunit.[1] It acts as a negative allosteric modulator, meaning it binds to a site on the receptor that is different from the glutamate or glycine binding sites. This binding event reduces the channel's opening probability or conductance in response to agonist binding, thereby dampening excessive neuronal excitation. This mechanism of action has shown therapeutic promise in conditions associated with hyperactivity of GluN2B-containing NMDA receptors, such as certain genetic epilepsies (GRIN-related disorders), infantile spasms, and tuberous sclerosis complex.

Mechanism of Action: Negative Allosteric Modulation

This compound's mechanism as a NAM involves binding to a modulatory site at the interface between the GluN1 and GluN2B subunits. This binding stabilizes a conformational state of the receptor that is less responsive to the binding of the co-agonists, glutamate and glycine. This results in a decrease in the calcium influx through the channel, which is a key signaling event mediated by NMDA receptors.

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cluster_receptor GluN2B-containing NMDA Receptor GluN1 GluN1 IonChannel Ion Channel (Closed) GluN2B GluN2B ReducedActivity Reduced Channel Activity (Decreased Ca2+ Influx) IonChannel->ReducedActivity Leads to This compound This compound This compound->GluN2B Binds to Allosteric Site Glutamate Glutamate Glutamate->GluN2B Binds to Agonist Site Glycine Glycine Glycine->GluN1 Binds to Co-agonist Site

Caption: this compound's Negative Allosteric Modulation of the GluN2B Receptor.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing insights into its potency, efficacy, and pharmacokinetic profile.

Table 1: In Vitro Potency of this compound

ParameterValueSpecies/SystemReference
IC50 (GluN2B inhibition) 3 - 10 nMRecombinant receptors
IC50 (LTP inhibition by pooled Aβ species) 20 nMMurine hippocampal slices

Table 2: In Vivo Efficacy of this compound in Seizure Models

ModelParameterValueSpeciesReference
Audiogenic Seizure Model ED502.1 mg/kgMouse
Pentylenetetrazole (PTZ)-induced Seizures Effective Dose3 mg/kg (significant protection)Postnatal day 12 Rats
Pentylenetetrazole (PTZ)-induced Seizures Effective Dose10 mg/kg (complete abolition of tonic seizures)Postnatal day 12 Rats
Grin2aS/S Audiogenic Seizure Model Effective Dose1.5 - 10 mg/kg (dose-dependent reduction)Mouse

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults (Single 30 mg Oral Dose)

ParameterGeometric Mean (Range)UnitReference
Cmax 89.4ng/mL
tmax 4 (3-6)hours
AUCinf 2042h*ng/mL
t1/2 15.8hours

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a NAM of GluN2B-containing NMDA receptors.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is used to assess the inhibitory activity of this compound on NMDA receptors expressed in Xenopus oocytes.

Objective: To determine the concentration-response curve and IC50 value of this compound for the inhibition of GluN2B-containing NMDA receptors.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human GluN1 and GluN2B subunits

  • Recording solution (in mM): 90 NaCl, 1 KCl, 10 HEPES, 0.5 BaCl2, pH 7.4

  • Agonist solution: Recording solution containing 100 µM glutamate and 30 µM glycine

  • This compound stock solution (in DMSO) and serial dilutions in agonist solution

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject each with cRNA encoding human GluN1 and GluN2B subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

  • Voltage Clamp: Clamp the oocyte membrane potential at -70 mV.

  • Agonist Application: Perfuse the oocyte with the agonist solution to elicit an inward current mediated by the NMDA receptors.

  • This compound Application: Once a stable baseline current is achieved, co-apply this compound at various concentrations with the agonist solution.

  • Data Acquisition and Analysis: Record the peak inward current at each this compound concentration. Normalize the current responses to the control response (agonist alone) and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

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cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Oocyte_Prep Oocyte Preparation and cRNA Injection Incubation Incubation (2-5 days) Oocyte_Prep->Incubation Placement Place Oocyte in Recording Chamber Incubation->Placement Impalement Impale with Microelectrodes Placement->Impalement Voltage_Clamp Voltage Clamp (-70 mV) Impalement->Voltage_Clamp Agonist_App Apply Agonist (Glutamate + Glycine) Voltage_Clamp->Agonist_App Radiprodil_App Co-apply this compound Agonist_App->Radiprodil_App Record_Current Record Peak Inward Current Radiprodil_App->Record_Current Normalization Normalize Data Record_Current->Normalization Curve_Fitting Fit Dose-Response Curve (Determine IC50) Normalization->Curve_Fitting

Caption: Workflow for Two-Electrode Voltage Clamp Electrophysiology.
Calcium Flux Assay

This high-throughput assay measures changes in intracellular calcium concentration in response to NMDA receptor activation and modulation by this compound.

Objective: To screen for and characterize the inhibitory effect of this compound on GluN2B-mediated calcium influx.

Materials:

  • HEK293 cells stably expressing human GluN1 and GluN2B subunits

  • Culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 2 mM CaCl2)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Agonist solution: Assay buffer containing glutamate and glycine (concentrations to be optimized for EC80 response)

  • This compound stock solution (in DMSO) and serial dilutions in assay buffer

Procedure:

  • Cell Plating: Seed the HEK293-GluN1/GluN2B cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate the plate at 37°C for 1-2 hours in the dark.

  • Compound Addition: Add serial dilutions of this compound to the appropriate wells.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Simultaneously add the agonist solution to all wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence intensity or the area under the curve for each well. Normalize the data to the control wells (agonist alone) and plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

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cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Plating Seed HEK293-GluN1/GluN2B Cells in Microplate Dye_Loading Load Cells with Calcium Dye Cell_Plating->Dye_Loading Compound_Add Add this compound Dye_Loading->Compound_Add Agonist_Stim Stimulate with Agonist & Record Fluorescence Compound_Add->Agonist_Stim Data_Extraction Extract Peak Fluorescence or AUC Agonist_Stim->Data_Extraction Normalization Normalize Data Data_Extraction->Normalization IC50_Calc Calculate IC50 Normalization->IC50_Calc

Caption: Workflow for Calcium Flux Assay.
Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound to the GluN2B subunit.

Objective: To measure the displacement of a specific radioligand from the GluN2B receptor by this compound.

Materials:

  • Cell membranes prepared from cells or tissues expressing GluN2B-containing NMDA receptors

  • Radioligand specific for the allosteric site of GluN2B (e.g., [3H]ifenprodil)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound stock solution (in DMSO) and serial dilutions in binding buffer

  • Non-specific binding control (a high concentration of a known GluN2B ligand, e.g., unlabeled ifenprodil)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold binding buffer.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each this compound concentration. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a competition binding curve to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Downstream Signaling Pathways

The influx of Ca2+ through GluN2B-containing NMDA receptors activates a cascade of downstream signaling pathways that are crucial for synaptic plasticity and other cellular processes. This compound, by reducing this Ca2+ influx, can modulate these pathways.

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cluster_receptor Cell Membrane NMDA_R GluN2B-NMDA Receptor Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Mediates This compound This compound This compound->NMDA_R Inhibits Glutamate Glutamate Glutamate->NMDA_R Activates CaMKII CaMKII Activation Ca_Influx->CaMKII DAPK1 DAPK1 Activation Ca_Influx->DAPK1 Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity Gene_Expression Changes in Gene Expression CaMKII->Gene_Expression Neuronal_Survival Neuronal Survival/ Excitotoxicity DAPK1->Neuronal_Survival

References

Investigational new drug Radiprodil for infantile spasms

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Investigational New Drug Radiprodil for Infantile Spasms

Introduction

This compound is an investigational therapeutic agent being evaluated for its potential in treating various neurological disorders, including the severe epileptic encephalopathy known as Infantile Spasm Syndrome (ISS).[1][2][3] ISS is a rare and devastating seizure disorder of infancy and early childhood, and a significant unmet medical need exists for effective treatments, particularly for cases resistant to standard-of-care therapies like steroids and vigabatrin.[2][4] this compound's development is predicated on its specific mechanism of action as a negative allosteric modulator (NAM) of the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor. Converging evidence suggests that GluN2B-containing NMDA receptors play a role in the pathophysiology of infantile spasms, providing a strong rationale for investigating a targeted modulator like this compound.

Mechanism of Action

The NMDA receptor is a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission, neuronal development, and synaptic plasticity. These receptors are typically tetrameric assemblies of two obligatory GluN1 subunits and two GluN2 subunits (GluN2A-D). The subunit composition dictates the receptor's pharmacological and biophysical properties.

This compound functions with high potency and selectivity by binding to a site on the GluN2B subunit, distinct from the glutamate or glycine agonist binding sites. As a negative allosteric modulator, it reduces the activity of the NMDA receptor ion channel, thereby decreasing calcium influx into the neuron. This modulation of excessive brain activity is believed to control the neuronal hyperexcitability that leads to seizures and other neurological symptoms. The prevalent expression of the GluN2B subunit in the brain during infancy aligns with this compound's potential therapeutic window for infantile spasms.

Caption: Mechanism of this compound as a GluN2B Negative Allosteric Modulator.

Preclinical Data

Preclinical evaluation of this compound has been conducted in various rodent seizure models. The most relevant for infantile spasms are studies in juvenile rats, which correlate to the developmental stage of human infancy.

Data Presentation: Anticonvulsant Effects in Rodent Models
ModelSpecies/AgeDrug/Dose (Oral)OutcomeReference
Pentylenetetrazole (PTZ)-Induced SeizuresPostnatal Day 12 (PN12) RatsThis compound 3 mg/kgSignificant protective effect against the tonic phase of convulsions.
Pentylenetetrazole (PTZ)-Induced SeizuresPostnatal Day 12 & 18 (PN12, PN18) RatsThis compound 10 mg/kgComplete block of the tonic phase of PTZ-induced convulsions.
Pentylenetetrazole (PTZ)-Induced SeizuresPostnatal Day 25 & 70 (PN25, PN70) RatsThis compoundNo significant anticonvulsant activity observed.
In Vivo Seizure ModelKnock-in Mouse Line (GluN2B-S810R variant)This compoundDelayed onset of seizures in response to pentylenetetrazole administration.

The data strongly indicates an age-dependent anticonvulsant effect, with the highest potency observed at developmental stages corresponding to human infancy. This aligns with the known peak expression of the GluN2B subunit in the early stages of brain development.

Experimental Protocols: PTZ-Induced Seizure Model

This protocol outlines the methodology used to assess this compound's efficacy in a preclinical model relevant to generalized seizures.

  • Objective: To determine the anticonvulsant activity of this compound against chemically-induced seizures across different developmental stages.

  • Animal Model: Wistar or Sprague-Dawley rats at various postnatal (PN) ages, including PN7, PN12, PN18, PN25, and PN70, to model different stages of brain development.

  • Drug Administration: this compound is administered orally (p.o.) at specified doses (e.g., 3 mg/kg, 10 mg/kg) prior to the convulsant challenge. A vehicle control group is run in parallel.

  • Seizure Induction: A standardized dose of the chemoconvulsant Pentylenetetrazole (PTZ) is administered, typically via subcutaneous or intraperitoneal injection, to induce generalized seizures.

  • Endpoint Measurement: The primary endpoint is the observation and timing of seizure phases, specifically the protection against the tonic phase of the convulsions. Animals are monitored for a set period post-PTZ administration.

  • Data Analysis: The percentage of animals protected from the tonic seizure phase in the this compound-treated groups is compared to the vehicle-treated control group.

cluster_workflow Preclinical Experimental Workflow: PTZ Model A Animal Selection (Rats at PN7, PN12, PN18, PN25, PN70) B Group Assignment (this compound vs. Vehicle) A->B C Drug Administration (Oral, e.g., 3 or 10 mg/kg) B->C D Seizure Induction (PTZ Injection) C->D E Behavioral Observation (Monitoring for Tonic Seizures) D->E F Data Analysis (Comparison of Protection Rate) E->F

Caption: Experimental workflow for the preclinical PTZ seizure model.

Clinical Data

This compound has been investigated in early-phase clinical trials for drug-resistant infantile spasms. While a Phase 2 study (EP0078, NCT02829827) was ultimately terminated, a preceding Phase 1b study provided initial human data. It is important to note that more recent and robust clinical data for this compound comes from trials in patients with GRIN-related disorders, a broader category of neurodevelopmental conditions that can include infantile spasms as a symptom.

Data Presentation: Phase 1b Infantile Spasms Trial
Study IdentifierPopulationNInterventionDurationKey OutcomesReference
Phase 1b (NCT02829827)Infants with drug-resistant Infantile Spasm Syndrome3Individually titrated doses of this compoundUp to 34 daysSafe and well-tolerated; Expected pharmacokinetic profile; 1 infant became spasm-free; 2 infants showed clinical improvement.
Data Presentation: Phase 1b GRIN-Related Disorders Trial (Honeycomb Study)
Study IdentifierPopulationN (with seizures)InterventionKey Efficacy OutcomesReference
Honeycomb (NCT05818943)Children with GRIN-related disorder with Gain-of-Function variants8Individually titrated doses of this compoundMedian reduction in countable motor seizures: 86%; 71% of patients had ≥50% seizure reduction; 43% of patients had ≥90% seizure reduction.
Experimental Protocols: Phase 1b Infantile Spasms Trial

This protocol describes the methodology for the first-in-infant study of this compound for ISS.

  • Study Design: A Phase 1b, open-label, escalating repeated dose study.

  • Study Population: Infants (2-14 months of age) with a confirmed diagnosis of drug-resistant infantile spasms, having failed standard-of-care treatments such as vigabatrin and prednisolone.

  • Inclusion Criteria: Diagnosis of infantile spasms, drug-resistant status.

  • Exclusion Criteria: Included current treatment with felbamate or perampanel, ketogenic diet, significant medical conditions predisposing to respiratory dysfunction, or a body weight below 4 kg.

  • Intervention: Individually titrated oral doses of this compound administered as an add-on therapy.

  • Primary Endpoints: To assess the safety, tolerability, and pharmacokinetic profile of this compound in this population.

  • Secondary Endpoints: To evaluate the preliminary efficacy of this compound in controlling epileptic spasms, including changes in seizure frequency.

cluster_workflow Clinical Trial Workflow: Phase 1b in ISS A Patient Screening (2-14 months, Drug-Resistant IS) B Enrollment (N=3) A->B C Treatment Initiation (Individually Titrated this compound Doses) B->C D Treatment Period (Up to 34 days) C->D E Data Collection (Safety, PK, Seizure Logs, EEG) D->E F End of Study (Follow-up & Analysis) E->F

Caption: Workflow for the Phase 1b clinical study of this compound in ISS.

Conclusion

This compound represents a targeted therapeutic approach for infantile spasms, grounded in a strong mechanistic rationale involving the modulation of GluN2B-containing NMDA receptors. Preclinical data demonstrates a promising, age-dependent anticonvulsant effect consistent with the developmental expression of its molecular target. Preliminary clinical testing in a small cohort of infants with drug-resistant infantile spasms indicated a favorable safety and pharmacokinetic profile, along with signals of potential efficacy. While a dedicated Phase 2 trial in ISS was terminated, highly encouraging efficacy data from a recent trial in the related population of GRIN disorders, which showed a median seizure reduction of 86%, has renewed interest and earned this compound a Breakthrough Therapy designation from the FDA for this indication. Further clinical investigation will be essential to fully delineate this compound's safety and efficacy and to establish its potential role as a novel treatment for the management of infantile spasms.

References

Radiprodil's Effect on Glutamate Receptor Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Radiprodil is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit.[1] This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on glutamate receptor channels, and detailed experimental protocols utilized in its characterization. This compound demonstrates significant therapeutic potential in neurological disorders characterized by overactive GluN2B-containing NMDA receptors, particularly those with gain-of-function (GoF) mutations in the GRIN genes.[1][2] Preclinical and clinical data indicate its efficacy in seizure reduction and restoration of normal synaptic function.[3][4]

Mechanism of Action

This compound exerts its inhibitory effect on NMDA receptors through a non-competitive mechanism. It binds to a specific allosteric site on the GluN2B subunit, distinct from the glutamate or glycine binding sites. This binding event induces a conformational change in the receptor, reducing the channel's open probability and diminishing ion flux, primarily of Ca2+, in response to agonist binding. This negative allosteric modulation effectively dampens the excessive receptor activity associated with certain pathological conditions without completely blocking the essential physiological functions of NMDA receptors.

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathway affected by this compound. Under normal physiological conditions, glutamate and a co-agonist (glycine or D-serine) bind to the NMDA receptor, leading to channel opening and Ca2+ influx. This influx activates downstream signaling cascades crucial for synaptic plasticity. In pathological states, such as those caused by GoF mutations, this Ca2+ influx is excessive. This compound, by binding to the GluN2B subunit, reduces this pathological Ca2+ influx, thereby modulating downstream signaling.

Radiprodil_Signaling_Pathway This compound's Modulation of NMDA Receptor Signaling Glutamate Glutamate NMDAR NMDA Receptor GluN2B GluN1 Ion Channel Glutamate->NMDAR:glu Binds Glycine Glycine Glycine->NMDAR:gly Binds This compound This compound This compound->NMDAR:glu Binds (Allosteric) Ca2_influx Ca²⁺ Influx NMDAR:channel->Ca2_influx Opens Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca2_influx->Downstream_Signaling Activates Pathological_Activity Pathological Over-activation Ca2_influx->Pathological_Activity Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream_Signaling->Synaptic_Plasticity Regulates

This compound's Modulation of NMDA Receptor Signaling

Quantitative Data

The following tables summarize the quantitative data on this compound's effects from various in vitro and in vivo studies.

In Vitro Efficacy
ParameterReceptor/Cell TypeConditionValueReference
IC50 Recombinant human GluN1/GluN2BGlutamate-evoked currents in Xenopus oocytesNot explicitly stated, but potency was not affected by GoF mutations
IC50 Recombinant human GluN1/GluN2B with GoF mutations (R540H, N615I, V618G)Glutamate-evoked currents in Xenopus oocytesPotency of this compound was not affected by the mutations
Concentration Murine hippocampal slicesRestoration of Long-Term Potentiation (LTP) in the presence of Aβ1-4210 nM
In Vivo Efficacy
ParameterAnimal ModelEndpointValueReference
ED50 Adult MiceProtection against audiogenic seizures2.1 mg/kg
Dose Juvenile Rats (PN12)Protection against pentylenetetrazole (PTZ)-induced tonic seizures3 mg/kg (significant protection), 10 mg/kg (complete abolition)
Dose Grin2aS/S MiceReduction in onset and severity of audiogenic seizuresDose-dependent

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is based on the methodology described by Mullier et al., 2017.

Objective: To determine the potency of this compound in inhibiting glutamate-evoked currents in NMDA receptors expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human GluN1 and wild-type or mutant GluN2B subunits

  • Recording solution (in mM): 115 NaCl, 2.5 KCl, 1.8 BaCl₂, 10 HEPES, pH 7.2 with NaOH

  • Glutamate and glycine stock solutions

  • This compound stock solution in DMSO

  • Two-electrode voltage-clamp amplifier and data acquisition system

Procedure:

  • Oocyte Preparation and Injection: Oocytes are surgically removed and defolliculated. cRNA for GluN1 and GluN2B (wild-type or mutant) are co-injected into the oocytes. Injected oocytes are incubated for 2-5 days at 18°C.

  • Electrophysiological Recording: Oocytes are placed in a recording chamber and continuously perfused with the recording solution. The oocyte is impaled with two glass microelectrodes filled with 3 M KCl (voltage and current electrodes). The membrane potential is clamped at a holding potential of -40 mV.

  • Drug Application: Glutamate and glycine are co-applied to elicit NMDA receptor-mediated currents. Once a stable baseline current is established, increasing concentrations of this compound are co-applied with the agonists.

  • Data Analysis: The peak current amplitude in the presence of each this compound concentration is measured and normalized to the control current (in the absence of this compound). A concentration-response curve is generated, and the IC₅₀ value is calculated using a non-linear regression fit.

Experimental Workflow Diagram:

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis oocyte_prep Oocyte Preparation and cRNA Injection incubation Incubation (2-5 days) oocyte_prep->incubation placement Place oocyte in recording chamber incubation->placement impalement Impale with microelectrodes placement->impalement clamping Voltage Clamp (-40 mV) impalement->clamping agonist_app Apply Glutamate + Glycine clamping->agonist_app radiprodil_app Co-apply increasing concentrations of this compound agonist_app->radiprodil_app measure Measure peak current amplitude radiprodil_app->measure normalize Normalize to control measure->normalize curve_fit Generate concentration- response curve and fit normalize->curve_fit ic50 Determine IC₅₀ curve_fit->ic50

Two-Electrode Voltage Clamp (TEVC) Workflow
Audiogenic Seizure Model in Mice

This protocol is based on the methodology described by Auvin et al., 2020 and Bertocchi et al., 2024.

Objective: To assess the in vivo anticonvulsant efficacy of this compound.

Materials:

  • Audiogenic seizure-susceptible mice (e.g., DBA/2 or Grin2aS/S mice)

  • This compound solution for intraperitoneal (i.p.) injection

  • Vehicle control (e.g., saline)

  • Sound-attenuating chamber equipped with a high-frequency sound source (e.g., a bell or speaker)

  • Video recording equipment

Procedure:

  • Animal Acclimatization: Mice are acclimatized to the experimental room for at least 1 hour before testing.

  • Drug Administration: Mice are randomly assigned to receive an i.p. injection of either this compound at various doses or vehicle.

  • Seizure Induction: At a predetermined time after injection (e.g., 30 minutes), each mouse is placed individually into the sound-attenuating chamber. A high-frequency acoustic stimulus (e.g., 120 dB) is presented for a fixed duration (e.g., 60 seconds).

  • Behavioral Scoring: The seizure response is observed and scored based on a standardized scale (e.g., latency to first seizure, seizure severity score, incidence of tonic-clonic seizures). The entire session is video-recorded for later analysis.

  • Data Analysis: Seizure parameters are compared between the this compound-treated and vehicle-treated groups. The dose that protects 50% of the animals from a specific seizure endpoint (ED₅₀) is calculated using probit analysis.

Experimental Workflow Diagram:

Seizure_Model_Workflow acclimatization Animal Acclimatization drug_admin Drug Administration (this compound or Vehicle) acclimatization->drug_admin seizure_induction Seizure Induction (Acoustic Stimulus) drug_admin->seizure_induction behavioral_scoring Behavioral Scoring seizure_induction->behavioral_scoring data_analysis Data Analysis (ED₅₀ Calculation) behavioral_scoring->data_analysis

Audiogenic Seizure Model Workflow
Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol is based on the methodology described by Rammes et al., 2018.

Objective: To evaluate the effect of this compound on synaptic plasticity, specifically its ability to rescue deficits in LTP.

Materials:

  • Rodent (e.g., mouse or rat) hippocampal brain slices (400 µm thick)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound stock solution

  • Amyloid-beta (Aβ) oligomers (or other LTP-impairing agent)

  • Field potential recording setup (amplifier, digitizer, stimulation and recording electrodes)

  • High-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation)

Procedure:

  • Slice Preparation and Recovery: Hippocampal slices are prepared using a vibratome and allowed to recover in aCSF for at least 1 hour.

  • Baseline Recording: A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs) evoked by stimulation of the Schaffer collaterals. A stable baseline of fEPSPs is recorded for at least 20 minutes.

  • Drug Application: The LTP-impairing agent (e.g., Aβ oligomers) is perfused over the slice. In the experimental group, this compound is co-perfused.

  • LTP Induction: After a period of drug incubation, HFS is delivered to the Schaffer collaterals to induce LTP.

  • Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

  • Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline. The degree of potentiation is compared between control, Aβ-treated, and Aβ + this compound-treated slices.

Experimental Workflow Diagram:

LTP_Workflow slice_prep Hippocampal Slice Preparation and Recovery baseline_rec Baseline fEPSP Recording slice_prep->baseline_rec drug_app Drug Application (e.g., Aβ +/- this compound) baseline_rec->drug_app ltp_induction LTP Induction (High-Frequency Stimulation) drug_app->ltp_induction post_ltp_rec Post-HFS fEPSP Recording ltp_induction->post_ltp_rec data_analysis Data Analysis (% Potentiation) post_ltp_rec->data_analysis

Long-Term Potentiation (LTP) Experimental Workflow

Conclusion

This compound is a selective GluN2B negative allosteric modulator with a well-defined mechanism of action on NMDA receptor channels. The quantitative data from in vitro and in vivo studies demonstrate its potency and efficacy in modulating overactive GluN2B-containing receptors, particularly in the context of gain-of-function mutations. The detailed experimental protocols provided herein offer a foundation for further research and development of this compound and similar compounds as targeted therapies for a range of neurological disorders.

References

Preclinical Research on Radiprodil for Tuberous Sclerosis Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberous Sclerosis Complex (TSC) is a genetic disorder driven by hyperactivation of the mTOR signaling pathway, leading to the growth of benign tumors in multiple organs and severe neurological manifestations, including difficult-to-treat epilepsy. Current therapeutic strategies primarily focus on mTOR inhibition. Radiprodil, a selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B, presents a novel, targeted approach to seizure management in TSC. This rationale is based on evidence of enhanced GluN2B expression in brain lesions of TSC patients. While direct preclinical data of this compound in TSC-specific animal models are not yet publicly available, its potent anti-seizure effects in other preclinical models, combined with the molecular pathology of TSC, provide a strong foundation for its investigation. This document summarizes the existing preclinical data for this compound, delineates its mechanism of action, proposes a potential link to the core TSC pathology, and provides detailed experimental protocols for its evaluation.

This compound: Mechanism of Action and Rationale for Use in TSC

This compound is an investigational therapeutic agent that potently and selectively modulates NMDA receptors containing the GluN2B subunit.[1] As a negative allosteric modulator, it reduces the activity of these receptors without completely blocking them.[2]

The primary rationale for investigating this compound in TSC is the observed overexpression of GluN2B-containing NMDA receptors in brain lesions characteristic of the disorder, such as cortical tubers.[1] This enhanced expression suggests a state of heightened glutamatergic signaling that may contribute to the hyperexcitability and seizure generation seen in TSC patients. By selectively dampening the activity of these overexpressed receptors, this compound aims to normalize neuronal firing and control seizures at a key point of pathogenesis.

Signaling Pathway: this compound's Action on the NMDA Receptor

Radiprodil_MoA Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Binds GluN2B Channel_Open Ion Channel OPEN Glycine Glycine Glycine->NMDAR Binds GluN1 NMDAR->Channel_Open Activation Channel_Modulated Ion Channel MODULATED (Reduced Activity) NMDAR->Channel_Modulated Modulation This compound This compound This compound->NMDAR Allosteric Binding Ca_Influx Ca²+ Influx Channel_Open->Ca_Influx Reduced_Ca_Influx Reduced Ca²+ Influx Channel_Modulated->Reduced_Ca_Influx TSC_Workflow cluster_0 Phase 1: Baseline Monitoring cluster_1 Phase 2: Chronic Treatment cluster_2 Phase 3: Endpoint Analysis A1 Implant Tsc2 KO & WT Mice with EEG Electrodes A2 Record Baseline Video-EEG (e.g., 72 hours) A1->A2 B1 Randomize KO Mice into Groups: - Vehicle - this compound (Low Dose) - this compound (High Dose) A2->B1 B2 Administer Treatment Daily (e.g., 21 days) B1->B2 B3 Continuous Video-EEG Recording B2->B3 C2 Assess Survival & Behavior (e.g., Open Field, Social Interaction) B2->C2 C3 Post-mortem Brain Analysis: - Western Blot (p-S6) - Immunohistochemistry (GluN2B) B2->C3 C1 Quantify Seizure Frequency & Duration B3->C1 TSC_mTOR_Pathway cluster_0 Canonical TSC Pathway cluster_1 This compound's Hypothesized Influence GF Growth Factors PI3K PI3K GF->PI3K Akt Akt PI3K->Akt TSC1_2 TSC1/TSC2 Complex Akt->TSC1_2 Inactivation Rheb Rheb TSC1_2->Rheb Inactivation mTORC1 mTORC1 Rheb->mTORC1 Activation S6K S6K mTORC1->S6K CellGrowth Cell Growth & Proliferation S6K->CellGrowth This compound This compound NMDAR GluN2B-NMDAR This compound->NMDAR Modulation Ca_Influx Reduced Ca²+ Influx NMDAR->Ca_Influx Upstream_Signal Upstream mTOR Stimulation Ca_Influx->Upstream_Signal Potential Reduction Upstream_Signal->mTORC1 Contributes to Hyperactivation

References

Radiprodil: A Technical Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radiprodil, a selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B, represents a compelling example of drug repurposing in the neurosciences. Initially investigated for neuropathic pain, it has emerged as a promising therapeutic candidate for rare, treatment-resistant pediatric epilepsies, including those associated with GRIN-related disorders, Infantile Spasms (ISS), Tuberous Sclerosis Complex (TSC), and Focal Cortical Dysplasia (FCD). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development history of this compound. It includes a detailed summary of key quantitative data, experimental protocols, and visual representations of its signaling pathway and development workflow to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Initial Development

This compound, also known as UCB3491 and RGH-896, was initially developed by UCB Pharma.[1][2] The early medicinal chemistry efforts focused on identifying selective modulators of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system (CNS).[3][4] The rationale for targeting the GluN2B subunit stemmed from its distinct distribution and role in synaptic plasticity and excitotoxicity.

The initial therapeutic target for this compound was neuropathic pain.[1] It progressed through preclinical and Phase 1 clinical studies in healthy adult volunteers, and into a Phase 2 trial for diabetic peripheral neuropathic pain. While these studies established a favorable safety and tolerability profile in over 460 adults, the development for neuropathic pain was ultimately terminated due to a lack of efficacy. This early clinical experience, however, provided a crucial foundation of safety and pharmacokinetic data that would later support its repurposing for pediatric epilepsy.

Mechanism of Action

This compound is a potent and selective negative allosteric modulator of NMDA receptors containing the GluN2B subunit. Unlike competitive antagonists that bind to the glutamate or glycine binding sites, or channel blockers that physically obstruct the ion channel, this compound binds to a distinct allosteric site on the GluN2B subunit. This binding event induces a conformational change in the receptor, reducing the channel's open probability and thereby decreasing the influx of calcium ions in response to glutamate and glycine binding. This modulatory effect is particularly relevant in conditions characterized by overactive NMDA receptor signaling.

An important feature of this compound is its ability to retain its inhibitory effect on NMDA receptors with gain-of-function (GoF) mutations in the GRIN2B gene, which are associated with severe early-onset epileptic encephalopathies. In contrast, non-selective NMDA receptor antagonists have shown reduced potency against such mutant receptors.

cluster_PreSynaptic Presynaptic Terminal cluster_PostSynaptic Postsynaptic Density cluster_channel Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Opens Channel Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates Excitotoxicity Neuronal Hyperexcitability & Seizures Downstream->Excitotoxicity Leads to This compound This compound This compound->NMDA_Receptor Negative Allosteric Modulation

Figure 1: this compound's Signaling Pathway

Preclinical Development

In Vitro Pharmacology

This compound's activity as a GluN2B-selective NAM has been characterized in various in vitro systems. Electrophysiological studies have demonstrated its ability to inhibit NMDA receptor-mediated currents in cells expressing recombinant human GluN1/GluN2B receptors.

ParameterValueCell LineAssayReference
IC₅₀ 69.91 nMHEK293Inhibition of NMDA-induced Ca²⁺ influx
In Vivo Pharmacology: Seizure Models

The anticonvulsant properties of this compound have been evaluated in several rodent models of seizures.

3.2.1. Audiogenic Seizure Model in Mice

This compound demonstrated potent, dose-dependent protection against generalized clonic convulsions in a mouse model of audiogenic seizures.

ParameterValueSpeciesSeizure TypeReference
ED₅₀ 2.1 mg/kgMouseGeneralized Clonic Convulsions

Experimental Protocol: Audiogenic Seizure Model

  • Animal Model: DBA/2 mice, which are genetically susceptible to audiogenic seizures, are often used. Another model utilizes Grin2a(S/S) mice.

  • Acoustic Stimulus: A high-frequency acoustic stimulus (e.g., 11 kHz at 105 dB) is presented to the mice.

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at various doses prior to the acoustic stimulus.

  • Seizure Assessment: The incidence and severity of seizures are observed and scored. Seizure stages typically include wild running, clonic seizures, and tonic-clonic seizures.

3.2.2. Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats

This compound exhibited age-dependent anticonvulsant effects in a rat model of PTZ-induced seizures. The highest potency was observed in juvenile rats (postnatal day 12), which corresponds to infancy and early childhood in humans. This finding is consistent with the higher expression of GluN2B-containing NMDA receptors early in development.

  • At 3 mg/kg, this compound showed a statistically significant protective effect against the tonic phase of PTZ-induced convulsions in PN12 rats.

  • At 10 mg/kg, it completely abolished tonic seizures in PN12 rats.

  • This compound did not show significant anticonvulsant activity in adult (PN70) rats in this model.

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

  • Animal Model: Male Wistar rats at different postnatal (PN) ages (e.g., PN7, PN12, PN70).

  • Convulsant: Pentylenetetrazol (PTZ) is administered, typically via intraperitoneal (i.p.) injection, at a dose sufficient to induce seizures (e.g., 30 mg/kg).

  • Drug Administration: this compound or vehicle is administered prior to PTZ injection.

  • Seizure Assessment: Animals are observed for a defined period (e.g., 30 minutes) following PTZ administration. The latency to and the severity of seizures are scored using a standardized scale, such as the Racine scale.

cluster_workflow Preclinical Seizure Model Workflow Animal_Selection Animal Selection (e.g., DBA/2 Mice or Wistar Rats) Drug_Admin This compound or Vehicle Administration Animal_Selection->Drug_Admin Seizure_Induction Seizure Induction (Audiogenic Stimulus or PTZ) Drug_Admin->Seizure_Induction Observation Behavioral Observation & Seizure Scoring Seizure_Induction->Observation Data_Analysis Data Analysis (e.g., ED₅₀ Calculation) Observation->Data_Analysis

Figure 2: Preclinical Seizure Model Workflow

Clinical Development in Pediatric Epilepsies

Following the discontinuation of its development for neuropathic pain, this compound was repurposed by GRIN Therapeutics for the treatment of rare pediatric neurodevelopmental disorders characterized by seizures.

Phase 1b Study in Infantile Spasms (NCT02829827)

An open-label, ascending-dose Phase 1b study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in infants with drug-resistant Infantile Spasms.

  • Participants: Three infants with ISS who were resistant to standard-of-care treatments.

  • Dosing: Individually titrated, escalating doses of this compound were administered for up to 34 days.

  • Results: this compound was found to be safe and well-tolerated. One infant became spasm-free, and two showed clinical improvement.

Phase 1b/2a Honeycomb Study in GRIN-Related Disorders (NCT05818943)

This ongoing open-label study is evaluating this compound in children with GRIN-related disorders with gain-of-function (GoF) variants.

  • Participants: Pediatric patients (≥6 months to ≤12 years) with a confirmed GoF variant in GRIN1, GRIN2A, GRIN2B, or GRIN2D.

  • Design: The study includes a seizure cohort and a behavioral cohort. Doses are individually titrated.

  • Topline Results: this compound was generally well-tolerated. In the seizure cohort, a median reduction of 86% in countable motor seizure frequency from baseline was observed. 71% of patients experienced a greater than 50% reduction in seizures.

Clinical TrialPhaseIndicationKey Efficacy OutcomeReference
NCT02829827 1bInfantile Spasms1 of 3 infants became spasm-free
Honeycomb (NCT05818943) 1b/2aGRIN-Related Disorders86% median reduction in seizure frequency
Phase 1b/2a Astroscape Study in TSC and FCD (NCT06392009)

This ongoing open-label study is assessing the safety, tolerability, pharmacokinetics, and potential efficacy of this compound in patients with Tuberous Sclerosis Complex (TSC) or Focal Cortical Dysplasia (FCD) Type II.

Phase 3 Beeline Study in GRIN-Related Neurodevelopmental Disorder (NCT07224581)

Based on the promising results from the Honeycomb study, a global, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial, known as the Beeline study, is planned to further evaluate the efficacy and safety of this compound in patients with GRIN-related neurodevelopmental disorder with a GoF genetic variant. The study will include two cohorts: one with qualifying seizures and an auxiliary cohort for participants with behavioral or other non-seizure symptoms.

cluster_dev This compound Development Timeline Discovery Discovery & Initial Development (Neuropathic Pain) Phase1_Adult Phase 1 (Healthy Adults) Discovery->Phase1_Adult Phase2_Pain Phase 2 (Neuropathic Pain) - Terminated Phase1_Adult->Phase2_Pain Repurposing Repurposing for Pediatric Epilepsy Phase2_Pain->Repurposing Phase1b_ISS Phase 1b (Infantile Spasms) Repurposing->Phase1b_ISS Phase1b_2a_Astroscape Phase 1b/2a (TSC & FCD) Repurposing->Phase1b_2a_Astroscape Phase1b_2a_Honeycomb Phase 1b/2a (GRIN Disorders) Phase1b_ISS->Phase1b_2a_Honeycomb Phase3_Beeline Phase 3 (GRIN-NDD) Phase1b_2a_Honeycomb->Phase3_Beeline

Figure 3: this compound's Development Timeline

Pharmacokinetics

A Phase 1 study in healthy adults evaluated the pharmacokinetics of a single 30 mg oral dose of this compound suspension.

ParameterGeometric Mean (Range)UnitReference
Cₘₐₓ 89.4ng/mL
tₘₐₓ 4.0 (3.0-6.0)hours
AUCᵢₙf 2042h*ng/mL
t₁/₂ 15.8hours

Conclusion

This compound's journey from a failed neuropathic pain candidate to a promising treatment for rare pediatric epilepsies highlights the value of a deep understanding of molecular mechanisms and the strategic repurposing of drug candidates. Its selective negative allosteric modulation of the GluN2B subunit of the NMDA receptor provides a targeted approach to mitigating neuronal hyperexcitability in patient populations with high unmet medical needs. The ongoing and planned clinical trials will be crucial in definitively establishing the efficacy and safety of this compound and potentially offering a new therapeutic option for these devastating neurological disorders. The data gathered to date, from early discovery through current clinical investigations, provides a strong foundation for its continued development.

References

The Pharmacodynamics of Radiprodil in the Central Nervous System: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radiprodil (formerly known as RGH-896) is a selective, negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high potency for receptors containing the GluN2B subunit.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound within the central nervous system (CNS). It details its mechanism of action, quantitative pharmacodynamic parameters, and the experimental methodologies used for their determination. This document is intended to serve as a resource for researchers and professionals involved in the study and development of novel therapeutics for neurological disorders.

Introduction

The NMDA receptor, a key player in excitatory synaptic transmission, is crucial for synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor function is implicated in a variety of CNS disorders, including epilepsy, neuropathic pain, and neurodevelopmental disorders.[1] this compound's selective modulation of GluN2B-containing NMDA receptors offers a targeted therapeutic approach with the potential for an improved safety profile compared to non-selective NMDA receptor antagonists.[2][3] this compound is currently under investigation for the treatment of various neurological conditions, including GRIN-related disorders, infantile spasms, tuberous sclerosis complex, and focal cortical dysplasia.

Mechanism of Action

This compound exerts its effects as a negative allosteric modulator of NMDA receptors. This means it binds to a site on the receptor that is distinct from the glutamate and glycine agonist binding sites. Specifically, this compound binds to the amino-terminal domain (ATD) at the interface between the GluN1 and GluN2B subunits. This binding induces a conformational change in the receptor, reducing the channel's open probability and thereby decreasing the influx of calcium ions (Ca2+) in response to agonist binding. This modulatory action effectively dampens the excessive neuronal excitation associated with pathological conditions characterized by overactive GluN2B-containing NMDA receptors.

Quantitative Pharmacodynamic Data

The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound at Human NMDA Receptors

Receptor SubtypeAgonistsThis compound IC50 (nM)Reference
GluN1/GluN2B (wild-type)Glutamate/Glycine33 ± 4Mullier B, et al. (2017)
GluN1/GluN2B (R540H mutant)Glutamate/Glycine38 ± 5Mullier B, et al. (2017)
GluN1/GluN2B (N615I mutant)Glutamate/Glycine28 ± 3Mullier B, et al. (2017)
GluN1/GluN2B (V618G mutant)Glutamate/Glycine25 ± 2Mullier B, et al. (2017)

IC50 values represent the concentration of this compound required to inhibit 50% of the maximal agonist-induced current.

Table 2: In Vivo Efficacy of this compound in Preclinical Seizure Models

Animal ModelSeizure TypeThis compound ED50 (mg/kg, p.o.)Reference
Audiogenic Seizure Model (Mouse)Generalized Clonic Convulsions2.1Auvin S, et al. (2020)
Pentylenetetrazole (PTZ)-Induced Seizures (PN12 Rat)Generalized Tonic-Clonic Seizures~3Auvin S, et al. (2020)

ED50 represents the dose of this compound required to produce a therapeutic effect in 50% of the test subjects.

Experimental Protocols

In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This assay is a cornerstone for characterizing the potency and mechanism of action of compounds targeting ion channels.

Methodology:

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human NMDA receptor subunits (GluN1 and GluN2B, wild-type or mutant). Injected oocytes are incubated for 2-4 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., containing 90 mM NaCl, 1 mM KCl, 1 mM CaCl2, and 10 mM HEPES, pH 7.4).

    • Two glass microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -40 mV to -70 mV).

    • NMDA receptor-mediated currents are evoked by the application of glutamate and glycine.

    • This compound is co-applied with the agonists at varying concentrations to determine its inhibitory effect.

  • Data Analysis: The peak current amplitude in the presence of this compound is compared to the control current (agonists alone) to calculate the percentage of inhibition. IC50 values are determined by fitting the concentration-response data to a logistical equation.

In Vivo Anticonvulsant Activity: Audiogenic Seizure Model

This model is used to assess the efficacy of potential anticonvulsant drugs in a genetic model of reflex seizures.

Methodology:

  • Animal Model: DBA/2 mice, which are genetically susceptible to sound-induced seizures, are commonly used.

  • Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses.

  • Induction of Seizures: At a predetermined time after drug administration (e.g., 60 minutes), individual mice are placed in a sound-attenuating chamber. A high-intensity acoustic stimulus (e.g., 100-120 dB) is presented for a fixed duration (e.g., 60 seconds).

  • Seizure Scoring: The behavioral response of each mouse is observed and scored for the presence and severity of different seizure components, including wild running, clonic seizures, and tonic seizures. A common scoring system is the Krushinsky scale.

  • Data Analysis: The percentage of animals protected from each seizure component at each dose is calculated. The ED50 value, the dose that protects 50% of the animals, is then determined using probit analysis.

Signaling Pathways and Visualizations

This compound's Mechanism of Action at the NMDA Receptor

The following diagram illustrates the allosteric modulation of the GluN2B-containing NMDA receptor by this compound.

Radiprodil_Mechanism cluster_receptor NMDA Receptor cluster_ligands Ligands GluN1 GluN1 GluN2B GluN2B IonChannel Ion Channel Glutamate Glutamate Glutamate->GluN2B Binds Glutamate->IonChannel Opens Glycine Glycine Glycine->GluN1 Binds Glycine->IonChannel Opens This compound This compound This compound->GluN2B Binds (Allosteric Site) This compound->IonChannel Reduces Opening

This compound's allosteric modulation of the NMDA receptor.
Downstream Signaling Cascade of GluN2B-NMDA Receptor Inhibition by this compound

This compound's inhibition of GluN2B-containing NMDA receptors leads to a reduction in intracellular calcium influx, which in turn modulates downstream signaling pathways implicated in neuronal hyperexcitability.

Downstream_Signaling This compound This compound NMDA_R GluN2B-NMDA Receptor This compound->NMDA_R Inhibits Neuronal_Excitability Reduced Neuronal Hyperexcitability This compound->Neuronal_Excitability Therapeutic Effect Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Mediates CaM Calmodulin (CaM) Ca_Influx->CaM Activates CaMKII Ca2+/CaM-dependent protein kinase II (CaMKII) CaM->CaMKII Activates Calcineurin Calcineurin CaM->Calcineurin Activates CREB CREB Phosphorylation CaMKII->CREB Modulates Calcineurin->CREB Modulates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates Gene_Expression->Neuronal_Excitability Leads to

Downstream effects of this compound's inhibition of GluN2B-NMDA receptors.
Experimental Workflow for In Vitro Characterization

The following diagram outlines the typical workflow for the in vitro assessment of this compound's pharmacodynamics.

InVitro_Workflow Start Start: Oocyte Preparation cRNA_Injection cRNA Injection (GluN1/GluN2B) Start->cRNA_Injection Incubation Incubation (2-4 days) cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Data_Acquisition Data Acquisition: - Control (Agonists) - Test (Agonists + this compound) TEVC_Setup->Data_Acquisition Analysis Data Analysis: - % Inhibition - IC50 Determination Data_Acquisition->Analysis End End: Pharmacodynamic Profile Analysis->End

Workflow for in vitro characterization of this compound.

Conclusion

This compound is a potent and selective negative allosteric modulator of GluN2B-containing NMDA receptors. Its pharmacodynamic profile, characterized by significant in vitro potency and in vivo efficacy in preclinical models of seizures, supports its ongoing clinical development for the treatment of various neurological disorders. The detailed methodologies and data presented in this guide provide a valuable resource for researchers in the field of neuropharmacology and drug development. Further research into the downstream signaling consequences of this compound's action will continue to elucidate its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Radiprodil in In Vivo Mouse Seizure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiprodil is a selective negative allosteric modulator (NAM) of the NR2B (GluN2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The predominance of NR2B-containing NMDA receptors in the developing brain makes this compound a person of interest for age-specific seizure conditions.[3][4] Preclinical studies in various mouse models of seizures have demonstrated its potential as an anticonvulsant. These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for utilizing this compound in in vivo mouse seizure models.

Mechanism of Action

This compound selectively binds to the NR2B subunit of the NMDA receptor, a key player in excitatory synaptic transmission.[1] By acting as a negative allosteric modulator, this compound reduces the activity of these receptors, which can help to control the excessive neuronal excitation that leads to seizures. This targeted mechanism of action is particularly relevant in conditions where there is an overexpression or gain-of-function mutation of the NR2B subunit.

Signaling Pathway of this compound's Action

Radiprodil_Mechanism This compound Signaling Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor (with NR2B subunit) Glutamate->NMDA_Receptor Binds Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Activation Excitotoxicity Neuronal Hyperexcitability (Seizure Activity) Ca_Channel->Excitotoxicity Ca²⁺ Influx This compound This compound This compound->NMDA_Receptor Negative Allosteric Modulation

Caption: this compound's mechanism of action at the NMDA receptor.

Data Presentation: this compound Dosage in Mouse Seizure Models

The following table summarizes the effective dosages of this compound in various in vivo mouse seizure models based on available preclinical data.

Seizure ModelMouse StrainAdministration RouteEffective Dose (ED50)Other Effective DosesKey FindingsCitations
Audiogenic Seizures DBA/2Intraperitoneal (i.p.)2.1 mg/kg1.5 mg/kg, 3 mg/kg, 10 mg/kg (dose-dependent protection)Potent, dose-dependent protection against generalized clonic convulsions. More effective in female vs. male mice.
6 Hz Seizure Test Adult MiceIntraperitoneal (i.p.)Not effective up to 30 mg/kgN/ANo significant activity against focal seizures in this model.
Pentylenetetrazol (PTZ)-Induced Seizures Not specifiedIntraperitoneal (i.p.)Not specifiedDelays seizure onsetThis compound delayed the onset of seizures in response to the chemoconvulsant PTZ.

Experimental Protocols

General Experimental Workflow

Experimental_Workflow General Workflow for In Vivo Seizure Modeling Animal_Acclimation Animal Acclimation Radiprodil_Prep This compound Preparation Animal_Acclimation->Radiprodil_Prep Administration This compound/Vehicle Administration (i.p. or Oral) Animal_Acclimation->Administration Radiprodil_Prep->Administration Seizure_Induction Seizure Induction (e.g., Audiogenic, PTZ, 6 Hz) Administration->Seizure_Induction Behavioral_Scoring Behavioral Scoring (e.g., Racine Scale) Seizure_Induction->Behavioral_Scoring Data_Analysis Data Analysis Behavioral_Scoring->Data_Analysis

Caption: A generalized workflow for testing this compound in mouse seizure models.

Protocol 1: Audiogenic Seizure Model

This model utilizes mouse strains genetically susceptible to sound-induced seizures, such as the DBA/2 mouse.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, or a solution containing DMSO and/or Tween 80 in saline - Note: The specific vehicle for i.p. injection of this compound in key preclinical studies is not explicitly stated in the reviewed literature. A common practice for compounds soluble in DMSO is to prepare a stock solution and then dilute it in saline or another aqueous buffer, keeping the final DMSO concentration low, typically below 10%.)

  • DBA/2 mice (21-28 days of age for maximal susceptibility)

  • Sound-attenuating chamber equipped with a high-frequency sound source (e.g., an electric bell or speaker emitting ~100-120 dB)

  • Syringes and needles for intraperitoneal injection (27-30 gauge)

Procedure:

  • This compound Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentrations (e.g., to deliver 1.5, 3, and 10 mg/kg).

  • Administration: Administer the prepared this compound solution or vehicle control via intraperitoneal injection. The volume of injection should typically be around 10 ml/kg.

  • Pre-treatment Time: Allow for a pre-treatment period before seizure induction (typically 30-60 minutes, but should be optimized based on the pharmacokinetic profile of the compound).

  • Seizure Induction: Place a single mouse in the sound-attenuating chamber and expose it to the high-frequency sound stimulus for up to 60 seconds or until a tonic-clonic seizure is observed.

  • Behavioral Observation: Observe and score the seizure severity. A common scoring system for audiogenic seizures includes:

    • Phase 1: Wild running

    • Phase 2: Clonic seizure (loss of righting reflex)

    • Phase 3: Tonic seizure (hindlimb extension)

    • Phase 4: Respiratory arrest/death

  • Data Collection: Record the latency to each seizure phase and the maximum seizure severity for each mouse. The primary endpoint is often the prevention of generalized clonic convulsions.

Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Model

PTZ is a GABA-A receptor antagonist that induces generalized seizures.

Materials:

  • This compound

  • Vehicle

  • Pentylenetetrazol (PTZ)

  • Sterile 0.9% saline

  • Mice (e.g., C57BL/6)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • This compound Preparation: Prepare this compound in the chosen vehicle.

  • PTZ Preparation: Dissolve PTZ in sterile 0.9% saline to a concentration that will deliver a convulsive dose (e.g., 35-85 mg/kg, the specific dose may need to be determined empirically for the mouse strain and substrain).

  • Administration: Administer this compound or vehicle control via intraperitoneal injection.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes).

  • Seizure Induction: Administer PTZ via intraperitoneal injection.

  • Behavioral Observation: Immediately after PTZ injection, place the mouse in an observation chamber and record seizure activity for at least 30 minutes. Score the seizure severity using a modified Racine scale.

  • Data Collection: Record the latency to the first myoclonic jerk, the latency to generalized clonic seizures, and the maximum seizure score.

Modified Racine Scale for PTZ-Induced Seizures in Mice:

  • Stage 0: No abnormal behavior

  • Stage 1: Immobility, reduced motility

  • Stage 2: Facial jerking, head nodding

  • Stage 3: Myoclonic jerks of the body

  • Stage 4: Clonic seizures while sitting

  • Stage 5: Clonic-tonic seizures with loss of righting reflex

  • Stage 6: Generalized tonic-clonic seizures with wild jumping

  • Stage 7: Tonic extension leading to respiratory arrest/death

Protocol 3: 6 Hz Seizure Test

This model is considered a model of therapy-resistant focal seizures.

Materials:

  • This compound

  • Vehicle

  • Mice (e.g., CF-1)

  • Corneal electroshock apparatus

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Saline solution for electrodes

  • Syringes and needles for intraperitoneal injection

Procedure:

  • This compound Preparation: Prepare this compound in the chosen vehicle.

  • Administration: Administer this compound or vehicle control via intraperitoneal injection.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes).

  • Seizure Induction:

    • Apply a drop of topical anesthetic to the eyes of the mouse.

    • Place the corneal electrodes on the eyes, ensuring good contact with a small amount of saline.

    • Deliver a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus at a predetermined current (e.g., 32 mA or 44 mA).

  • Behavioral Observation: Observe the mouse for seizure activity for 1-2 minutes following the stimulus. The characteristic seizure behavior includes a stun posture, forelimb clonus, jaw clonus, and twitching of the vibrissae.

  • Data Collection: An animal is considered "protected" if it does not display the characteristic seizure behavior and resumes normal exploratory activity within 10 seconds. The number of protected animals in each treatment group is recorded.

Conclusion

This compound demonstrates significant anticonvulsant effects in the audiogenic mouse seizure model, indicating its potential for treating generalized seizures. Its efficacy appears to be model-dependent, with less promising results in the 6 Hz model for focal seizures. The age-dependent effects observed in rodent models suggest a particular relevance for developmental and epileptic encephalopathies. Further research is warranted to fully elucidate the therapeutic potential of this compound across a broader range of seizure types and to optimize dosing and administration protocols. The detailed methodologies provided in these application notes serve as a valuable resource for researchers investigating the anticonvulsant properties of this compound in preclinical settings.

References

Application Notes and Protocols for Radiprodil Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radiprodil is a selective, orally active, negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1] This document provides detailed protocols for the administration of this compound to rats for preclinical research, based on established methodologies. It includes information on vehicle preparation, administration routes, and effective dosages derived from peer-reviewed studies. Additionally, it presents a summary of available quantitative data, a diagram of the experimental workflow, and a representation of the associated signaling pathway to guide experimental design and execution.

Data Presentation

The following table summarizes the quantitative data available for this compound administration in rats.

ParameterValueSpecies/StrainAdministration RouteExperimental ModelSource
Efficacy
Effective Dose (ED₅₀)3 mg/kg (significant protection)Wistar Rat (PN12)OralPentylenetetrazole (PTZ)-induced seizures[1]
Effective Dose (ED₁₀₀)10 mg/kg (complete abolishment of tonic seizures)Wistar Rat (PN12)OralPentylenetetrazole (PTZ)-induced seizures[1]
Pharmacokinetics (Human Data for Reference)
Tmax (median)4.0 hours (range: 3.0-6.0 h)HumanOralHealthy Adults[2][3]
t½ (geometric mean)15.8 hoursHumanOralHealthy Adults
Cmax (geometric mean)89.4 ng/mLHumanOralHealthy Adults
AUCinf (geometric mean)2042 h*ng/mLHumanOralHealthy Adults

Experimental Protocols

Oral Administration (Oral Gavage)

This protocol is based on a study investigating the anticonvulsant effects of this compound in a pentylenetetrazole (PTZ)-induced seizure model in juvenile Wistar rats.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% aqueous solution of methylcellulose or as described for the oral suspension)

  • Oral gavage needles (16-18 gauge for adult rats, adjust for younger animals)

  • Syringes

  • Balance

  • Mortar and pestle (if starting from powder)

  • Graduated cylinders

Procedure:

  • Preparation of this compound Suspension:

    • This compound can be supplied as granules for oral suspension. Reconstitute the granules as per the manufacturer's instructions.

    • Alternatively, if starting from a powder, create a homogenous suspension in a suitable vehicle. A common vehicle is a 0.5% aqueous solution of methylcellulose. To prepare, weigh the desired amount of this compound powder and triturate it with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while mixing to achieve the final desired concentration. Ensure the suspension is uniformly mixed before each administration.

  • Animal Handling and Dose Calculation:

    • Weigh each rat accurately to determine the correct volume of the this compound suspension to be administered.

    • Calculate the volume to be administered based on the desired dose (e.g., 3 mg/kg or 10 mg/kg) and the concentration of the prepared suspension.

  • Administration:

    • Gently restrain the rat. For oral gavage, it is crucial to hold the animal firmly but without causing distress, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the appropriate length for the gavage needle (from the tip of the rat's nose to the last rib) to ensure it reaches the stomach without causing injury.

    • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

    • Once the needle is in the correct position, slowly administer the calculated volume of the this compound suspension.

    • Gently remove the gavage needle.

    • Monitor the animal for a few minutes post-administration for any signs of distress.

Intraperitoneal (IP) Injection

While specific studies detailing the IP administration of this compound in rats were not identified, the following is a general protocol for IP injections in rats that can be adapted.

Materials:

  • This compound solution (ensure solubility in a sterile, biocompatible vehicle such as sterile saline or a solution containing a solubilizing agent like DMSO and/or Tween 80, followed by dilution in saline).

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (23-25 gauge)

  • 70% ethanol for disinfection

Procedure:

  • Preparation of this compound Solution:

    • Prepare a sterile solution of this compound at the desired concentration. The choice of vehicle will depend on the solubility of this compound. A common approach for compounds with low aqueous solubility is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute with sterile saline to the final concentration. The final concentration of the organic solvent should be minimized to avoid toxicity.

  • Animal Handling and Dose Calculation:

    • Weigh each rat to determine the injection volume.

    • Calculate the required volume based on the desired dose and the concentration of the prepared solution.

  • Administration:

    • Restrain the rat securely. One method is to hold the rat with its head tilted downwards, causing the abdominal organs to shift forward.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.

    • Clean the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure that no blood or urine is drawn back, which would indicate improper needle placement.

    • Inject the this compound solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_this compound Prepare this compound Solution/Suspension calc_dose Calculate Dose based on Rat Weight prep_this compound->calc_dose restrain Restrain Rat calc_dose->restrain administer Administer this compound (Oral Gavage or IP Injection) restrain->administer monitor Monitor for Adverse Effects administer->monitor conduct_exp Conduct Experiment (e.g., PTZ-induced seizure model) monitor->conduct_exp collect_data Collect and Analyze Data conduct_exp->collect_data

Caption: Experimental workflow for this compound administration in rats.

Signaling Pathway

Caption: Signaling pathway of this compound as a GluN2B negative allosteric modulator.

References

Application Notes and Protocols for Radiprodil in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiprodil is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2][3][4][5] NMDA receptors are ionotropic glutamate receptors crucial for excitatory synaptic transmission, synaptic plasticity, and neuronal development. The receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2B subunit confers specific biophysical and pharmacological properties to the NMDA receptor, and its dysfunction has been implicated in various neurological and psychiatric disorders, including epilepsy and neuropathic pain.

This compound binds to a site on the GluN2B subunit distinct from the glutamate or glycine binding sites, thereby reducing the channel's activity without directly competing with the endogenous agonists. This allosteric modulation offers a nuanced approach to dampening NMDA receptor overactivation, a pathological hallmark of several neurological conditions. Patch-clamp electrophysiology is an indispensable technique for characterizing the effects of compounds like this compound on NMDA receptor function with high precision. This document provides detailed application notes and protocols for utilizing this compound in patch-clamp studies.

Mechanism of Action of this compound

This compound acts as a negative allosteric modulator of NMDA receptors containing the GluN2B subunit. By binding to the amino-terminal domain of the GluN2B subunit, this compound stabilizes a closed or non-conducting state of the ion channel, thereby reducing the influx of Ca²⁺ and Na⁺ ions in response to glutamate and glycine binding. This inhibitory effect is state-dependent and does not affect the binding of the endogenous agonists.

Radiprodil_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN1 GluN2B GluN1 GluN2B Glutamate->NMDA_Receptor Binds to GluN2B Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 This compound This compound This compound->NMDA_Receptor Binds to GluN2B (Allosteric Site) Ca_Na_ions Ca²⁺, Na⁺ Influx NMDA_Receptor->Ca_Na_ions Inhibits Channel Opening Neuronal_Activity Decreased Neuronal Excitability Ca_Na_ions->Neuronal_Activity

Caption: Signaling pathway of this compound's action on GluN2B-containing NMDA receptors.

Quantitative Data: this compound Inhibition of NMDA Receptors

The following table summarizes the inhibitory potency of this compound on wild-type and mutant GluN2B-containing NMDA receptors, as determined by electrophysiological studies. The data is primarily derived from two-electrode voltage clamp (TEVC) experiments on Xenopus oocytes expressing human NMDA receptor subunits.

Receptor Subunit CompositionMutationElectrophysiology MethodIC₅₀ (nM)Reference
GluN1/GluN2BWild-TypeTEVC48 ± 5Mullier et al., 2017
GluN1/GluN2BR540HTEVC45 ± 7Mullier et al., 2017
GluN1/GluN2BN615ITEVC55 ± 6Mullier et al., 2017
GluN1/GluN2BV618GTEVC42 ± 5Mullier et al., 2017

Experimental Protocols

Whole-Cell Patch-Clamp Recordings in HEK293 Cells

This protocol describes the characterization of this compound's effect on NMDA receptors containing the GluN2B subunit, heterologously expressed in Human Embryonic Kidney 293 (HEK293) cells.

1. Cell Culture and Transfection:

  • Cell Line: HEK293 cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection: Co-transfect cells with plasmids encoding human GluN1 and GluN2B subunits, along with a fluorescent marker (e.g., GFP) to identify transfected cells. A common ratio for transfection is 1:1:0.5 (GluN1:GluN2B:GFP). Use a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Perform recordings 24-48 hours post-transfection.

2. Solutions:

  • Intracellular (Pipette) Solution (in mM):

    • 140 CsCl

    • 10 HEPES

    • 10 EGTA

    • 4 Mg-ATP

    • 0.3 Na-GTP

    • Adjust pH to 7.2 with CsOH.

    • Adjust osmolarity to ~290 mOsm with sucrose.

  • Extracellular (Bath) Solution (in mM):

    • 140 NaCl

    • 2.8 KCl

    • 1 CaCl₂

    • 10 HEPES

    • 10 Glucose

    • 0.01 Glycine (to potentiate NMDA receptor activation)

    • Adjust pH to 7.4 with NaOH.

    • Adjust osmolarity to ~305 mOsm with sucrose.

    • Note: This is a Mg²⁺-free solution to prevent voltage-dependent block of the NMDA receptor channel.

  • Agonist and Modulator Solutions:

    • Prepare a stock solution of L-glutamate (e.g., 100 mM in water).

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Dilute glutamate and this compound in the extracellular solution to the desired final concentrations on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

3. Electrophysiological Recordings:

  • Apparatus: Standard patch-clamp setup including an amplifier, micromanipulator, perfusion system, and data acquisition software.

  • Pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Procedure:

    • Transfer a coverslip with transfected HEK293 cells to the recording chamber and perfuse with the extracellular solution.

    • Identify a transfected cell using fluorescence microscopy.

    • Approach the cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV or -70 mV.

    • Record baseline currents.

    • Apply L-glutamate (e.g., 100 µM) to elicit an inward NMDA receptor-mediated current.

    • Wash out the glutamate and allow the current to return to baseline.

    • Co-apply this compound at various concentrations with L-glutamate to determine its inhibitory effect.

    • To construct a concentration-response curve, apply increasing concentrations of this compound.

4. Data Analysis:

  • Measure the peak amplitude of the glutamate-evoked currents in the absence and presence of this compound.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

  • Analyze the effects of this compound on the kinetics of the NMDA receptor current, such as activation, deactivation, and desensitization rates, if the experimental design allows.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfect with GluN1, GluN2B, and GFP Cell_Culture->Transfection Incubation Incubate for 24-48h Transfection->Incubation Patch_Pipette Prepare Patch Pipette (3-5 MΩ) Incubation->Patch_Pipette Whole_Cell Establish Whole-Cell Configuration Patch_Pipette->Whole_Cell Data_Acquisition Record Baseline and Glutamate-Evoked Currents Whole_Cell->Data_Acquisition Radiprodil_Application Apply this compound at Varying Concentrations Data_Acquisition->Radiprodil_Application Record_Inhibited_Currents Record Currents in the Presence of this compound Radiprodil_Application->Record_Inhibited_Currents Measure_Amplitude Measure Peak Current Amplitude Record_Inhibited_Currents->Measure_Amplitude Calculate_Inhibition Calculate % Inhibition Measure_Amplitude->Calculate_Inhibition IC50_Determination Determine IC₅₀ Calculate_Inhibition->IC50_Determination

Caption: Experimental workflow for patch-clamp analysis of this compound.

Concluding Remarks

The protocols and data presented here provide a comprehensive guide for researchers interested in studying the effects of this compound on GluN2B-containing NMDA receptors using patch-clamp electrophysiology. The detailed methodology for whole-cell recordings in HEK293 cells, along with the summarized quantitative data, offers a solid foundation for investigating the mechanism of action of this and other allosteric modulators. These studies are crucial for advancing our understanding of NMDA receptor pharmacology and for the development of novel therapeutics for a range of neurological disorders.

References

Application Notes and Protocols for Oral Administration of Radiprodil in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiprodil is an investigational drug that acts as a selective negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1] This mechanism of action suggests its potential therapeutic utility in neurological disorders characterized by excessive GluN2B-mediated neurotransmission, such as certain forms of epilepsy.[2][3][4] Preclinical studies involving oral administration are a critical step in evaluating the efficacy, pharmacokinetics, and safety of this compound before it can be considered for human clinical trials.[1] These application notes provide a summary of available preclinical data and detailed protocols for key in vivo experiments.

Data Presentation

Efficacy of Oral this compound in Preclinical Seizure Models

This compound has demonstrated dose-dependent efficacy in rodent models of generalized seizures. Notably, its anticonvulsant effects are more pronounced in juvenile animals, which is consistent with the higher expression of GluN2B subunits in the developing brain.

Model Species/Strain Age Endpoint Dose/Route Result Reference
Audiogenic SeizuresMouseAdultProtection against generalized clonic convulsionsOral (inferred from preclinical data context)ED₅₀: 2.1 mg/kg
Pentylenetetrazole (PTZ)-Induced SeizuresRat (Wistar)Postnatal Day 12 (PN12)Protection against tonic phase of generalized seizuresOral3 mg/kgStatistically significant protective effect
Pentylenetetrazole (PTZ)-Induced SeizuresRat (Wistar)Postnatal Day 12 (PN12)Protection against tonic phase of generalized seizuresOral10 mg/kgComplete abolishment of tonic seizures
6 Hz-Induced Focal SeizuresMouseAdultProtection against focal seizuresOralUp to 30 mg/kgNo significant activity
Preclinical Safety and Toxicology of Oral this compound

A juvenile toxicology study in rats has been conducted to assess the safety of this compound. A dose range-finding study provided the following observations.

Species Age Dose (Oral) Observations Reference
Rat (SD)Juvenile (from PND 4)50 mg/kg/dayTransient absence of milk intake, decreased motor activity, reduced body weight gain.
Rat (SD)Juvenile (from PND 4)100 mg/kg/dayDeaths, marked clinical signs (absence of milk in the stomach, decrease/absence of motor activity), marked decrease in body weight gain.
Rat (SD)Juvenile (from PND 4)≥300 mg/kg/daySevere and early toxic effects, leading to euthanasia within 5 days.

Note: One source mentions a no-observed-adverse-effect level (NOAEL) of 100 mg/kg/day in a juvenile rat toxicology study, which appears to conflict with the dose-range finding results. Researchers should consult primary study reports for clarification.

Pharmacokinetic Profile of Oral this compound
Parameter Value (in Humans) Reference
Median Tmax (Time to Maximum Concentration) 4 hours (range: 3-6 hours)
Geometric Mean Cmax (Maximum Concentration) 89.4 ng/mL
Geometric Mean AUCinf (Area Under the Curve) 2042 h*ng/mL
Geometric Mean t1/2 (Half-life) 15.8 hours

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound

Radiprodil_Signaling_Pathway cluster_neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor Ca_ion_channel Ca²⁺ Channel (Closed) NMDA_Receptor->Ca_ion_channel Gating GluN1 GluN1 GluN1->NMDA_Receptor GluN2B GluN2B GluN2B->NMDA_Receptor Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion_channel->Downstream Inhibition of Ca²⁺ Influx This compound This compound This compound->GluN2B Negative Allosteric Modulation Glutamate Glutamate Glutamate->NMDA_Receptor Binding Preclinical_Workflow start Start: Acclimatize Animals prep Prepare this compound Oral Suspension start->prep randomize Randomize Animals into Treatment Groups prep->randomize administer Oral Administration (this compound or Vehicle) randomize->administer wait Waiting Period (Drug Absorption) administer->wait induce Induce Seizures (e.g., PTZ, Audiogenic Stimulus) wait->induce observe Observe and Score Seizure Severity & Latency induce->observe collect Collect Samples (e.g., Blood, Brain Tissue) (Optional) observe->collect analyze Data Analysis (e.g., ED₅₀, Statistical Tests) observe->analyze end End: Report Findings analyze->end Dose_Response_Logic dose Increasing Oral Dose of this compound pk Increased Plasma and Brain Concentration dose->pk Absorption receptor Increased GluN2B Receptor Occupancy pk->receptor Distribution effect Increased Pharmacological Effect (Negative Allosteric Modulation) receptor->effect Mechanism of Action response Increased Therapeutic Response (e.g., Anticonvulsant Activity) effect->response Efficacy

References

Application Notes and Protocols: Radiprodil in the Pentylenetetrazole (PTZ)-Induced Seizure Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Radiprodil, a selective GluN2B negative allosteric modulator, in the pentylenetetrazole (PTZ)-induced seizure model. This document includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

The pentylenetetrazole (PTZ)-induced seizure model is a widely utilized preclinical tool for screening and characterizing potential anti-epileptic drugs.[1][2] PTZ, a GABA-A receptor antagonist, induces acute, generalized seizures in rodents, providing a reliable and reproducible model for studying seizure pathophysiology and evaluating the efficacy of anticonvulsant compounds.[3][4]

This compound is an investigational drug that acts as a negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[5] This subunit is particularly prevalent in the brain during early development, making this compound a compound of interest for age-specific epileptic encephalopathies like Infantile Spasms Syndrome. Preclinical studies have demonstrated the anticonvulsant effects of this compound in various seizure models, including the PTZ model, where it has shown prominent, age-dependent efficacy.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in the PTZ-induced seizure model.

Table 1: Age-Dependent Efficacy of this compound Against PTZ-Induced Tonic Seizures in Rats

Postnatal (PN) AgeThis compound Dose (mg/kg)Protection Against Tonic Seizures (%)Statistical Significance
PN710~60%Not specified
PN123Statistically significant protective effectp < 0.05
PN1210100% (completely abolished)p < 0.01
PN70 (adult)Up to 10No significant anticonvulsant activityNot significant

Data synthesized from a study by Auvin et al., 2020.

Table 2: Effect of this compound on Seizure Onset in a PTZ Model

Treatment GroupLatency to Seizure Onset (seconds)
Vehicle207 ± 23
This compound458 ± 90

Data from a study evaluating GluN2B antagonists.

Experimental Protocols

Protocol for PTZ-Induced Seizures in Rodents

This protocol describes the induction of acute seizures using PTZ in rats or mice.

Materials:

  • Pentylenetetrazole (PTZ) (Sigma-Aldrich™)

  • Sterile 0.9% saline

  • Experimental animals (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Syringes and needles (e.g., 27-gauge)

  • Observation chambers (Plexiglass cages)

  • Timer

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.

  • PTZ Solution Preparation: Prepare a fresh solution of PTZ in sterile 0.9% saline. A common concentration is 2 mg/mL to 50 mg/mL. The solution should be used within one hour of preparation.

  • Animal Preparation: Weigh each animal to determine the correct dosage. Place the animal in an observation chamber for a brief habituation period (e.g., 3 minutes).

  • PTZ Administration: Inject PTZ intraperitoneally (i.p.) or subcutaneously (s.c.).

    • Acute Seizure Induction (single dose): A dose of 35-100 mg/kg is commonly used. A study optimizing the protocol in rats identified a two-step regimen of 50 mg/kg followed by 30 mg/kg 30 minutes later as highly effective in inducing generalized tonic-clonic seizures with minimal mortality.

    • Kindling Model (repeated subconvulsive doses): Administer a subconvulsive dose of PTZ (e.g., 30-35 mg/kg for C57BL/6 mice) repeatedly (e.g., every 24 or 48 hours).

  • Seizure Observation and Scoring: Immediately after PTZ injection, continuously observe the animal for 30 minutes. Record the latency to the first seizure and the severity of the seizure using a standardized scoring system (e.g., Racine scale).

Racine Scale for Seizure Scoring:

  • Stage 0: No response

  • Stage 1: Ear, face, and tail contraction

  • Stage 2: Head nodding, head clonus, and myoclonic body jerks

  • Stage 3: Forelimb clonus

  • Stage 4: Rearing with forelimb clonus

  • Stage 5: Rearing and falling (loss of righting reflex), generalized tonic-clonic seizures

Protocol for this compound Administration in the PTZ Model

This protocol outlines the administration of this compound prior to PTZ-induced seizure induction.

Materials:

  • This compound

  • Vehicle solution (e.g., sterile water, saline, or as specified by the manufacturer)

  • Oral gavage needles (for oral administration)

  • Syringes and needles (for i.p. or s.c. administration)

Procedure:

  • This compound Preparation: Prepare a solution or suspension of this compound in the appropriate vehicle at the desired concentrations.

  • This compound Administration: Administer this compound to the experimental animals at a specified time point before PTZ injection. The route of administration (e.g., oral, i.p.) and the pretreatment time should be consistent across all experimental groups. For example, this compound can be administered 30-60 minutes before PTZ.

  • Control Groups: Include a vehicle control group that receives the vehicle solution without this compound. A positive control group treated with a known anticonvulsant (e.g., diazepam) can also be included.

  • PTZ Induction and Observation: Following the pretreatment period, proceed with the PTZ-induced seizure protocol as described above. Record seizure latency, duration, and severity for each animal.

  • Data Analysis: Compare the seizure parameters between the this compound-treated groups and the vehicle control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of any observed effects.

Visualizations

Signaling Pathway of this compound's Action

Radiprodil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor GluN1 GluN2B Glutamate->NMDAR:g1 Binds Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening This compound This compound This compound->NMDAR:g2b Negative Allosteric Modulation Neuronal_Excitation Reduced Neuronal Excitability & Seizure Activity Ca_ion->Neuronal_Excitation Inhibition of

Caption: this compound's mechanism of action.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Animal Acclimation (e.g., 1 week) A2 Preparation of PTZ and this compound Solutions B1 This compound or Vehicle Administration (e.g., 30-60 min pretreatment) A2->B1 B2 PTZ Administration (i.p. or s.c.) B1->B2 B3 Seizure Observation & Scoring (30 min) B2->B3 C1 Record Seizure Latency, Duration, and Severity B3->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Interpretation of Results C2->C3

Caption: Workflow for evaluating this compound in the PTZ model.

References

Application Notes and Protocols for Radiprodil in Xenopus Oocyte Expression Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Xenopus laevis oocyte expression system is a robust and widely utilized platform for the heterologous expression of ion channels and receptors for electrophysiological and pharmacological studies.[1][2][3][4][5] Its large size facilitates microinjection of genetic material and subsequent electrophysiological recordings, such as two-electrode voltage clamp (TEVC). These oocytes possess the necessary cellular machinery for the proper translation and insertion of exogenous proteins into the plasma membrane, with a relatively low background of endogenous channel activity.

Radiprodil is a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit. This makes it a valuable tool for investigating the role of GluN2B-containing NMDA receptors in normal physiology and in pathological conditions such as epileptic encephalopathies and GRIN-related disorders. The Xenopus oocyte system has been instrumental in characterizing the inhibitory effects of this compound on both wild-type and mutant human NMDA receptors.

These application notes provide detailed protocols for the use of this compound to study the function of NMDA receptors expressed in Xenopus oocytes.

Signaling Pathway of this compound Action on NMDA Receptors

This compound exerts its inhibitory effect on NMDA receptors through a non-competitive mechanism. It binds to an allosteric site on the GluN2B subunit, distinct from the glutamate and glycine agonist binding sites. This binding event reduces the probability of channel opening in response to agonist binding, thereby decreasing the influx of Ca2+ and Na+ ions.

Radiprodil_Signaling_Pathway cluster_NMDA_Receptor NMDA Receptor GluN1 GluN1 Subunit IonChannel Ion Channel Pore GluN2B GluN2B Subunit Ca_Na Ca²⁺ / Na⁺ Influx IonChannel->Ca_Na Mediates This compound This compound This compound->GluN2B Binds to allosteric site This compound->IonChannel Inhibits Glutamate Glutamate Glutamate->GluN2B Binds Glutamate->IonChannel Activates Glycine Glycine Glycine->GluN1 Binds Glycine->IonChannel Activates

This compound's allosteric inhibition of the NMDA receptor.

Experimental Protocols

Preparation of Xenopus laevis Oocytes

Successful expression of functional NMDA receptors begins with the proper harvesting and preparation of oocytes.

Materials:

  • Mature female Xenopus laevis

  • Tricaine (ethyl 3-aminobenzoate methanesulfonate salt)

  • Ca2+-free medium (e.g., 88 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 5 mM HEPES, pH 7.6)

  • Collagenase solution

  • Modified Barth's Solution (MBS)

  • Incubator set to 18°C

Procedure:

  • Anesthetize a mature female Xenopus laevis by immersion in a solution of tricaine.

  • Surgically remove lobes of the ovary and place them in a Ca2+-free medium.

  • Separate the oocytes into smaller clusters.

  • To remove the follicular cell layer, incubate the oocytes in a collagenase solution. This step is crucial as follicular cells can have endogenous receptors.

  • Gently wash the oocytes multiple times with MBS to remove the collagenase and dead cells.

  • Manually defolliculate any remaining follicle layers under a dissecting microscope.

  • Select healthy Stage V-VI oocytes (characterized by their large size and distinct animal and vegetal poles).

  • Store the prepared oocytes in MBS at 18°C.

Microinjection of cRNA

To express functional heterotetrameric NMDA receptors, cRNA for both GluN1 and GluN2B subunits must be co-injected.

Materials:

  • High-quality cRNA for human or rat GRIN1 (encoding GluN1) and GRIN2B (encoding GluN2B)

  • Microinjection setup (e.g., Nanoject)

  • Nylon mesh-bottom petri dish

Procedure:

  • Prepare a mixture of GluN1 and GluN2B cRNA, typically at a 1:2 ratio (w/w) to favor the expression of GluN1/GluN2B heteromers.

  • Load the cRNA mixture into the microinjection needle.

  • Align the oocytes in a nylon mesh-bottom petri dish with the vegetal pole facing upwards.

  • Inject approximately 0.05–0.15 ng of total cRNA into the cytoplasm of each oocyte.

  • Incubate the injected oocytes in MBS at 18°C for 24-48 hours to allow for protein expression.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is the standard method for recording ionic currents from whole oocytes expressing voltage- or ligand-gated ion channels.

Materials:

  • TEVC amplifier and data acquisition system

  • Microelectrode puller

  • Glass capillaries

  • 3 M KCl for filling electrodes

  • Recording chamber

  • Perfusion system

  • Recording solution (e.g., 100 mM NaCl, 0.3 mM BaCl2, 5 mM HEPES, pH 7.4)

  • Agonist solution (recording solution with glutamate and glycine)

  • This compound stock solution (in DMSO, then diluted in recording solution)

Procedure:

  • Pull glass microelectrodes to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

  • Clamp the oocyte membrane potential at a holding potential, typically between -70 mV and -90 mV.

  • To elicit a baseline NMDA receptor current, perfuse the oocyte with the agonist solution (e.g., 100 µM glutamate and 30 µM glycine).

  • Once a stable baseline current is achieved, co-apply varying concentrations of this compound with the agonist solution.

  • Record the inhibitory effect of this compound on the agonist-induced current.

  • Wash out this compound with the agonist solution to observe the recovery of the current.

  • Construct concentration-response curves to determine the IC50 of this compound.

Experimental Workflow and Data Analysis

The following diagram illustrates the overall workflow from oocyte preparation to data analysis.

Experimental_Workflow cluster_prep Oocyte Preparation cluster_expression Receptor Expression cluster_recording Electrophysiology cluster_analysis Data Analysis OocyteHarvest Oocyte Harvest from Xenopus Defolliculation Defolliculation (Collagenase) OocyteHarvest->Defolliculation OocyteSelection Selection of Stage V-VI Oocytes Defolliculation->OocyteSelection Microinjection Microinjection into Oocyte OocyteSelection->Microinjection cRNA_Prep Prepare GluN1 + GluN2B cRNA cRNA_Prep->Microinjection Incubation Incubation (24-48h, 18°C) Microinjection->Incubation TEVC Two-Electrode Voltage Clamp Incubation->TEVC AgonistApp Apply Glutamate + Glycine TEVC->AgonistApp RadiprodilApp Apply this compound AgonistApp->RadiprodilApp Recording Record Current Inhibition RadiprodilApp->Recording CRC Concentration-Response Curve Recording->CRC IC50 Calculate IC50 CRC->IC50

Workflow for studying this compound in Xenopus oocytes.

Quantitative Data Summary

The inhibitory potency of this compound on NMDA receptors containing wild-type and mutant GluN2B subunits has been quantified in Xenopus oocytes. The following table summarizes representative IC50 values.

Receptor CompositionMutationIC50 of this compound (µM)NotesReference
GluN1/GluN2BWild-Type (WT)~0.1 - 0.3Potent inhibition of wild-type receptors.
GluN1/GluN2BR540HNot significantly different from WTThis compound retains its potency on this gain-of-function mutant.
GluN1/GluN2BN615INot significantly different from WTThis compound's effect is maintained on this gain-of-function mutant.
GluN1/GluN2BV618GNot significantly different from WTThis compound's potency is unaffected by this gain-of-function mutation.

Note: IC50 values can vary slightly depending on experimental conditions such as agonist concentrations and holding potential.

Conclusion

The Xenopus oocyte expression system is a powerful and reliable method for characterizing the pharmacology of compounds like this compound. The detailed protocols provided here offer a comprehensive guide for researchers to investigate the inhibitory effects of this compound on GluN2B-containing NMDA receptors. This system is particularly valuable for studying the effects of this modulator on disease-associated mutations, providing crucial data for drug development and personalized medicine. This compound has been shown to be effective in inhibiting glutamate currents mediated by human NMDA receptors, including those with gain-of-function mutations, making it a promising therapeutic candidate.

References

Application Notes and Protocols for a Phase 1b Clinical Trial of Radiprodil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for a Phase 1b clinical trial investigating the safety, tolerability, pharmacokinetics, and preliminary efficacy of Radiprodil, a selective negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor subtype 2B (GluN2B).

Introduction to this compound

This compound is an investigational drug that acts as a negative allosteric modulator of the NR2B subunit of the NMDA receptor in the brain.[1] By selectively targeting the GluN2B subunit, this compound aims to reduce excessive excitatory neurotransmission, which is implicated in various neurological disorders.[1][2] Preclinical studies have demonstrated its anticonvulsant effects, particularly in models with enhanced GluN2B-NMDA transmission.[3][4] this compound is being investigated for the treatment of conditions such as GRIN-related disorders with gain-of-function (GoF) variants, infantile spasms, tuberous sclerosis complex (TSC), and focal cortical dysplasia (FCD) type II.

Mechanism of Action

This compound selectively binds to the GluN2B subunit of the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity and transmission. In certain neurological conditions, gain-of-function mutations in the GRIN genes (encoding NMDA receptor subunits) or overexpression of GluN2B can lead to excessive receptor activation and excitotoxicity. This compound, as a negative allosteric modulator, reduces the activity of these hyperactive receptors without completely blocking them, potentially restoring more normal neuronal function.

Radiprodil_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_NMDA NMDA Receptor Glutamate_Vesicle Glutamate NMDA_Receptor GluN1 GluN2B Glutamate_Vesicle->NMDA_Receptor Binds Ion_Channel Ca²⁺ Influx NMDA_Receptor->Ion_Channel Opens Excitotoxicity Excitotoxicity / Seizures Ion_Channel->Excitotoxicity Leads to This compound This compound This compound->NMDA_Receptor:f1 Modulates This compound->Ion_Channel Reduces

Caption: this compound's mechanism of action on the NMDA receptor.

Phase 1b Clinical Trial Design: "Honeycomb" Study (NCT05818943)

This protocol is based on the design of the "Honeycomb" study, a Phase 1b open-label trial to assess the safety, tolerability, pharmacokinetics (PK), and potential efficacy of this compound in children with a GRIN-related disorder and a Gain-of-Function (GoF) genetic variant.

Study Objectives
Primary Objectives Secondary Objectives
To assess the safety and tolerability of this compound in pediatric patients with GRIN-related disorders.To evaluate the preliminary efficacy of this compound in reducing seizure frequency.
To determine the pharmacokinetic profile of this compound in this patient population.To assess the impact of this compound on non-seizure outcomes, including behavioral symptoms.
Patient Population

The study enrolls pediatric patients (e.g., ≥6 months to ≤12 years) with a confirmed GRIN gene variant known to result in a gain-of-function of the NMDA receptor. Participants are divided into two cohorts:

  • Cohort 1: Patients with treatment-resistant seizures (e.g., at least 1 observable motor seizure per week).

  • Cohort 2: Patients with significant behavioral and/or motor symptoms but without qualifying seizures.

Study Design and Treatment

The study is an open-label, single-group, dose-escalation trial. All participants receive this compound. The study consists of several periods:

Study_Design_Workflow Screening Screening Period (35 days) Titration Titration Period (~51 days) Screening->Titration Maintenance Maintenance Period (up to 53 days) Titration->Maintenance Follow_Up Tapering & Safety Follow-up (29 days) Maintenance->Follow_Up LTE Long-Term Extension (Part B) Maintenance->LTE

Caption: Workflow of the Phase 1b clinical trial for this compound.

This compound is administered as a liquid suspension twice a day (bid), either orally or via a gastric/nasogastric tube. The dose is slowly titrated upwards to the highest tolerated dose for each participant.

Experimental Protocols

Safety and Tolerability Assessment
  • Adverse Event (AE) Monitoring: All adverse events are recorded at each study visit, with severity and relationship to the study drug assessed by the investigator. Serious adverse events (SAEs) are reported to regulatory authorities within the required timeframe.

  • Clinical Laboratory Tests: Blood and urine samples are collected at baseline and at specified intervals to monitor hematology, clinical chemistry, and urinalysis.

  • Vital Signs and Physical Examinations: Vital signs (blood pressure, heart rate, respiratory rate, temperature) and a complete physical examination are conducted at each study visit.

  • Electrocardiograms (ECGs): ECGs are performed at baseline and at key time points to monitor for any cardiac effects.

  • Suicidality Monitoring: Given that this compound is a CNS-active drug, prospective assessments for suicidal ideation and behavior are conducted using a standardized scale (e.g., Columbia-Suicide Severity Rating Scale, C-SSRS).

Pharmacokinetic (PK) Analysis
  • Blood Sampling: Blood samples for PK analysis are collected at pre-specified time points after drug administration to determine the plasma concentration of this compound.

  • Bioanalytical Method: A validated bioanalytical method (e.g., LC-MS/MS) is used to quantify this compound concentrations in plasma.

  • PK Parameters: The following PK parameters are calculated:

    • Cmax (Maximum plasma concentration)

    • Tmax (Time to reach Cmax)

    • AUC (Area under the plasma concentration-time curve)

    • t1/2 (Half-life)

Efficacy Assessments
  • Seizure Frequency: For patients in Cohort 1, caregivers maintain a daily seizure diary to record the frequency and type of all countable motor seizures.

  • Clinician and Caregiver Global Impression Scales: The Clinical Global Impression of Severity (CGI-S) and Change (CGI-C) scales are used to assess the overall clinical status and any changes from baseline. A GRIN-specific CGI scale may also be utilized.

  • Behavioral and Developmental Assessments: Standardized questionnaires and scales are used to evaluate changes in behavior, communication, and motor function.

Data Presentation

Summary of Efficacy Results from the Honeycomb Study
Efficacy Endpoint Result Reference
Median Reduction in Seizure Frequency86%
Patients with ≥50% Reduction in Seizures71%
Patients with ≥90% Reduction in Seizures43%
Patients Achieving Seizure Freedom1
Summary of Safety Findings from the Honeycomb Study
Adverse Event Category Details Reference
Most Common Treatment-Emergent AEs Associated with infections or underlying disease symptoms (e.g., pyrexia, diarrhea, respiratory tract infection, agitation).
Serious Adverse Events (SAEs) Three patients experienced SAEs (obstructive bronchitis, viral pneumonia, adenovirus infection); none were considered treatment-related.
Deaths None reported.

Conclusion

The Phase 1b clinical trial design for this compound provides a robust framework for evaluating its safety, tolerability, and preliminary efficacy in a pediatric population with GRIN-related disorders. The promising results from the "Honeycomb" study, demonstrating a significant reduction in seizure frequency and a favorable safety profile, support the continued development of this compound for this and other related neurological conditions. These findings have paved the way for a planned global Phase 3 trial to further confirm the efficacy and safety of this compound.

References

Measuring Radiprodil Efficacy in Reducing Seizure Frequency: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for researchers evaluating the efficacy of Radiprodil in reducing seizure frequency. This compound is a selective negative allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] This document outlines the theoretical background, key signaling pathways, detailed experimental protocols for preclinical assessment, and a summary of clinical trial data. The provided protocols for audiogenic and chemically-induced seizure models in rodents are intended to facilitate the standardized assessment of this compound and similar compounds.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients exhibit resistance to currently available anti-epileptic drugs, highlighting the urgent need for novel therapeutic strategies. This compound has emerged as a promising investigational drug, demonstrating significant reductions in seizure frequency in both preclinical models and clinical trials, particularly in individuals with GRIN-related neurodevelopmental disorders with gain-of-function mutations.[2][3][4]

This compound's mechanism of action involves the specific modulation of the GluN2B subunit of the NMDA receptor, which plays a crucial role in excitatory synaptic transmission.[5] By acting as a negative allosteric modulator, this compound reduces the over-activation of these receptors, a key factor in the pathophysiology of certain types of epilepsy.

Signaling Pathway of this compound

This compound's therapeutic effect is achieved through its interaction with the NMDA receptor, a key player in glutamatergic neurotransmission. The following diagram illustrates the signaling pathway modulated by this compound.

Radiprodil_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Excitotoxicity Neuronal Hyperexcitability & Seizure Activity Ca_ion->Excitotoxicity Influx Leads to This compound This compound This compound->NMDA_R Negative Allosteric Modulation

This compound's negative allosteric modulation of the NMDA receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound's efficacy.

Table 1: Preclinical Efficacy of this compound

Animal ModelSpeciesSeizure Induction MethodKey Efficacy EndpointThis compound EfficacyCitation
Audiogenic Seizure ModelMouseHigh-frequency acoustic stimulusReduction in onset and severity of audiogenic seizuresSignificant and dose-dependent reduction
Pentylenetetrazol (PTZ) ModelRatIn vivo administration of PTZDelay in seizure onsetDelayed onset of seizures (458 ± 90 sec vs 207 ± 23 sec for vehicle)

Table 2: Clinical Efficacy of this compound (Honeycomb Trial)

Patient PopulationNumber of ParticipantsPrimary OutcomeKey Efficacy FindingsCitation
Children with GRIN-related disorder with Gain-of-Function mutations15Safety, tolerability, and pharmacokineticsMedian 86% reduction in countable motor seizure (CMS) frequency from baseline. 71% of patients had a >50% reduction in CMS. 6 of 7 patients were seizure-free for at least 80% of the 8-week maintenance period.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below to ensure reproducibility and standardization.

Preclinical Experimental Workflow

The following diagram outlines the general workflow for evaluating the anticonvulsant efficacy of this compound in preclinical models.

Preclinical_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Prep Animal Acclimation & Grouping (e.g., Mice/Rats) Administration Drug Administration (e.g., Intraperitoneal) Animal_Prep->Administration Drug_Prep This compound & Vehicle Preparation Drug_Prep->Administration Induction Seizure Induction (Audiogenic or Chemical) Administration->Induction Pre-treatment Time Observation Behavioral Observation & Seizure Scoring Induction->Observation Data_Collection Record Seizure Frequency, Duration, and Severity Observation->Data_Collection Stats Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Stats Results Determine ED50 & Compare Efficacy Stats->Results

General workflow for preclinical evaluation of this compound.
Protocol 1: Audiogenic Seizure Model in Mice

Objective: To assess the ability of this compound to protect against seizures induced by a high-intensity acoustic stimulus.

Materials:

  • Male or female mice susceptible to audiogenic seizures (e.g., DBA/2 or genetically modified strains like Grin2aS/S).

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Sound-attenuating chamber

  • Acoustic stimulus generator (e.g., sonicator or a speaker capable of producing a 15 kHz signal).

  • Stopwatch

  • Video recording equipment (optional but recommended)

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.

  • Drug Administration:

    • Prepare a solution of this compound in the chosen vehicle.

    • Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection).

    • Allow for a pre-treatment period (e.g., 30 minutes) for the drug to be absorbed.

  • Seizure Induction:

    • Place a single mouse in the sound-attenuating chamber.

    • After a brief acclimation period (e.g., 20-30 seconds), present the acoustic stimulus (e.g., a 15 kHz tone at a high intensity).

    • The stimulus should be presented for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.

  • Observation and Scoring:

    • Observe the mouse's behavior and score the seizure severity. A common scoring system includes:

      • 0: No response

      • 1: Wild running

      • 2: Clonic seizure (jerking of limbs)

      • 3: Tonic seizure (limb extension)

      • 4: Respiratory arrest/death

    • Record the latency to the first sign of seizure and the duration of the seizure.

  • Data Analysis:

    • Compare the seizure scores, latencies, and incidence of seizures between the this compound-treated and vehicle-treated groups.

    • Calculate the percentage of animals protected from seizures at each dose of this compound.

    • Determine the ED50 (the dose that protects 50% of the animals).

Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats

Objective: To evaluate the efficacy of this compound in a chemically-induced seizure model that is relevant to generalized seizures.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • This compound

  • Vehicle (e.g., saline)

  • Pentylenetetrazol (PTZ) solution (e.g., 10 mg/mL in saline)

  • Observation chambers (clear, individual cages)

  • Stopwatch

  • Video recording equipment (optional)

Procedure:

  • Animal Acclimation: House the rats in a quiet, controlled environment for at least one week before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle to the rats (e.g., via intraperitoneal injection).

    • Allow for a pre-treatment period (e.g., 30 minutes).

  • PTZ Administration and Seizure Induction:

    • Administer a convulsant dose of PTZ subcutaneously or intraperitoneally. A two-step regimen of 50 mg/kg followed by 30 mg/kg 30 minutes later has been shown to be effective in rats.

  • Observation and Scoring:

    • Immediately after PTZ injection, place each rat in an individual observation chamber.

    • Observe the animals continuously for at least 30 minutes.

    • Score the seizure severity using a modified Racine scale:

      • Stage 0: No response

      • Stage 1: Ear and facial twitching

      • Stage 2: Myoclonic jerks without upright position

      • Stage 3: Myoclonic jerks, upright position with bilateral forelimb clonus

      • Stage 4: Tonic-clonic seizures

      • Stage 5: Generalized tonic-clonic seizures, loss of postural control

    • Record the latency to the first seizure and the duration of seizure activity.

  • Data Analysis:

    • Compare the mean seizure scores, latencies, and durations between the this compound-treated and vehicle-treated groups.

    • Statistical analysis can be performed using appropriate tests (e.g., Mann-Whitney U test for scores, t-test or ANOVA for latencies and durations).

Conclusion

This compound has demonstrated considerable promise as a novel anticonvulsant agent, with a well-defined mechanism of action and robust efficacy in both preclinical and clinical settings. The protocols and data presented in these application notes are intended to provide a framework for the continued investigation of this compound and other GluN2B-selective modulators. Standardization of these experimental procedures will be crucial for comparing results across different laboratories and advancing the development of new therapies for epilepsy.

References

Troubleshooting & Optimization

Radiprodil solubility in DMSO versus aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of radiprodil.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2] By binding to an allosteric site, it reduces the activity of GluN2B-containing NMDA receptors, which play a crucial role in synaptic plasticity and neuronal signaling.[2][3]

Q2: What are the main research applications for this compound?

A2: this compound is primarily investigated for its therapeutic potential in various neurological and psychiatric disorders. Its ability to modulate NMDA receptor activity makes it a valuable tool for studying conditions associated with glutamatergic dysfunction, including neuropathic pain, epilepsy, and certain neurodevelopmental disorders.[1]

Q3: Is this compound soluble in aqueous solutions?

A3: this compound is sparingly soluble to insoluble in aqueous buffers. For most experimental applications, it is necessary to first dissolve it in an organic solvent like DMSO to create a stock solution, which can then be further diluted into aqueous experimental media.

Q4: What is the recommended storage condition for this compound?

A4: this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Solubility Data

This compound exhibits high solubility in dimethyl sulfoxide (DMSO) and limited solubility in aqueous solutions. The following table summarizes the available quantitative solubility data.

SolventConcentration (mg/mL)Molar Concentration (mM)Source
DMSO10~25.16Cayman Chemical
DMSO79198.79Selleck Chemicals
DMSO220553.6MyBioSource
DMSO250629.09GlpBio
DMSO:PBS (pH 7.2) (1:3)0.25~0.63Cayman Chemical

Note: The molecular weight of this compound is 397.4 g/mol . Molar concentration is calculated based on this value.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental media.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Bring the this compound powder and DMSO to room temperature before opening to prevent moisture absorption.

  • Weigh the desired amount of this compound powder and place it in a sterile tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 100 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, warm the solution gently to 37°C and/or sonicate in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays

Objective: To prepare a diluted working solution of this compound in cell culture medium or an appropriate aqueous buffer.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium or aqueous buffer

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Determine the final desired concentration of this compound in your experiment.

  • Calculate the volume of the stock solution needed. Crucially, ensure the final concentration of DMSO in the aqueous medium is non-toxic to your cells (typically ≤ 0.5%, with ≤ 0.1% being optimal for sensitive assays).

  • To minimize precipitation due to "solvent shock," perform a serial dilution. First, dilute the DMSO stock solution into a small volume of pre-warmed medium.

  • Add this intermediate dilution to the final volume of the pre-warmed medium while gently swirling to ensure rapid and even mixing.

  • Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide below.

  • Use the freshly prepared working solution immediately for your experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution into aqueous media "Solvent Shock": Rapid change in solvent polarity causes the compound to crash out of solution.- Add the DMSO stock solution dropwise to the pre-warmed aqueous medium while gently vortexing or swirling.- Perform an intermediate dilution step in a smaller volume of medium before adding to the final volume.
Concentration Exceeds Aqueous Solubility: The final concentration of this compound is too high for the aqueous medium.- Decrease the final working concentration of this compound.- If a high concentration is necessary, consider using a formulation with co-solvents (see in vivo formulation protocols for examples).
Media Components: Salts, proteins, or other components in the cell culture medium can interact with this compound and reduce its solubility.- Test the solubility of this compound in a simpler buffer (e.g., PBS) to see if the issue persists.- If serum is used, ensure it is of high quality and properly stored, as denatured proteins can contribute to precipitation.
pH of the Medium: The pH of the aqueous solution can affect the solubility of this compound.- While specific pH-solubility data for this compound is not widely published, you can test its solubility in buffers with slightly different pH values relevant to your experiment.
Inconsistent experimental results Inaccurate Drug Concentration: This could be due to incomplete initial dissolution in DMSO or precipitation in the final working solution.- Ensure the DMSO stock solution is fully dissolved before use.- Always visually inspect the final working solution for any precipitate before adding it to your experimental system. If precipitation is observed, the effective concentration will be lower than intended.
Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution.- Aliquot the DMSO stock solution into single-use volumes to avoid freeze-thaw cycles.- Store stock solutions at -20°C and protect them from light.
Cell toxicity observed in vehicle control High Final DMSO Concentration: DMSO can be toxic to cells at higher concentrations.- Ensure the final DMSO concentration in your cell culture medium is as low as possible, ideally ≤ 0.1%.- Always include a vehicle control (medium with the same final DMSO concentration as your drug-treated samples) to differentiate between drug-induced and solvent-induced effects.

Visualizations

Radiprodil_Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start This compound Powder stock Dissolve in 100% DMSO (e.g., 10-100 mM stock) start->stock Step 1 aliquot Aliquot & Store at -20°C stock->aliquot Step 2 dilute Dilute in Aqueous Medium (e.g., cell culture media) Ensure final DMSO < 0.5% aliquot->dilute Step 3 treat Treat Cells or Administer in vivo dilute->treat Step 4 troubleshoot Precipitation? See Troubleshooting Guide dilute->troubleshoot assay Perform Assay (e.g., Electrophysiology, Western Blot, Behavioral Test) treat->assay Step 5 data Data Acquisition assay->data Step 6 results Interpret Results data->results Step 7

Caption: A general workflow for preparing and using this compound in experiments.

Radiprodil_Signaling_Pathway This compound's Mechanism of Action cluster_receptor NMDA Receptor Complex cluster_downstream Downstream Effects GluN1 GluN1 Subunit GluN2B GluN2B Subunit IonChannel Ion Channel Ca_influx Reduced Ca2+ Influx IonChannel->Ca_influx Leads to This compound This compound This compound->GluN2B Negative Allosteric Modulation This compound->IonChannel Inhibits Glutamate Glutamate Glutamate->GluN2B Binds Glutamate->IonChannel Activates Glycine Glycine/D-Serine Glycine->GluN1 Binds Glycine->IonChannel Activates Signaling Altered Intracellular Signaling Cascades Ca_influx->Signaling Plasticity Modulation of Synaptic Plasticity (e.g., LTD) Signaling->Plasticity

Caption: this compound acts as a negative allosteric modulator of the GluN2B subunit.

References

Overcoming Radiprodil precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Radiprodil. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to this compound precipitation in experimental buffers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful preparation and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a hydrophobic compound with limited aqueous solubility. It is sparingly soluble in aqueous buffers but shows good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). For experimental use, it is recommended to first dissolve this compound in an organic solvent before dilution into an aqueous buffer.

Q2: I am observing precipitation when I dilute my this compound stock solution into my experimental buffer. What is causing this?

Precipitation upon dilution of a concentrated this compound stock (typically in DMSO) into an aqueous buffer is a common issue. This occurs because the final concentration of the organic solvent may not be sufficient to maintain this compound in solution, causing it to crash out as a precipitate. The pH of the final solution can also influence solubility.

Q3: What is the recommended method for preparing this compound solutions in aqueous buffers like PBS?

To maximize solubility in aqueous buffers, it is advised to first dissolve this compound in 100% DMSO to create a concentrated stock solution. This stock solution can then be diluted into the desired aqueous buffer. For instance, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of DMSO:PBS (pH 7.2). It is crucial to add the DMSO stock to the buffer slowly while vortexing to ensure proper mixing and minimize immediate precipitation.

Q4: For how long can I store aqueous solutions of this compound?

Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare these solutions fresh on the day of use. Storing aqueous solutions for more than one day is not advised due to the risk of precipitation and potential degradation.

Q5: Are there any alternative solvents to DMSO for preparing this compound stock solutions?

While DMSO is the most commonly used solvent, Dimethylformamide (DMF) can also be used. However, the solubility of this compound in DMF is generally lower than in DMSO. The choice of solvent may also depend on the tolerance of the specific experimental system to that solvent.

Troubleshooting Guides

Issue 1: Precipitation Observed Immediately Upon Dilution

If you observe immediate precipitation when diluting your this compound DMSO stock into your experimental buffer, consider the following troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your working solution.

  • Increase the Cosolvent Concentration: If your experimental setup can tolerate a higher concentration of DMSO, increasing the final percentage of DMSO in the working solution can help maintain solubility.

  • Use a Different Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding the buffer to the stock solution in a stepwise manner with continuous mixing.

  • Incorporate Solubilizing Excipients: The use of excipients can significantly improve the aqueous solubility of hydrophobic compounds. Consider the options outlined in the experimental protocols below.

Issue 2: Precipitation Observed Over Time

If your this compound solution is initially clear but develops a precipitate over time, this may be due to instability or slow crystallization.

  • Prepare Fresh Solutions: As recommended, always prepare aqueous this compound solutions fresh before each experiment.

  • Protect from Light and Temperature Fluctuations: Store your solutions protected from light and at a constant temperature to minimize degradation and changes in solubility.

  • Consider pH Effects: Ensure the pH of your buffer is stable, as pH shifts can affect the solubility of this compound.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvents and solvent systems.

Solvent/SystemSolubilityReference
DMSO~10 mg/mL, 79 mg/mL, 220 mg/mL, 250 mg/mL
DMF~2 mg/mL
DMSO:PBS (pH 7.2) (1:3)~0.25 mg/mL
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL
WaterInsoluble
EthanolInsoluble

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions with enhanced solubility for in vitro experiments.

Protocol 1: Standard DMSO-Based Solubilization

This protocol is suitable for experiments where a low concentration of DMSO is acceptable.

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out the required amount of this compound powder.

    • Add 100% DMSO to achieve a final concentration of 10 mM.

    • Vortex or sonicate until the this compound is completely dissolved. Store this stock solution at -20°C for short-term storage.

  • Prepare the Working Solution:

    • Warm the DMSO stock solution to room temperature.

    • Add the required volume of the DMSO stock to your experimental buffer to achieve the desired final concentration. Ensure the final DMSO concentration is as low as possible and compatible with your assay (typically ≤ 0.5%).

    • Add the stock solution dropwise while continuously vortexing the buffer to facilitate rapid dispersion.

Protocol 2: Solubilization using Polyethylene Glycol (PEG) and Tween-80

This protocol utilizes common excipients to improve solubility and is based on a formulation that provides a clear solution at higher concentrations.

  • Prepare a 20.8 mg/mL Stock Solution in DMSO:

    • Dissolve this compound in 100% DMSO to a concentration of 20.8 mg/mL.

  • Prepare the Vehicle:

    • In a sterile tube, combine PEG300 (40% of final volume), Tween-80 (5% of final volume), and Saline (45% of final volume).

  • Prepare the Final Solution:

    • Add the this compound DMSO stock solution (10% of final volume) to the vehicle.

    • Mix thoroughly until a clear solution is obtained. This method can yield a clear solution of at least 2.08 mg/mL.

Protocol 3: Solubilization using Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, thereby increasing their aqueous solubility.

  • Prepare a 20.8 mg/mL Stock Solution in DMSO:

    • Dissolve this compound in 100% DMSO to a concentration of 20.8 mg/mL.

  • Prepare a 20% SBE-β-CD Solution in Saline:

    • Dissolve SBE-β-CD in saline to a final concentration of 20% (w/v).

  • Prepare the Final Solution:

    • Add the this compound DMSO stock solution (10% of final volume) to the 20% SBE-β-CD solution (90% of final volume).

    • Mix thoroughly. This method can also achieve a clear solution of at least 2.08 mg/mL.

Visualizations

Signaling Pathway of this compound

This compound is a negative allosteric modulator of the NMDA receptor, specifically targeting the NR2B subunit. By binding to this subunit, it reduces the influx of Ca2+ through the ion channel, thereby dampening excessive neuronal excitation.

Radiprodil_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 NMDA Receptor Glutamate Glutamate NR2B NR2B Glutamate->NR2B Binds NR1 NR1 Ca_ion Ca²⁺ Influx NR2B->Ca_ion Gating Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_ion->Downstream Activates This compound This compound This compound->NR2B Inhibits

Caption: this compound's mechanism of action on the NMDA receptor.

Experimental Workflow for this compound Solution Preparation

This workflow outlines the decision-making process for preparing a this compound solution for an in vitro experiment.

Radiprodil_Workflow start Start: Need this compound Solution stock Prepare 10 mM Stock in 100% DMSO start->stock dilute Dilute Stock in Experimental Buffer stock->dilute check Precipitation? dilute->check success Solution is Ready for Use (Use Immediately) check->success No troubleshoot Troubleshoot check->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc add_excipients Use Excipients (PEG, Tween, Cyclodextrin) troubleshoot->add_excipients recheck Precipitation? lower_conc->recheck add_excipients->recheck recheck->success No contact Contact Technical Support recheck->contact Yes

Caption: Decision workflow for preparing this compound solutions.

Logical Relationship of Solubilization Strategies

This diagram illustrates the relationship between the problem of poor solubility and the various strategies to overcome it.

Solubility_Strategies cluster_strategies Solubilization Strategies cluster_excipients Types of Excipients problem This compound Precipitation (Poor Aqueous Solubility) cosolvency Co-solvency (e.g., DMSO) problem->cosolvency excipients Use of Excipients problem->excipients ph_control pH Adjustment (Maintain Optimal pH) problem->ph_control goal Achieve Clear, Stable Working Solution cosolvency->goal surfactants Surfactants (e.g., Tween-80) excipients->surfactants polymers Polymers (e.g., PEG300) excipients->polymers cyclodextrins Cyclodextrins (e.g., SBE-β-CD) excipients->cyclodextrins ph_control->goal surfactants->goal polymers->goal cyclodextrins->goal

Caption: Strategies to overcome this compound precipitation.

Radiprodil Stability and Storage: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information, troubleshooting guides, and frequently asked questions regarding the stability and storage of Radiprodil for research purposes. Adherence to these guidelines is crucial for ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder upon receipt?

A: Upon receipt, this compound as a solid powder should be stored at -20°C.[1][2] Following this recommendation, the compound is expected to remain stable for at least three to four years.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing this compound stock solutions. For aqueous-based assays, further dilution of the DMSO stock solution into a buffer like PBS is advised. One supplier suggests a solubility of 10 mg/mL in DMSO and 0.25 mg/mL in a 1:3 DMSO:PBS (pH 7.2) solution.

Q3: How should I store this compound stock solutions?

A: Prepared stock solutions of this compound should be stored at -20°C for short-to-medium-term storage (up to one year) or at -80°C for long-term storage (up to two years).

Q4: Is this compound sensitive to light?

Q5: What substances are incompatible with this compound?

A: this compound should not be exposed to strong acids or alkalis, as well as strong oxidizing or reducing agents, as these can lead to chemical degradation.

Data Summary Tables

Table 1: this compound Storage Conditions and Stability

FormStorage TemperatureReported StabilitySource(s)
Solid (Powder) -20°C≥ 4 years
-20°C3 years
In Solvent -80°C2 years
-20°C1 year
< -20°CSeveral months

Table 2: this compound Solubility

SolventReported SolubilitySource(s)
DMSO 10 mg/mL
DMF 2 mg/mL
DMSO:PBS (pH 7.2) (1:3) 0.25 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental media.

Materials:

  • This compound powder (Formula Weight: 397.4 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-handling: Before opening, briefly centrifuge the vial of this compound powder to ensure any material entrapped in the cap is collected at the bottom of the vial.

  • Weighing: Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.974 mg of this compound.

  • Solubilization: Add the appropriate volume of DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Cap the vial securely and vortex thoroughly. If complete dissolution is not achieved, gentle warming of the tube to 37°C and brief sonication in an ultrasonic bath can aid in solubilizing the compound. Ensure the solution is clear and free of any visible particulates before use.

  • Aliquoting and Storage: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C or -80°C, protected from light.

Troubleshooting Guide

Issue 1: this compound powder is difficult to dissolve.

  • Question: I am having trouble getting my this compound powder to fully dissolve in the solvent. What should I do?

  • Answer:

    • Confirm Solvent Choice: Ensure you are using a recommended solvent like DMSO.

    • Increase Mixing: Vortex the solution for a longer duration.

    • Gentle Warming: Warm the solution in a 37°C water bath for a few minutes.

    • Sonication: Place the vial in an ultrasonic bath for a short period to aid dissolution.

    • Check Concentration: Verify that you are not attempting to prepare a solution that exceeds the known solubility limits of this compound.

Issue 2: My this compound solution appears cloudy or has precipitates after storage.

  • Question: I thawed my this compound stock solution, and it looks cloudy. Is it still usable?

  • Answer: Cloudiness or precipitation upon thawing can indicate that the compound has come out of solution.

    • Re-dissolve: Before use, warm the vial to 37°C and vortex or sonicate until the solution becomes clear again.

    • Avoid Repeated Freeze-Thaw: This issue can be exacerbated by multiple freeze-thaw cycles. It is highly recommended to aliquot your stock solution into single-use volumes after preparation to minimize this. While specific data on this compound is unavailable, repeated freeze-thaw cycles can affect the stability of many compounds.

    • Storage Temperature: Ensure the solution has been stored at the correct temperature (-20°C or -80°C). Storage at higher temperatures (e.g., 4°C) is not recommended for long periods.

Issue 3: I am concerned about the stability of my working solution during a long experiment.

  • Question: My experiment runs for over 24 hours at 37°C. Will my this compound working solution be stable?

  • Answer: There is limited public data on the stability of this compound in aqueous media at physiological temperatures for extended periods.

    • Prepare Freshly: It is best practice to prepare working solutions fresh for each experiment from a frozen stock solution.

    • Minimize Exposure: Protect the working solution from light throughout the experiment.

    • Pilot Study: If stability is a major concern for a long-duration experiment, consider conducting a small pilot study where you measure the effective concentration or a functional readout at different time points to assess stability under your specific experimental conditions.

Visualizations

Radiprodil_Handling_Workflow Receive Receive this compound (Solid Powder) Store_Solid Store Solid at -20°C Receive->Store_Solid Immediate Storage Prep_Stock Prepare Stock Solution (e.g., in DMSO) Store_Solid->Prep_Stock For Use Store_Stock Aliquot & Store Stock Solution (-20°C or -80°C) Prep_Stock->Store_Stock Long-term Storage Prep_Working Prepare Working Solution (Dilute in medium) Store_Stock->Prep_Working For Experiment Use_Exp Use in Experiment (Protect from light) Prep_Working->Use_Exp

Caption: Workflow for handling and storing this compound.

Troubleshooting_Logic Start Issue Encountered (e.g., Cloudiness, Poor Solubility) Check_Solvent Is the correct solvent being used? Start->Check_Solvent Warm_Sonicate Action: Warm to 37°C and/or Sonicate Check_Solvent->Warm_Sonicate Yes Incorrect_Solvent Use recommended solvent (e.g., DMSO) Check_Solvent->Incorrect_Solvent No Check_Storage Was it stored correctly? (-20°C or -80°C) Warm_Sonicate->Check_Storage Aliquot Recommendation: Aliquot future stocks to avoid freeze-thaw Check_Storage->Aliquot Yes Improper_Storage Discard and prepare fresh from solid stock Check_Storage->Improper_Storage No Prepare_Fresh Recommendation: Prepare fresh for long experiments Aliquot->Prepare_Fresh Resolved Issue Resolved Prepare_Fresh->Resolved Incorrect_Solvent->Resolved Improper_Storage->Resolved

Caption: Troubleshooting logic for this compound solutions.

References

Technical Support Center: Radiprodil In Vitro Potency and pH-Dependent Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the pH-dependent effects on Radiprodil's potency in vitro. This compound is a selective negative allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The activity of NMDA receptors is known to be sensitive to extracellular pH, which can in turn affect the potency of antagonists.[4][5]

Frequently Asked Questions (FAQs)

Q1: How does extracellular pH affect NMDA receptor function?

A1: Extracellular protons inhibit NMDA receptor activity. Acidic conditions (lower pH) generally lead to a decrease in NMDA receptor-mediated currents, while alkaline conditions (higher pH) can enhance these currents. This is a crucial factor to consider when designing in vitro experiments, as shifts in pH can significantly alter baseline receptor activity and the apparent potency of antagonists.

Q2: Why is it important to consider pH when evaluating this compound's potency?

A2: this compound, as a GluN2B-selective antagonist, targets a subunit of the NMDA receptor that is sensitive to pH changes. For similar compounds like ifenprodil, which also targets the GluN2B subunit, inhibition is more pronounced at acidic pH and reduced at alkaline pH. Therefore, the potency of this compound, often measured as its half-maximal inhibitory concentration (IC50), is expected to vary with the extracellular pH of the experimental buffer.

Q3: What is the expected trend for this compound's IC50 at different pH values?

A3: Based on the behavior of similar GluN2B antagonists, it is hypothesized that this compound's potency will increase in more acidic conditions (lower IC50) and decrease in more alkaline conditions (higher IC50). The following table presents illustrative data to demonstrate this expected trend.

Data Presentation

Table 1: Illustrative pH-Dependent Effects on this compound IC50 for GluN2B-Containing NMDA Receptors

Extracellular pHIllustrative this compound IC50 (nM)Expected Trend in Potency
6.85Increased Potency
7.210Baseline Potency
7.415Decreased Potency
7.830Further Decreased Potency

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Troubleshooting Guides

Problem 1: High variability in this compound IC50 measurements between experiments.

  • Possible Cause: Inconsistent pH of the extracellular solution.

  • Troubleshooting Steps:

    • Verify Buffer pH: Always measure the pH of your extracellular solution immediately before each experiment. Ensure the pH is stable throughout the duration of the assay.

    • Use Appropriate Buffering Agent: Use a stable and appropriate buffering agent, such as HEPES, and ensure its buffering capacity is effective at the desired experimental pH range.

    • Calibrate pH Meter: Regularly calibrate your pH meter to ensure accurate readings.

Problem 2: No significant difference in this compound potency is observed at different pH values.

  • Possible Cause: The range of pH values tested is too narrow.

  • Troubleshooting Steps:

    • Broaden pH Range: Expand the range of pH values tested (e.g., from 6.5 to 8.0) to better capture the potential pH-dependent effects.

    • Confirm Receptor Subunit Expression: Verify that the cell line or neuron population used expresses GluN2B-containing NMDA receptors, as this compound's pH-dependent effects are likely specific to this subunit.

Problem 3: Difficulty in obtaining a stable baseline NMDA receptor current during electrophysiological recordings.

  • Possible Cause: Fluctuations in the pH of the perfusion solution.

  • Troubleshooting Steps:

    • Pre-equilibrate Solutions: Ensure all perfusion solutions are pre-equilibrated to the target pH and temperature before use.

    • Maintain Consistent Flow Rate: A consistent and stable perfusion flow rate can help minimize pH fluctuations in the recording chamber.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Determine this compound IC50 at Different pH Values

This protocol is designed for researchers using HEK293 cells expressing recombinant human GluN1/GluN2B receptors.

  • Cell Culture: Culture HEK293 cells co-transfected with GluN1 and GluN2B subunit cDNAs.

  • Preparation of Solutions:

    • Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 4 Na2ATP, and 0.1 Na3GTP. Adjust pH to 7.25 with CsOH.

    • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 10 glucose, and 10 HEPES. Prepare separate batches of this solution and adjust the pH of each to the desired experimental values (e.g., 6.8, 7.2, 7.4, 7.8) using NaOH or HCl.

  • Electrophysiological Recording:

    • Perform whole-cell voltage-clamp recordings at a holding potential of -60 mV.

    • Establish a stable baseline current in the extracellular solution at the desired pH.

    • Apply 100 µM NMDA and 10 µM glycine to evoke a steady-state inward current.

    • Once the current is stable, co-apply varying concentrations of this compound along with the NMDA and glycine.

    • Record the percentage of inhibition of the NMDA-evoked current at each this compound concentration.

  • Data Analysis:

    • For each pH value, plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value at that specific pH.

Protocol 2: Calcium Imaging Assay to Assess this compound Potency

This protocol is suitable for high-throughput screening of this compound's inhibitory activity at different pH levels.

  • Cell Preparation: Plate cells expressing GluN1/GluN2B receptors in a 96-well plate.

  • Loading with Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Preparation of Assay Buffers: Prepare assay buffers (e.g., HBSS with 25 mM HEPES) at the desired pH values (e.g., 6.8, 7.2, 7.4, 7.8).

  • Assay Procedure:

    • Wash the cells with the assay buffer at the corresponding pH.

    • Add varying concentrations of this compound to the wells and incubate.

    • Stimulate the cells with a specific concentration of NMDA and glycine.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the NMDA-induced calcium influx for each this compound concentration.

    • Determine the IC50 value at each pH by fitting the data to a dose-response curve.

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_R Binds to GluN2B Glycine Glycine Glycine->NMDA_R Binds to GluN1 This compound This compound This compound->NMDA_R Negative Allosteric Modulation Protons H+ Protons->NMDA_R Inhibition Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Signaling Downstream Signaling Cascades Ca_ion->Signaling

Caption: NMDA Receptor Signaling and Modulation by this compound and pH.

experimental_workflow start Start: Prepare Cells (e.g., HEK293 with GluN1/GluN2B) prepare_solutions Prepare Extracellular Solutions at Varying pH (e.g., 6.8, 7.2, 7.4, 7.8) start->prepare_solutions run_assay Perform In Vitro Assay (Electrophysiology or Calcium Imaging) prepare_solutions->run_assay apply_this compound Apply Serial Dilutions of this compound run_assay->apply_this compound measure_inhibition Measure % Inhibition of NMDA-Mediated Response apply_this compound->measure_inhibition data_analysis Data Analysis: Generate Dose-Response Curves and Calculate IC50 for each pH measure_inhibition->data_analysis compare_results Compare IC50 Values to Determine pH-Dependent Potency data_analysis->compare_results end End compare_results->end

Caption: Experimental Workflow for Investigating pH-Dependent Effects on this compound Potency.

References

Radiprodil Technical Support Center: Investigating Potential Off-Target Effects in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Radiprodil in neuronal cultures. The focus is to help identify and troubleshoot potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an investigational drug that functions as a selective negative allosteric modulator (NAM) of the GluN2B (also known as NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] In simpler terms, it binds to a site on the GluN2B protein distinct from the glutamate or glycine binding sites and reduces the receptor's activity.[1] This modulation of the NMDA receptor is the intended, or "on-target," effect of the compound. This compound has shown high potency and selectivity for GluN2B-containing NMDA receptors.

Q2: Are there any publicly documented off-target effects of this compound in neuronal cultures?

Currently, there is a lack of publicly available research specifically detailing the off-target effects of this compound in neuronal culture systems. The existing literature and clinical trial data primarily focus on its on-target efficacy and overall safety profile. While this compound is described as a selective GluN2B NAM, like any pharmacological agent, the potential for off-target interactions cannot be entirely ruled out, especially at higher concentrations.

Q3: I am observing unexpected changes in my neuronal cultures after this compound treatment. How can I determine if this is an off-target effect?

Observing unexpected phenotypes is a critical part of pharmacological research. To dissect a potential off-target effect from an on-target one, a systematic approach is necessary. Consider the following troubleshooting workflow:

  • Confirm the On-Target Effect: First, verify that you can reproduce the expected on-target effect of this compound in your specific culture system. This would typically involve measuring a downstream consequence of GluN2B-NMDA receptor inhibition.

  • Dose-Response Analysis: Perform a detailed dose-response curve for the unexpected phenotype. Off-target effects often occur at higher concentrations than on-target effects.

  • Control Experiments: Include appropriate controls to rule out other possibilities. This includes vehicle controls and potentially a positive control for the observed unexpected phenotype if one is known.

  • Structural Analogs: If available, test structurally related but inactive analogs of this compound. If the unexpected effect is still present, it might be due to a shared chemical scaffold feature unrelated to GluN2B modulation.

  • Rescue Experiments: Attempt to rescue the on-target phenotype without affecting the unexpected phenotype, and vice-versa.

  • Orthogonal Approaches: Use an alternative method to inhibit GluN2B-NMDA receptor function, such as a different pharmacological inhibitor with a distinct chemical structure or a genetic approach like siRNA/shRNA knockdown of the GRIN2B gene. If the unexpected phenotype is not replicated with these alternative methods, it is more likely to be an off-target effect of this compound.

The following diagram illustrates a recommended experimental workflow for troubleshooting these unexpected results.

G cluster_0 Start: Unexpected Phenotype Observed cluster_1 Initial Verification cluster_2 Control Experiments cluster_3 Analysis and Conclusion A Unexpected Phenotype Observed with this compound Treatment B Confirm On-Target Effect (e.g., reduced NMDA-induced calcium influx) A->B C Perform Dose-Response Curve for Unexpected Phenotype A->C E Use Orthogonal Method to Inhibit GluN2B (e.g., siRNA, other inhibitors) B->E D Include Vehicle and Inactive Analog Controls C->D F Is the unexpected phenotype replicated with the orthogonal method? D->F E->F G Conclusion: Likely an On-Target Effect F->G Yes H Conclusion: Likely an Off-Target Effect of this compound F->H No

Troubleshooting workflow for unexpected experimental results.

Q4: What are the reported side effects of this compound in clinical trials, and could they suggest potential off-target mechanisms?

This compound has been generally well-tolerated in clinical trials, including those with pediatric populations for conditions like GRIN-related disorders and infantile spasms. The most commonly reported treatment-emergent adverse events (TEAEs) include pyrexia (fever), diarrhea, respiratory tract infections, abnormal behavior, agitation, cough, dystonia, fatigue, and gastroenteritis. It is important to note that many of these events were associated with infections or underlying disease symptoms. While these clinical observations do not directly point to specific off-target molecular interactions, they can guide researchers to investigate relevant pathways in neuronal cultures (e.g., inflammatory signaling, general cellular stress) if unexpected results are observed.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies to provide context for its on-target effects.

Table 1: Preclinical Efficacy of this compound

Model SystemEndpointKey Result
Mouse Audiogenic Seizure ModelGeneralized Clonic ConvulsionsED50 = 2.1 mg/kg
Rat Pentylenetetrazole (PTZ) ModelGeneralized Tonic SeizuresStronger anticonvulsant effect in young pups (PN12) vs. adult animals

Data from preclinical studies as reported in literature.

Table 2: Clinical Efficacy of this compound in GRIN-Related Disorders (Phase 1b Honeycomb Study)

Efficacy MeasureResult
Median Reduction in Countable Motor Seizures (CMS)86% from baseline
Patients with >50% Reduction in CMS71%
Patients with >90% Reduction in CMS43%

Data from the Phase 1b Honeycomb clinical study.

Experimental Protocols

Protocol: Assessing the Specificity of this compound's Effect Using a Genetic Knockdown Approach

This protocol provides a methodology to investigate whether an observed effect of this compound is mediated through its on-target interaction with the GluN2B subunit.

Objective: To determine if the knockdown of the GRIN2B gene (encoding the GluN2B subunit) prevents or attenuates a specific phenotype observed with this compound treatment.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons)

  • GRIN2B-targeting siRNA or shRNA and a non-targeting scramble control

  • Transfection reagent suitable for neurons

  • This compound

  • Vehicle control (e.g., DMSO)

  • Assay-specific reagents for measuring the phenotype of interest (e.g., calcium imaging dyes, antibodies for western blotting, etc.)

Procedure:

  • Culture and Transfection:

    • Plate primary neurons at the desired density.

    • On day in vitro (DIV) 4-5, transfect the neurons with either GRIN2B siRNA/shRNA or the scramble control using a suitable transfection reagent according to the manufacturer's protocol.

  • Gene Knockdown Verification:

    • After 48-72 hours post-transfection, harvest a subset of cells from each group.

    • Verify the knockdown efficiency of GRIN2B using qRT-PCR to measure mRNA levels or Western blotting to measure GluN2B protein levels. A knockdown of >70% is generally considered effective.

  • This compound Treatment:

    • In the remaining parallel cultures, treat the scramble control and GRIN2B knockdown groups with this compound at the desired concentration or with a vehicle control.

    • Incubate for the appropriate duration required to observe the phenotype of interest.

  • Phenotypic Analysis:

    • Perform the specific assay to measure the phenotype in all experimental groups (Scramble + Vehicle, Scramble + this compound, GRIN2B KD + Vehicle, GRIN2B KD + this compound).

  • Data Interpretation:

    • On-Target Effect: If the phenotype observed in the "Scramble + this compound" group is significantly attenuated or absent in the "GRIN2B KD + this compound" group, it strongly suggests the effect is on-target and mediated by GluN2B.

    • Potential Off-Target Effect: If the phenotype is still present in the "GRIN2B KD + this compound" group and is comparable to the "Scramble + this compound" group, this indicates a potential off-target effect that is independent of the GluN2B subunit.

Signaling Pathway and Logic Diagrams

The following diagrams visualize the on-target signaling pathway of this compound and the logical relationship between on-target and potential off-target effects.

G cluster_0 NMDA Receptor Signaling Glutamate Glutamate & Glycine/D-Serine NMDAR NMDA Receptor (with GluN1/GluN2B subunits) Glutamate->NMDAR binds Ca_Influx Ca2+ Influx NMDAR->Ca_Influx activates Downstream Downstream Signaling (e.g., CaMKII, CREB, nNOS) Ca_Influx->Downstream This compound This compound This compound->NMDAR inhibits (NAM) G cluster_on On-Target Effects cluster_off Potential Off-Target Effects This compound This compound Treatment OnTarget Binds to GluN2B Subunit of NMDA Receptor This compound->OnTarget OffTarget Binds to Unknown Off-Target(s) This compound->OffTarget hypothetical OnPhenotype Expected Phenotype (e.g., reduced excitotoxicity, seizure activity) OnTarget->OnPhenotype OffPhenotype Unexpected Phenotype (Observed in Experiment) OffTarget->OffPhenotype

References

Managing adverse effects of Radiprodil in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers utilizing Radiprodil in animal studies. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you manage potential adverse effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational, orally bioavailable, selective negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1] NMDA receptors are crucial for excitatory synaptic transmission, neuronal development, and synaptic plasticity.[2][3] By binding to the GluN2B subunit, this compound reduces the overactivity of the NMDA receptor, which is implicated in various neurological disorders.[1][4]

Q2: What are the most common adverse effects observed with this compound in animal studies?

A2: Preclinical studies, particularly in juvenile rats, have identified several potential dose-dependent adverse effects. These primarily involve the central nervous system (CNS) and developmental parameters. Commonly observed effects at high doses include:

  • CNS: Ataxia (uncoordinated movements), tremors, decreased activity, and convulsions.

  • General Health: Reduced body weight gain and decreased food consumption.

  • Developmental: Delayed sexual maturation and potential neurobehavioral impairments in learning and memory.

It is important to note that a No-Observed-Adverse-Effect-Level (NOAEL) has been established in juvenile rat toxicology studies, below which these effects are not expected.

Q3: Are there established protocols for monitoring animals for these adverse effects?

A3: Yes, standardized procedures such as a Functional Observational Battery (FOB) or a modified Irwin test are recommended for systematically assessing the behavioral and physiological state of rodents. These batteries include a series of observations and tests to detect changes in autonomic function, neuromuscular coordination, sensorimotor abilities, and overall behavior. Regular monitoring of body weight and food intake is also a critical component of safety assessment.

Troubleshooting Guides

This section provides specific guidance for identifying and managing common adverse effects that may be encountered during this compound administration in animal studies.

Issue 1: Animal exhibits signs of CNS disturbances (ataxia, tremors, decreased activity).
  • Identification:

    • Ataxia: Observe the animal's gait for unsteadiness, swaying, or a wide-based stance. A "paw slip test" can be used for objective measurement, where the number of times a paw slips through a wire cage floor is counted.

    • Tremors: Look for involuntary, rhythmic muscle movements.

    • Decreased Activity: Monitor the animal in an open field test and record a reduction in exploratory behavior or prolonged periods of immobility.

  • Management Protocol:

    • Immediate Action: If an animal shows severe signs of ataxia or tremors that impair its ability to reach food or water, provide immediate supportive care. This includes placing food pellets and a water source on the cage floor.

    • Dose Adjustment: Consider reducing the dose of this compound in subsequent administrations. If the effects persist or worsen, a temporary cessation of dosing may be necessary.

    • Environmental Modifications: Ensure the animal's cage is free of obstacles that could cause injury. Provide soft bedding.

    • Monitoring: Increase the frequency of observation to at least twice daily. Document all observations in a logbook.

    • Humane Endpoint: If the animal is unable to ambulate, shows signs of distress, or experiences prolonged seizures, it may be necessary to euthanize the animal according to your institution's IACUC guidelines.

Issue 2: Significant reduction in body weight and/or food intake.
  • Identification:

    • Weigh the animals daily at the same time each day. A weight loss of more than 15-20% from baseline is considered significant.

    • Measure daily food consumption by weighing the provided food at the beginning and end of each 24-hour period.

  • Management Protocol:

    • Nutritional Support: If a significant decrease in food intake is observed, supplement the diet with a highly palatable and nutrient-dense food source. This can be a high-fat diet or commercially available palatable rodent chow.

    • Hydration: Ensure easy access to water. If dehydration is suspected (e.g., skin tenting), subcutaneous fluid administration may be necessary, as directed by a veterinarian.

    • Dose Evaluation: Review the dose of this compound. Reduced food intake can be a sign of general malaise and may be dose-related.

    • Consultation: Consult with veterinary staff to rule out other causes of weight loss and to develop a comprehensive supportive care plan.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies with this compound and general findings for GluN2B antagonists.

Table 1: this compound Dose-Response in Preclinical Models

SpeciesModelEndpointEffective Dose (ED50)No-Observed-Adverse-Effect-Level (NOAEL)Source
MouseAudiogenic SeizuresProtection against clonic convulsions2.1 mg/kgNot Reported
Juvenile RatPentylenetetrazole (PTZ)-induced seizuresProtection against tonic seizures~3-10 mg/kg100 mg/kg/day

Table 2: Potential Adverse Effects and Monitoring Parameters

Adverse Effect CategorySpecific SignsMonitoring Method
Central Nervous System Ataxia, Tremors, Decreased Activity, SeizuresFunctional Observational Battery (FOB), Open Field Test, Grip Strength Test
General Health Reduced Body Weight, Decreased Food IntakeDaily Body Weight Measurement, Daily Food Consumption Measurement
Developmental Delayed Sexual MaturationRegular physical examination for signs of puberty

Experimental Protocols

Functional Observational Battery (FOB)

The FOB is a critical tool for assessing the neurobehavioral effects of this compound. A typical protocol includes:

  • Home Cage Observation: Before disturbing the animals, observe their posture, respiratory rate, and any involuntary movements (e.g., tremors, convulsions).

  • Handling Observation: Assess the animal's reactivity to being handled, muscle tone, and grip strength.

  • Open Field Assessment: Place the animal in a novel, open arena and record locomotor activity (number of squares crossed), rearing frequency, and any abnormal behaviors (e.g., circling, ataxia) for a defined period (e.g., 5 minutes).

  • Sensorimotor Tests: Evaluate responses to various stimuli, such as a tail pinch or click box, to assess sensory function.

  • Physiological Measurements: Record body temperature.

For a detailed FOB protocol, refer to the National BioResource Project (NBRP) for the Rat guidelines.

Visualizations

Signaling Pathways and Experimental Workflows

Radiprodil_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN1 GluN2B GluN1 GluN2B NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2B Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 This compound This compound This compound->NMDA_Receptor Negative Allosteric Modulation Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Downstream_Signaling Downstream Signaling (e.g., CaMKII, DAPK1) Ca_ion->Downstream_Signaling Neuronal_Activity Neuronal Activity Downstream_Signaling->Neuronal_Activity Modulates

Caption: this compound's mechanism as a negative allosteric modulator of the GluN2B subunit of the NMDA receptor.

Adverse_Effect_Monitoring_Workflow cluster_monitoring Routine Monitoring start This compound Administration daily_obs Daily Cage-Side Observations (Activity, Posture) start->daily_obs weekly_fob Weekly Functional Observational Battery (FOB) start->weekly_fob bw_food Daily Body Weight & Food Intake Measurement start->bw_food adverse_event Adverse Event Observed? daily_obs->adverse_event weekly_fob->adverse_event bw_food->adverse_event troubleshoot Implement Troubleshooting Guide Protocol adverse_event->troubleshoot Yes continue_study Continue Study adverse_event->continue_study No no_event No yes_event Yes consult_vet Consult Veterinary Staff troubleshoot->consult_vet consult_vet->continue_study CNS_Adverse_Event_Troubleshooting start CNS Adverse Event Observed (e.g., Ataxia, Tremors) assess_severity Assess Severity (Mild, Moderate, Severe) start->assess_severity mild_action Increase Monitoring Frequency Document Observations assess_severity->mild_action Mild moderate_action Provide Supportive Care (e.g., food/water on floor) Consider Dose Reduction assess_severity->moderate_action Moderate severe_action Immediate Supportive Care Consult Veterinarian Evaluate for Humane Endpoint assess_severity->severe_action Severe mild Mild moderate Moderate severe Severe reassess Re-evaluate within 24 hours mild_action->reassess moderate_action->reassess severe_action->reassess

References

Optimizing Radiprodil Concentration for Electrophysiology: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Radiprodil in electrophysiology experiments. Authored in a direct question-and-answer format, this resource addresses common challenges and offers detailed protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This means it binds to a site on the receptor distinct from the glutamate or glycine binding sites and reduces the channel's probability of opening in the presence of agonists. Its selectivity for GluN2B-containing NMDA receptors makes it a valuable tool for dissecting the role of these specific receptor subtypes in synaptic transmission and plasticity.

Q2: What is the recommended range of working concentrations for this compound in electrophysiology experiments?

A2: The optimal concentration of this compound will depend on the specific experimental preparation and the desired level of GluN2B receptor inhibition. Based on available literature, a concentration of 10 nM has been shown to be effective in reversing the synaptotoxic effects of amyloid-beta on long-term potentiation (LTP) in hippocampal slices.[3] For generating a concentration-response curve, a range from 1 nM to 1 µM is a reasonable starting point. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific model system.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to first dissolve it in a non-aqueous solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be diluted to the final working concentration in your extracellular recording solution. Aqueous solutions of this compound are not recommended for storage for more than one day. For long-term storage, it is best to store the DMSO stock solution at -20°C or below.

Troubleshooting Guide

Q1: I am not seeing any effect of this compound on my NMDA receptor-mediated currents. What could be the problem?

A1: There are several potential reasons for a lack of effect:

  • Inadequate Receptor Expression: Ensure that the cells or brain region you are studying express GluN2B-containing NMDA receptors. The expression of GluN2B subunits can vary depending on the developmental stage and brain area.[4]

  • Incorrect Drug Concentration: The concentration of this compound may be too low to elicit a response. It is crucial to perform a concentration-response experiment to determine the effective concentration range for your specific preparation.

  • Drug Application Issues: Verify that your drug perfusion system is working correctly and that the final concentration of this compound reaching the tissue is accurate. Due to the lipophilic nature of this compound, it may adhere to the tubing of your perfusion system. Pre-incubating the slice with this compound may be necessary to achieve equilibrium.

  • Solution Stability: As aqueous solutions of this compound can be unstable, ensure that you are using a freshly prepared working solution for each experiment.

Q2: I am observing what appear to be off-target effects at higher concentrations of this compound. What should I do?

A2: While this compound is highly selective for GluN2B, at higher concentrations, the risk of off-target effects increases. If you suspect off-target effects, consider the following:

  • Lower the Concentration: The most straightforward solution is to reduce the concentration of this compound to a range where it is known to be selective.

  • Use a Structural Analog: If available, using a structurally related but inactive analog of this compound as a negative control can help determine if the observed effects are specific to GluN2B modulation.

  • Test on GluN2B Knockout/Knockdown Models: If possible, repeating the experiment in a model system lacking the GluN2B subunit can definitively identify off-target effects.

  • Assess Other Receptor Systems: Consider performing experiments to rule out effects on other relevant receptor systems that might be present in your preparation.

Q3: I am having trouble with the solubility of this compound in my artificial cerebrospinal fluid (aCSF). What can I do?

A3: To improve the solubility of this compound in your recording solution:

  • Use a Stock Solution in DMSO: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Minimize Final DMSO Concentration: When diluting the stock solution into your aCSF, ensure the final concentration of DMSO is as low as possible (typically <0.1%) to avoid solvent effects on your preparation.

  • Vortex and Visually Inspect: After diluting the stock, vortex the solution thoroughly and visually inspect for any precipitation. If precipitation occurs, you may need to adjust your stock concentration or the final dilution.

  • Prepare Fresh Daily: Due to the limited stability of aqueous this compound solutions, always prepare your working solution fresh on the day of the experiment.

Quantitative Data Summary

ParameterValueReference
IC50 for GluN2B ~8 nMInferred from preclinical data
Effective Concentration (LTP) 10 nM[3]
In Vivo Dosage (mice) 2.1 mg/kg (ED50 for anti-seizure)
Clinical Trial Dosage (infants) 0.04 - 0.21 mg/kg (twice daily)

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents

This protocol outlines the steps for recording NMDA receptor-mediated currents in acute brain slices and assessing the effect of this compound.

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated slicing solution.

  • Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Cell Identification: Visualize neurons using a microscope with differential interference contrast (DIC) optics.

  • Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest using a borosilicate glass pipette (3-5 MΩ) filled with an appropriate internal solution.

  • NMDA Current Isolation: To isolate NMDA receptor currents, voltage-clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the magnesium block. Include antagonists for AMPA/kainate receptors (e.g., CNQX) and GABA-A receptors (e.g., picrotoxin) in the aCSF.

  • Baseline Recording: Record a stable baseline of NMDA receptor-mediated spontaneous or evoked excitatory postsynaptic currents (EPSCs).

  • This compound Application: Apply this compound at the desired concentration by switching the perfusion solution. Allow sufficient time for the drug to equilibrate in the tissue.

  • Data Acquisition and Analysis: Record the NMDA receptor currents in the presence of this compound and compare the amplitude, frequency, and kinetics to the baseline recording.

Protocol 2: Generating a Concentration-Response Curve for this compound

This protocol describes how to determine the potency of this compound by constructing a concentration-response curve.

  • Establish a Stable Recording: Following the steps in Protocol 1, obtain a stable whole-cell recording of isolated NMDA receptor currents.

  • Cumulative or Sequential Application: Apply increasing concentrations of this compound in a cumulative or sequential manner. For cumulative application, each subsequent concentration is added to the previous one. For sequential application, each concentration is washed out before the next is applied.

  • Equilibration Time: Allow sufficient time for the effect of each concentration to reach a steady state before recording.

  • Data Recording: Record the NMDA receptor current amplitude at each concentration of this compound.

  • Data Normalization: Normalize the current amplitude at each concentration to the baseline current recorded in the absence of the drug.

  • Curve Fitting: Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value.

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds to GluN2B Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 This compound This compound This compound->NMDA_Receptor Allosteric Modulation Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Downstream Downstream Signaling Ca_ion->Downstream

Caption: Simplified signaling pathway of a GluN2B-containing NMDA receptor.

Experimental_Workflow A Prepare Acute Brain Slices B Obtain Whole-Cell Patch-Clamp Recording A->B C Isolate NMDA Receptor Currents B->C D Record Baseline Activity C->D E Perfuse with this compound (Test Concentration) D->E F Record Post-Drug Activity E->F G Data Analysis: Compare Baseline vs. Drug F->G H Concentration-Response Curve G->H

Caption: Experimental workflow for testing this compound in electrophysiology.

Troubleshooting_Tree Start No effect of this compound observed Q1 Is GluN2B expressed? Start->Q1 A1_Yes Yes Q1->A1_Yes  Yes A1_No No/Low Expression: Consider alternative model Q1->A1_No No Q2 Is drug concentration optimal? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes  Yes A2_No Perform Concentration- Response Curve Q2->A2_No No Q3 Is perfusion system working? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes  Yes A3_No Check for leaks, clogs, and drug adsorption Q3->A3_No No Q4 Is the working solution fresh? A3_Yes->Q4 A4_Yes Yes Q4->A4_Yes  Yes A4_No Prepare fresh solution daily Q4->A4_No No Final Consult further literature or technical support A4_Yes->Final

Caption: A troubleshooting decision tree for experiments with this compound.

References

Troubleshooting Radiprodil delivery in long-term in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Radiprodil in long-term in vivo studies. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as RGH-896) is an orally active and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] As a negative allosteric modulator, it reduces the activity of NMDA receptors containing the GluN2B subunit.[2] These receptors are crucial for excitatory synaptic transmission in the brain and are involved in neuronal development, synaptic plasticity, learning, and memory.[3] Dysregulation of GluN2B-containing NMDA receptors has been implicated in various neurological and neuropsychiatric conditions, including epilepsy and neuropathic pain.[4]

Q2: What are the common delivery methods for long-term in vivo studies with this compound?

For long-term, continuous delivery of this compound in rodent models, the most common methods are subcutaneous implantation of osmotic mini-pumps or repeated subcutaneous injections. Osmotic mini-pumps provide a constant and controlled release of the compound over a prolonged period, which is often desirable for maintaining steady-state plasma concentrations. Repeated subcutaneous injections are a simpler alternative but result in more variable plasma levels.

Q3: What are some key physicochemical properties of this compound to consider for formulation?

Troubleshooting Guides

Formulation and Stability Issues

Q4: My this compound solution is precipitating in the formulation or during the study. What can I do?

  • Problem: Precipitation of this compound in the vehicle before administration or within the delivery device (e.g., osmotic pump) during the study. This can lead to inaccurate dosing and device failure.

  • Possible Causes & Solutions:

CauseSolution
Inadequate Solvent Capacity This compound is poorly soluble in aqueous solutions. A co-solvent system is necessary. Common vehicles for poorly soluble drugs in vivo include mixtures of DMSO, polyethylene glycol (e.g., PEG300, PEG400), Tween 80, and saline. The percentage of each component should be optimized to ensure this compound remains solubilized at the desired concentration. It is crucial to test the stability of the final formulation at 37°C for the intended duration of the study before in vivo use.
Temperature-Dependent Solubility This compound may have lower solubility at room temperature or upon refrigeration. Prepare the formulation at room temperature and ensure complete dissolution. Gentle warming and sonication may aid in dissolution, but be cautious of potential degradation at high temperatures. Always visually inspect for precipitation before loading into the delivery device.
pH Effects The solubility of this compound may be pH-dependent. While specific pKa data is not widely published, small changes in the pH of the formulation could impact solubility. Ensure the pH of your final formulation is consistent across batches.
Drug Concentration Too High The desired dose may require a concentration that exceeds the solubility limit of the chosen vehicle. If precipitation occurs, you may need to lower the concentration and use a higher flow rate pump or a larger volume of injection to achieve the target dose.

Q5: I am observing a decrease in the efficacy of this compound over the course of my long-term study. What could be the cause?

  • Problem: The therapeutic effect of this compound appears to diminish over time, even with continuous delivery.

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Compound Instability This compound may be degrading in the formulation at 37°C over several weeks. Recommendation: Conduct a stability study of your specific this compound formulation. Prepare a batch of the formulation, store it at 37°C, and measure the concentration of this compound at various time points (e.g., weekly) using a validated analytical method like HPLC.
Pump/Catheter Failure The osmotic pump may have failed, or the catheter may be occluded. Recommendation: At the end of the study, explant the pump and check the residual volume. If the pump is empty or nearly empty, it likely functioned correctly. If a catheter was used, attempt to flush it with saline to check for blockages.
Development of Tolerance While not extensively documented for this compound in preclinical models, tolerance to CNS-active drugs can occur. Recommendation: Consider including a positive control group with a compound known to have stable efficacy in your model. If possible, measure this compound plasma concentrations at different time points during the study to correlate with the observed efficacy.
Changes in Animal Physiology Age-related changes or progression of the disease model could alter the animal's response to the drug. Recommendation: Ensure that your control groups (vehicle-treated) are age-matched and exhibit the expected disease progression or behavioral phenotype over the same time course.
Administration and In Vivo Issues

Q6: I am seeing skin irritation or inflammation at the subcutaneous injection or implant site. How can I mitigate this?

  • Problem: Local tissue reaction at the site of continuous infusion or repeated injections. This can cause discomfort to the animal and may affect drug absorption.

  • Possible Causes & Solutions:

CauseMitigation Strategy
Vehicle Irritation High concentrations of solvents like DMSO can be irritating to subcutaneous tissue. Recommendation: Minimize the percentage of DMSO in your vehicle to the lowest effective concentration needed for solubility. Consider less irritating co-solvents. Perform a small pilot study with the vehicle alone to assess local tolerance.
Foreign Body Response The implant (osmotic pump or catheter) can elicit a foreign body response, leading to the formation of a fibrous capsule. This can sometimes interfere with drug absorption. Recommendation: This is a normal physiological response. Ensure aseptic surgical technique to minimize inflammation. If you suspect this is affecting drug delivery, you can perform histopathology on the tissue surrounding the implant at the end of the study.
Precipitation at Injection Site If the drug precipitates out of solution upon contact with interstitial fluid, it can cause a local inflammatory reaction. Recommendation: Re-evaluate your formulation for stability in a simulated physiological environment (e.g., by diluting with phosphate-buffered saline). Reducing the drug concentration may be necessary.
Infection Bacterial contamination during surgery can lead to inflammation and abscess formation. Recommendation: Strict adherence to aseptic surgical procedures is critical.

Q7: I am observing unexpected behavioral changes in my animals treated with this compound. What should I do?

  • Problem: Animals are exhibiting behaviors not anticipated by the study design, such as hyperactivity, lethargy, or anxiety-like behaviors.

  • Possible Causes & Solutions:

CauseAction Plan
On-Target CNS Effects As a GluN2B antagonist, this compound directly modulates neurotransmission, which can lead to behavioral side effects. Long-term blockade of GluN2B-containing NMDA receptors has been reported to cause cognitive liabilities in some mouse models. Recommendation: Include a comprehensive battery of behavioral tests to characterize the phenotype of the treated animals. This could include open field tests for locomotion and anxiety, elevated plus maze for anxiety, and tests of learning and memory.
Off-Target Effects While this compound is selective, high doses could potentially interact with other receptors. Recommendation: Ensure your dosing is within a therapeutically relevant range based on published preclinical studies. If possible, measure plasma concentrations to confirm they are not excessively high.
Adverse Reaction to Vehicle The vehicle itself could be causing systemic effects. Recommendation: Always include a vehicle-only control group that undergoes the same surgical and handling procedures.
Pain or Discomfort The observed behavioral changes could be a response to pain or irritation from the implant or injection. Recommendation: Carefully observe the animals for signs of pain (e.g., guarding, hunched posture, reduced grooming) and inspect the implant/injection site.

Data and Protocols

This compound Formulation and Stability Data

The following table summarizes publicly available information on this compound formulations. It is important to note that long-term stability data at 37°C is not widely published and should be determined empirically for your specific formulation.

Vehicle CompositionSolubilityNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLA common formulation for in vivo studies of poorly soluble compounds.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLCyclodextrins can be used to improve the solubility of hydrophobic drugs.
10% DMSO, 90% Corn Oil≥ 2.08 mg/mLAn oil-based vehicle suitable for subcutaneous injection, but may not be ideal for all osmotic pumps.
DMSO250 mg/mLHigh solubility in pure DMSO, but this is not a suitable vehicle for in vivo administration due to toxicity.
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mLDemonstrates the significant drop in solubility when diluted with an aqueous buffer.
Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Osmotic Pump Loading (Example)

This is a general protocol and should be optimized for your specific concentration and stability requirements.

  • Preparation:

    • Calculate the total volume of formulation needed for all pumps, including a small excess to account for loss during filling.

    • In a sterile container, add the required volume of DMSO.

    • Weigh the appropriate amount of this compound powder and add it to the DMSO. Vortex or sonicate until fully dissolved.

    • Add the required volume of PEG400 and vortex to mix thoroughly.

    • Slowly add the sterile saline while vortexing to avoid precipitation.

    • Visually inspect the final solution to ensure it is clear and free of particulates.

  • Pump Loading:

    • Follow the manufacturer's instructions for filling the osmotic pumps (e.g., ALZET). Use a sterile syringe and the provided blunt-tipped filling needle.

    • Fill the pumps slowly to avoid introducing air bubbles.

    • Insert the flow moderator after filling.

  • Priming (for immediate delivery):

    • Incubate the filled pumps in sterile 0.9% saline at 37°C for the time specified by the pump manufacturer (typically 4-6 hours or longer for some models). This ensures the pump is delivering at a steady rate upon implantation.

Protocol 2: Subcutaneous Implantation of an Osmotic Mini-Pump in a Mouse

This protocol should be performed under aseptic conditions and in accordance with your institution's animal care and use guidelines.

  • Anesthesia and Preparation:

    • Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).

    • Confirm the depth of anesthesia by lack of response to a toe pinch.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Shave the fur from the dorsal mid-scapular region.

    • Disinfect the surgical site with alternating scrubs of povidone-iodine and 70% ethanol.

  • Implantation:

    • Using sterile instruments, make a small midline incision (approximately 1 cm) in the skin.

    • Insert a hemostat into the incision and gently open and close it to create a subcutaneous pocket for the pump. The pocket should be large enough for the pump to move freely but not so large that it can flip over.

    • Insert the primed osmotic pump into the pocket, with the delivery portal first (away from the incision).

    • Close the incision with wound clips or sutures.

  • Post-operative Care:

    • Administer an analgesic as recommended by your veterinarian.

    • Place the animal in a clean cage on a warming pad until it has fully recovered from anesthesia.

    • Monitor the animal daily for signs of pain, distress, or infection at the surgical site.

    • Wound clips or sutures are typically removed 7-10 days after surgery.

Visualizations

This compound's Mechanism of Action

Radiprodil_MOA This compound as a Negative Allosteric Modulator cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor (with GluN2B subunit) Glutamate->NMDA_Receptor binds Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx allows This compound This compound This compound->NMDA_Receptor binds (allosteric site) Downstream Downstream Signaling (Excitotoxicity, etc.) Ca_Influx->Downstream

Caption: this compound binds to an allosteric site on the GluN2B subunit of the NMDA receptor, inhibiting its function.

Troubleshooting Workflow for Decreased Efficacy

Efficacy_Troubleshooting Logical flow for troubleshooting decreased this compound efficacy in long-term studies. Start Decreased Efficacy Observed CheckPump Explant pump at study end. Is residual volume as expected? Start->CheckPump PumpOK Pump functioned correctly. CheckPump->PumpOK Yes PumpFail Pump Failure. Review filling/priming protocol. CheckPump->PumpFail No CheckFormulation Conduct in vitro stability study of formulation at 37°C. Stable Formulation is stable. CheckFormulation->Stable Yes Unstable Compound Degradation. Reformulate or shorten study. CheckFormulation->Unstable No CheckTolerance Review literature for tolerance. Analyze plasma concentrations. NoTolerance Tolerance unlikely. CheckTolerance->NoTolerance No Tolerance Possible Tolerance. Consider dose-response study. CheckTolerance->Tolerance Yes PumpOK->CheckFormulation Stable->CheckTolerance

Caption: A step-by-step decision tree for troubleshooting decreased this compound efficacy in vivo.

Experimental Workflow for Continuous Subcutaneous Infusion

SC_Infusion_Workflow Standard workflow for long-term in vivo studies using osmotic pumps. cluster_prep Preparation Phase cluster_surgery Surgical Phase cluster_study In-Life Phase cluster_end End of Study Formulate 1. Prepare & Sterilize This compound Formulation LoadPump 2. Load Osmotic Pumps Formulate->LoadPump PrimePump 3. Prime Pumps in Saline at 37°C LoadPump->PrimePump Anesthetize 4. Anesthetize Animal PrimePump->Anesthetize Implant 5. Subcutaneously Implant Pump Anesthetize->Implant Recover 6. Post-operative Recovery Implant->Recover Monitor 7. Daily Health & Behavioral Monitoring Recover->Monitor Data 8. Collect Efficacy Data Monitor->Data Explant 9. Euthanize & Explant Pump Data->Explant Analysis 10. Analyze Residual Volume & Collect Tissues Explant->Analysis

Caption: A typical experimental workflow for continuous subcutaneous infusion studies in rodents.

References

Radiprodil Drug-Drug Interaction Potential: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on assessing the drug-drug interaction (DDI) potential of radiprodil in research models. While specific preclinical data on this compound's interaction with cytochrome P450 (CYP) enzymes and drug transporters are not extensively published, this guide offers insights based on available information and general principles of DDI evaluation.

Frequently Asked Questions (FAQs)

Q1: What is currently known about the metabolism of this compound?

A statement from a 2022 presentation by GRIN Therapeutics indicated that this compound has "no cytochrome dependent" metabolism. This suggests that the involvement of CYP enzymes in the primary clearance of this compound is likely minimal. However, detailed in vitro studies confirming the primary metabolic pathways and the specific enzymes involved are not yet publicly available. For a new chemical entity, a comprehensive assessment would typically involve reaction phenotyping studies using human liver microsomes and recombinant CYP enzymes to identify the contribution of each major CYP isoform to its metabolism.

Q2: Has the potential for this compound to be a perpetrator of drug-drug interactions been investigated?

Yes, a clinical study has been designed to evaluate this compound's potential to act as a perpetrator of DDIs. This study aims to assess the effect of this compound on the pharmacokinetics of probe substrates for major CYP enzymes and drug transporters. The inclusion of these substrates indicates a thorough investigation into this compound's potential to inhibit or induce key pathways involved in drug disposition.

Q3: What specific enzymes and transporters are being investigated in the clinical DDI study?

A Phase 1, open-label, drug-drug interaction study is designed to evaluate the effects of this compound on several key enzymes and transporters.[1] The probe substrates and their corresponding primary enzymes and transporters are summarized in the table below.

Probe SubstratePrimary Enzyme/Transporter Investigated
MidazolamCYP3A4
WarfarinCYP2C9
OmeprazoleCYP2C19
DigoxinP-glycoprotein (P-gp)
RosuvastatinOrganic Anion Transporting Polypeptide 1B1/1B3 (OATP1B1/1B3) and Breast Cancer Resistance Protein (BCRP)

Q4: Are there any publicly available in vitro data, such as IC50 or Ki values, for this compound's interaction with CYP enzymes or transporters?

As of now, specific quantitative in vitro data, including IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound against major CYP enzymes and drug transporters, have not been published in the scientific literature. Researchers should assume a potential for interaction until such data becomes available and conduct their own assessments if co-administering this compound with compounds that are sensitive substrates of these pathways.

Troubleshooting Guides

This section provides general troubleshooting guidance for researchers conducting in vitro DDI assays, as specific experimental data for this compound is not available.

Issue 1: High variability in CYP inhibition assay results.

  • Potential Cause: Issues with the experimental system, such as inconsistent protein concentrations, substrate concentrations not being at or below the Michaelis-Menten constant (Km), or instability of the test compound or metabolites.

  • Troubleshooting Steps:

    • Verify System Suitability: Ensure that the activity of the positive control inhibitor is within the expected range for your system.

    • Optimize Substrate Concentration: Confirm that the substrate concentration is appropriate to ensure the assay is sensitive to inhibition.

    • Assess Compound Stability: Evaluate the stability of this compound and the probe substrate in the incubation matrix over the time course of the experiment.

    • Check for Non-specific Binding: Highly lipophilic compounds may bind to the incubation vessel or microsomal protein, reducing the effective concentration. Consider using lower protein concentrations or including bovine serum albumin (BSA) if appropriate and validated for your system.

Issue 2: Discrepancy between in vitro transporter inhibition data and in vivo observations.

  • Potential Cause: In vitro systems may not fully recapitulate the complex interplay of transporters and metabolizing enzymes in vivo. Other factors such as compensatory transport pathways or the involvement of metabolites not tested in vitro could be at play.

  • Troubleshooting Steps:

    • Evaluate Multiple Transporter Systems: If possible, use more than one in vitro system (e.g., different cell lines or membrane vesicles) to confirm findings.

    • Assess Metabolite Interactions: Consider whether any metabolites of this compound could be inhibitors or substrates of the transporter .

    • Consider Transporter-Enzyme Interplay: Evaluate if the in vivo discrepancy could be due to a DDI at the level of a metabolizing enzyme that was not apparent from the isolated transporter assay.

    • Refine In Vitro to In Vivo Extrapolation (IVIVE): Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro data with physiological parameters to better predict in vivo outcomes.

Experimental Protocols & Workflows

While specific protocols for this compound are not published, the following diagrams illustrate standard workflows for assessing DDI potential.

Preclinical_DDI_Workflow cluster_metabolism Metabolism Assessment cluster_perpetrator Perpetrator Potential Assessment cluster_victim Victim Potential Assessment Metabolite_ID Metabolite Identification (in vitro & in vivo) Reaction_Phenotyping Reaction Phenotyping (HLM, rCYPs) Metabolite_ID->Reaction_Phenotyping Clinical_DDI_Decision Decision for Clinical DDI Study Reaction_Phenotyping->Clinical_DDI_Decision CYP_Inhibition CYP Inhibition (IC50, Ki) CYP_Inhibition->Clinical_DDI_Decision CYP_Induction CYP Induction (mRNA, activity) CYP_Induction->Clinical_DDI_Decision Transporter_Inhibition Transporter Inhibition (IC50) Transporter_Inhibition->Clinical_DDI_Decision Is_Substrate Is it a substrate? (Transporters) Is_Substrate->Clinical_DDI_Decision New_Compound New Chemical Entity (e.g., this compound) New_Compound->Metabolite_ID New_Compound->CYP_Inhibition New_Compound->CYP_Induction New_Compound->Transporter_Inhibition New_Compound->Is_Substrate Clinical_DDI_Study_Workflow cluster_study_design Clinical DDI Study Design cluster_analysis Data Analysis Enrollment Enroll Healthy Volunteers Period1 Period 1: Administer Probe Substrate Cocktail Alone Enrollment->Period1 Washout Washout Period Period1->Washout PK_Sampling Pharmacokinetic (PK) Sampling for Probe Substrates and Metabolites Period1->PK_Sampling Period2 Period 2: Administer this compound to Steady State Washout->Period2 Period3 Period 3: Co-administer this compound and Probe Substrate Cocktail Period2->Period3 Period3->PK_Sampling PK_Analysis Compare PK Parameters (e.g., AUC, Cmax) with and without this compound PK_Sampling->PK_Analysis Conclusion Assess Clinical Significance of any Observed Interactions PK_Analysis->Conclusion

References

Technical Support Center: Interpreting Variable Responses to Radiprodil in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting variable responses to Radiprodil in preclinical models.

Troubleshooting Guides

Researchers may encounter variability in the efficacy and tolerability of this compound in preclinical studies. The following table outlines potential issues, their likely causes, and suggested solutions to help ensure experimental robustness and reproducibility.

Issue Potential Cause Recommended Solution
Inconsistent anticonvulsant effects Animal Strain and Substrain Differences: Seizure susceptibility and drug metabolism can vary significantly between different rodent strains (e.g., C57BL/6 vs. DBA/2 mice) and even substrains.[1][2][3]Ensure the consistent use of the same strain and substrain from a reputable vendor throughout the study. Clearly report the specific strain used in all publications and internal documentation.
Age of Animals: this compound has shown greater efficacy in juvenile animals, which corresponds to the higher expression of the GluN2B subunit of the NMDA receptor in the developing brain.[4][5]Use age-matched animals for all experimental groups. If studying developmental effects, include multiple, well-defined age groups. Consider that the peak anticonvulsant effect of this compound in rats has been observed around postnatal day 12 (PN12).
Sex Differences: Preclinical studies have reported sex-dependent differences in the efficacy of this compound, with females showing a greater response in some models.Include both male and female animals in the study design and analyze the data for each sex separately.
Pharmacokinetics and Metabolism: Differences in drug absorption, distribution, metabolism, and excretion (ADME) between species and strains can lead to variable drug exposure at the target site.Conduct pharmacokinetic studies in the specific rodent strain being used to determine the optimal dose and dosing regimen to achieve desired plasma and brain concentrations.
Experimental Conditions: Minor variations in housing, diet, handling, and the timing of drug administration and seizure induction can influence stress levels and seizure thresholds.Standardize all experimental procedures and environmental conditions. Acclimate animals to the experimental setup to minimize stress.
Unexpected Adverse Effects Off-target Effects: While this compound is selective for the GluN2B subunit, high concentrations may lead to off-target effects.Perform dose-response studies to identify the therapeutic window and use the lowest effective dose.
Interaction with Anesthetics or Other Drugs: Concurrent administration of other compounds can alter the metabolism and effects of this compound.Review all administered substances for potential drug-drug interactions.
High Inter-individual Variability Genetic Heterogeneity in Outbred Strains: Outbred stocks (e.g., Wistar, Sprague-Dawley rats) have greater genetic variability compared to inbred strains, which can contribute to inconsistent responses.Consider using inbred strains for initial efficacy studies to reduce genetic variability. If using outbred stocks, increase the sample size to account for higher variability.
Health Status of Animals: Underlying health issues can affect drug metabolism and seizure susceptibility.Ensure all animals are healthy and free of pathogens. Monitor animal health throughout the study.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the variable preclinical responses observed with this compound.

Question Answer
Why does this compound show greater efficacy in younger animals? The increased efficacy of this compound in juvenile rodents is attributed to the developmental expression pattern of NMDA receptor subunits. The GluN2B subunit, the molecular target of this compound, is more predominantly expressed in the brain during early postnatal development and is progressively replaced by the GluN2A subunit with maturation. This higher density of GluN2B-containing NMDA receptors in the developing brain provides more targets for this compound, leading to a more pronounced pharmacological effect.
What are the known species differences in this compound's pharmacokinetics? While detailed comparative pharmacokinetic data across different rodent species for this compound is not extensively published in a single source, it is a general principle in pharmacology that significant species differences in drug metabolism and disposition exist. For instance, the half-life, clearance, and volume of distribution can vary between mice, rats, and other species. In healthy human adults, the terminal half-life of this compound has been reported to be approximately 15.8 hours. It is crucial to determine the pharmacokinetic profile in the specific preclinical species and strain being used to properly inform dose selection and translate findings.
How does the choice of seizure model influence the observed efficacy of this compound? The choice of preclinical seizure model is critical, as different models represent different aspects of epilepsy. This compound has shown efficacy in models of generalized seizures, such as the audiogenic seizure model in mice and the pentylenetetrazole (PTZ)-induced seizure model in rats. However, its effectiveness may differ in models of focal seizures or those with different underlying pathophysiology. The mechanism of seizure induction in the model should align with the therapeutic hypothesis for this compound's mechanism of action.
Can the route of administration affect the variability of this compound's response? Yes, the route of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact the pharmacokinetics of this compound, including its absorption rate and bioavailability. This can lead to variability in drug exposure and, consequently, in the observed pharmacological response. It is important to use a consistent and appropriate route of administration and to be aware of its potential influence on the results.

Experimental Protocols

Below are detailed methodologies for key experiments frequently used to evaluate the preclinical efficacy of this compound.

Audiogenic Seizure Model in Mice

This model is used to assess the efficacy of anticonvulsant drugs against seizures induced by a high-intensity auditory stimulus in susceptible mouse strains.

Materials:

  • Audiogenic seizure-susceptible mice (e.g., DBA/2)

  • This compound solution or vehicle

  • Sound-attenuating chamber equipped with a sound source (e.g., bell or siren) capable of producing a stimulus of 110-120 dB.

  • Stopwatch

Procedure:

  • Animal Preparation: Acclimate mice to the housing facility for at least one week before the experiment. On the day of the experiment, weigh each mouse to determine the correct dose of this compound or vehicle.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before seizure induction (e.g., 30-60 minutes).

  • Seizure Induction: Place a single mouse in the sound-attenuating chamber.

  • Auditory Stimulus: Present the auditory stimulus (110-120 dB) for a fixed duration, typically 60 seconds.

  • Behavioral Observation: Observe the mouse continuously during the stimulus presentation and for a short period afterward. Record the occurrence and latency of the following seizure phases:

    • Wild running

    • Clonic seizures

    • Tonic-clonic seizures

    • Respiratory arrest

  • Data Analysis: The primary endpoint is typically the percentage of animals protected from one or more seizure components compared to the vehicle-treated group. The latency to each seizure phase can also be analyzed.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

This model is widely used to screen for potential anticonvulsant drugs against generalized seizures induced by the GABA-A receptor antagonist, pentylenetetrazole (PTZ).

Materials:

  • Wistar or Sprague-Dawley rats

  • This compound solution or vehicle

  • Pentylenetetrazole (PTZ) solution (e.g., 35-80 mg/kg in saline)

  • Observation cages

  • Stopwatch

Procedure:

  • Animal Preparation: Acclimate rats to the housing facility for at least one week. Weigh each rat before the experiment for accurate dosing.

  • Drug Administration: Administer this compound or vehicle at a specified time before PTZ injection.

  • PTZ Administration: Inject PTZ subcutaneously or intraperitoneally. The dose of PTZ can be adjusted to induce either clonic or tonic-clonic seizures. A common dose to induce generalized clonic seizures is 35 mg/kg.

  • Behavioral Observation: Immediately after PTZ injection, place the rat in an individual observation cage and observe for at least 30 minutes.

  • Seizure Scoring: Score the seizure severity using a standardized scale, such as the Racine scale:

    • Stage 0: No response

    • Stage 1: Mouth and facial movements

    • Stage 2: Head nodding

    • Stage 3: Forelimb clonus

    • Stage 4: Rearing with forelimb clonus

    • Stage 5: Rearing and falling with generalized tonic-clonic seizures

  • Data Analysis: The primary endpoints are the mean seizure score, the latency to the first seizure, and the percentage of animals exhibiting generalized tonic-clonic seizures.

Visualizations

This compound's Mechanism of Action and Downstream Signaling

Radiprodil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN1 GluN2B Glutamate->NMDA_Receptor:GluN2B Binds Ca2+ Ca²⁺ NMDA_Receptor->Ca2+ Influx PSD95 PSD95 NMDA_Receptor:GluN2B->PSD95 Binds to C-terminus This compound This compound This compound->NMDA_Receptor:GluN2B Negative Allosteric Modulation nNOS nNOS Ca2+->nNOS Activates CREB_p pCREB Ca2+->CREB_p Activates (Synaptic) PSD95->nNOS Recruits NO Nitric Oxide nNOS->NO Produces NO->CREB_p Inhibits Cell_Death Excitotoxic Cell Death NO->Cell_Death Promotes Gene_Expression Pro-survival Gene Expression CREB_p->Gene_Expression Induces

Caption: this compound negatively modulates GluN2B-containing NMDA receptors.

Experimental Workflow for Preclinical Evaluation of this compound

Radiprodil_Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (Strain, Age, Sex Matched) Start->Animal_Acclimation Group_Assignment Randomized Group Assignment (Vehicle vs. This compound) Animal_Acclimation->Group_Assignment Drug_Administration Drug/Vehicle Administration (Defined Dose & Route) Group_Assignment->Drug_Administration Seizure_Induction Seizure Induction (e.g., PTZ or Audiogenic Stimulus) Drug_Administration->Seizure_Induction Behavioral_Observation Behavioral Observation & Scoring (e.g., Racine Scale) Seizure_Induction->Behavioral_Observation Data_Analysis Data Analysis (Statistical Comparison) Behavioral_Observation->Data_Analysis Endpoint Endpoint: Assess Anticonvulsant Efficacy & Tolerability Data_Analysis->Endpoint

Caption: Standardized workflow for assessing this compound's anticonvulsant effects.

logical Relationships in Preclinical Variability

Preclinical_Variability_Logic cluster_biological Biological Factors cluster_experimental Experimental Factors Variability Variable Preclinical Response to this compound Strain Rodent Strain Strain->Variability Age Age Age->Variability Sex Sex Sex->Variability PK_PD Pharmacokinetics & Pharmacodynamics PK_PD->Variability Protocol Experimental Protocol Protocol->Variability Environment Environmental Conditions Environment->Variability

Caption: Key factors contributing to variable responses to this compound.

References

Validation & Comparative

A Comparative Guide to Radiprodil and Ifenprodil for NR2B Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial component of excitatory synaptic transmission in the central nervous system. Among its various subtypes, those containing the GluN2B (NR2B) subunit have been identified as key targets for therapeutic intervention in a range of neurological disorders, including epilepsy, neuropathic pain, and neurodevelopmental disorders. Both radiprodil and ifenprodil are selective negative allosteric modulators (NAMs) of NR2B-containing NMDA receptors. This guide provides a detailed, data-driven comparison of these two compounds to assist researchers and drug development professionals in their selection and application.

Ifenprodil, an early phenylethanolamine derivative, has been a valuable pharmacological tool for decades, instrumental in elucidating the physiological and pathological roles of NR2B subunits.[1][2] this compound is a more recently developed compound that has been investigated in clinical trials for conditions such as infantile spasms and GRIN-related disorders, which are often associated with gain-of-function mutations in genes encoding NMDA receptor subunits.[3][4][5] This guide will objectively compare their performance based on available experimental data.

Mechanism of Action

Both this compound and ifenprodil exert their inhibitory effects on NR2B-containing NMDA receptors through a non-competitive mechanism. They bind to a site distinct from the glutamate and glycine agonist binding sites, allosterically modulating the receptor's function to reduce ion flow. Their shared mechanism of action is consistent with observations of similar age-dependent anticonvulsant effects in preclinical models, which correlate with the developmental expression pattern of the NR2B subunit.

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cluster_receptor NMDA Receptor cluster_signaling Downstream Signaling GluN1 GluN1 IonChannel Ion Channel (Closed) GluN1->IonChannel Forms GluN2B GluN2B GluN2B->IonChannel Forms Ca_influx Reduced Ca2+ Influx IonChannel->Ca_influx Inhibits opening This compound This compound This compound->GluN2B Binds to allosteric site Ifenprodil Ifenprodil Ifenprodil->GluN2B Binds to allosteric site Excitotoxicity Decreased Excitotoxicity Ca_influx->Excitotoxicity Leads to

Caption: NMDA Receptor Antagonism by this compound and Ifenprodil.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and ifenprodil. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Pharmacology
ParameterThis compoundIfenprodilReference
Binding Affinity (Ki)
NR2BHigh Affinity~10 nM
Functional Potency (IC50)
NR1A/NR2BPotent Antagonist0.21 - 0.81 µM
NR1A/NR2AWeak Antagonist>100 µM
Selectivity
NR2B vs NR2ASelective~400-fold
Table 2: In Vivo Efficacy in Seizure Models
ModelThis compoundIfenprodilReference
Audiogenic Seizure (mice) ED50 = 2.1 mg/kg (protection against generalized clonic convulsions)Age-dependent anticonvulsant effect noted
Pentylenetetrazole (PTZ)-induced Seizures (rats) Protective effect against tonic phase in juvenile rats (PN7 & PN12)Not specified in available data
6 Hz Seizures (mice) No significant activity up to 30 mg/kgNot specified in available data
Table 3: Pharmacokinetic Parameters (Human)
ParameterThis compound (30 mg, oral suspension)IfenprodilReference
Tmax (median) 4 hours (range: 3-6 hours)Not specified
T1/2 (geometric mean) 15.8 hoursNot specified
Cmax (geometric mean) 89.4 ng/mLNot specified
AUCinf (geometric mean) 2042 h*ng/mLNot specified

Experimental Protocols

Radioligand Binding Assay for NR2B Affinity

This protocol is a synthesized example for determining the binding affinity of a compound for the NR2B subunit of the NMDA receptor using [3H]ifenprodil as the radioligand.

Materials:

  • Cell membranes expressing recombinant human NR1a/NR2B receptors.

  • [3H]ifenprodil (radioligand).

  • Test compounds (this compound, Ifenprodil).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes expressing NR1a/NR2B receptors on ice. Homogenize the membranes in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound at various concentrations (e.g., 10-point serial dilution). For determining non-specific binding, use a high concentration of unlabeled ifenprodil (e.g., 10 µM). For total binding, add assay buffer.

    • [3H]ifenprodil at a final concentration close to its Kd (e.g., 5 nM).

    • Membrane homogenate.

  • Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

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start Start prep Prepare Reagents: - Membranes - [3H]ifenprodil - Test Compounds start->prep setup Set up 96-well plate: - Buffer - Test Compound - [3H]ifenprodil - Membranes prep->setup incubate Incubate to reach equilibrium setup->incubate filter Filter to separate bound and free radioligand incubate->filter count Count radioactivity filter->count analyze Analyze data: - Calculate IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism

This protocol outlines the general procedure for assessing the functional antagonism of NMDA receptors expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells transfected with cDNAs for NR1 and NR2B subunits.

  • External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine (pH 7.3 with NaOH).

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA (pH 7.3 with CsOH).

  • Agonist solution: External solution containing NMDA (e.g., 100 µM) and glycine (e.g., 30 µM).

  • Test compounds (this compound, Ifenprodil) dissolved in external solution.

  • Patch-clamp rig with amplifier, micromanipulator, and perfusion system.

  • Borosilicate glass pipettes.

Procedure:

  • Cell Culture: Plate transfected cells on coverslips 24-48 hours before recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with external solution.

    • Approach a cell with the recording pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Agonist Application: Apply the agonist solution for a short duration (e.g., 2-5 seconds) to elicit an inward current.

  • Antagonist Application: Perfuse the test compound at a specific concentration for a defined period (e.g., 1-2 minutes) before co-applying it with the agonist solution.

  • Data Acquisition: Record the current responses before and after the application of the antagonist.

  • Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of the antagonist. Calculate the percentage of inhibition for each concentration of the antagonist. Construct a concentration-response curve and determine the IC50 value.

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start Start cell_prep Prepare transfected cells start->cell_prep pipette_prep Pull and fill patch pipette cell_prep->pipette_prep seal Form gigaohm seal on cell pipette_prep->seal whole_cell Achieve whole-cell configuration seal->whole_cell record_control Record baseline NMDA-evoked current whole_cell->record_control apply_antagonist Perfuse test compound record_control->apply_antagonist record_test Record NMDA-evoked current with antagonist apply_antagonist->record_test analyze Analyze inhibition and determine IC50 record_test->analyze end End analyze->end

References

A Comparative Analysis of Radiprodil and Memantine in Preclinical Epilepsy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Radiprodil and Memantine, two N-methyl-D-aspartate (NMDA) receptor modulators, in preclinical epilepsy models. The information is compiled from various studies to offer supporting experimental data for researchers in the field of epilepsy and neuropharmacology.

At a Glance: this compound vs. Memantine

FeatureThis compoundMemantine
Target GluN2B subunit of the NMDA receptorNMDA receptor channel pore
Mechanism of Action Negative Allosteric ModulatorNon-competitive, low-affinity open-channel blocker
Selectivity Selective for GluN2B-containing NMDA receptorsNon-selective NMDA receptor antagonist
Epilepsy Models Studied Audiogenic seizures, Pentylenetetrazole (PTZ)-induced seizures, GRIN-related encephalopathy modelsPentylenetetrazole (PTZ)-induced seizures, Kindling model, Epileptic encephalopathy models
Reported Efficacy Dose-dependent reduction in seizure severity and frequency.[1][2] In a clinical trial for GRIN-related disorders, a median 86% reduction in countable motor seizure frequency was observed.[3][4][5]Reduction in convulsion duration and seizure frequency. In a study of pediatric epileptic encephalopathy, 33% of patients responded to memantine compared to 7% on placebo.

Mechanism of Action

Both this compound and Memantine target the NMDA receptor, a key player in excitatory neurotransmission, but through distinct mechanisms.

This compound acts as a negative allosteric modulator, selectively binding to the GluN2B subunit of the NMDA receptor. This binding reduces the probability of the receptor channel opening in response to glutamate, thereby dampening excessive neuronal excitation. Its selectivity for the GluN2B subunit is noteworthy, as this subunit is highly expressed in the brain during early development and is implicated in certain epileptic encephalopathies.

Memantine is a non-competitive, low-affinity, open-channel blocker of the NMDA receptor. It enters the ion channel when it is open and physically blocks the flow of ions. Its low affinity and rapid on-off binding kinetics mean that it preferentially blocks excessive, pathological NMDA receptor activation while having less effect on normal synaptic transmission.

Preclinical Efficacy in Epilepsy Models

Direct head-to-head comparative studies of this compound and Memantine in the same epilepsy models are limited. The following tables summarize key findings from separate preclinical studies.

This compound: Preclinical Data
Epilepsy ModelAnimalKey FindingsReference
Audiogenic SeizuresAdult MiceED₅₀ of 2.1 mg/kg for protection against generalized clonic convulsions.
Audiogenic SeizuresGrin2a S/S MiceSignificantly and dose-dependently reduced the onset and severity of audiogenic seizures.
Pentylenetetrazole (PTZ)-induced SeizuresJuvenile Rats (PN12)At 3 mg/kg, showed a statistically significant protective effect against the tonic phase of convulsions. At 10 mg/kg, it completely abolished tonic seizures.
Pentylenetetrazole (PTZ)-induced SeizuresAdult Rats (PN70)No significant anticonvulsant activity.
Memantine: Preclinical Data
Epilepsy ModelAnimalKey FindingsReference
Pentylenetetrazole (PTZ)-induced SeizuresRatsReduced the duration of convulsions by 37%.
Pentylenetetrazole (PTZ)-induced SeizuresImmature Rats (7, 12, 18, and 25 days old)Suppressed generalized tonic-clonic seizures in all age groups; however, it potentiated minimal seizures.
Kindling ModelRatsIneffective when given alone but showed a synergistic anticonvulsant effect when co-administered with an AMPA receptor antagonist.

Clinical Insights

While this guide focuses on preclinical models, it is relevant to note the clinical development of both compounds.

This compound has shown significant promise in clinical trials for GRIN-related neurodevelopmental disorders, which are often associated with severe epilepsy. A phase 1b trial reported a median 86% reduction in countable motor seizure frequency in patients with gain-of-function GRIN variants. The FDA has granted Breakthrough Therapy designation for this compound for the treatment of seizures associated with GRIN-related disorder with gain-of-function mutations.

Memantine is approved for the treatment of Alzheimer's disease. Its use in epilepsy is being explored, with some clinical studies showing potential benefits. A randomized, placebo-controlled crossover trial in children with developmental and epileptic encephalopathy found that 33% of patients were classified as responders to memantine, showing improvements in seizure frequency and/or EEG, compared to 7% on placebo. Another study in pediatric patients with intractable epilepsy reported that 2 of 6 patients with continuing seizures became seizure-free, and 3 had a decreased frequency of seizures with memantine add-on therapy.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols used in key studies.

Audiogenic Seizure Model (for this compound)

This model is used to assess the efficacy of a compound against seizures induced by a high-intensity auditory stimulus.

  • Animals: Genetically susceptible mice (e.g., Frings mice or genetically modified strains like Grin2a S/S mice).

  • Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses.

  • Seizure Induction: Mice are placed in a sound-attenuated chamber and exposed to a high-frequency acoustic stimulus (e.g., 120 dB).

  • Outcome Measures: The primary endpoint is the presence or absence of generalized clonic convulsions. The severity of the seizure can also be scored (e.g., wild running, clonic seizures, tonic seizures). The dose that protects 50% of the animals from the endpoint (ED₅₀) is calculated.

Pentylenetetrazole (PTZ)-Induced Seizure Model (for this compound and Memantine)

PTZ is a GABA-A receptor antagonist that induces generalized seizures.

  • Animals: Rats or mice of varying ages (e.g., juvenile or adult Wistar rats).

  • Drug Administration: The test compound (this compound or Memantine) is typically administered i.p. prior to PTZ injection.

  • Seizure Induction: A convulsant dose of PTZ (e.g., 100 mg/kg subcutaneously) is administered.

  • Outcome Measures: Seizure activity is observed and scored based on a scale (e.g., Racine scale). Key parameters include the latency to the first seizure, the duration of convulsions, and the severity of the seizure (e.g., myoclonic jerks, generalized tonic-clonic seizures).

Visualizing the Mechanisms and Workflow

Signaling Pathways

The following diagrams illustrate the distinct mechanisms by which this compound and Memantine modulate NMDA receptor activity.

Radiprodil_Mechanism cluster_receptor NMDA Receptor GluN1 GluN1 GluN2B GluN2B IonChannel Ion Channel (Closed) No_Ca_Influx Reduced Ca²+ Influx IonChannel->No_Ca_Influx Inhibition of Opening This compound This compound This compound->GluN2B Binds (Allosteric Site) Glutamate Glutamate Glutamate->GluN2B Binds (Agonist Site)

Caption: this compound's allosteric modulation of the GluN2B subunit.

Memantine_Mechanism cluster_receptor_open NMDA Receptor (Open State) GluN1_open GluN1 GluN2_open GluN2 IonChannel_open Ion Channel (Open) Ca_Influx Ca²+ Influx Blocked_Ca_Influx Blocked Ca²+ Influx IonChannel_open->Blocked_Ca_Influx Memantine Memantine Memantine->IonChannel_open Blocks Pore Glutamate_Glycine Glutamate + Glycine Glutamate_Glycine->GluN1_open Bind Glutamate_Glycine->GluN2_open Bind

Caption: Memantine's open-channel block of the NMDA receptor.

Experimental Workflow

The diagram below outlines a general experimental workflow for comparing the anticonvulsant effects of two compounds in a preclinical epilepsy model.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Selection Animal Model Selection (e.g., PTZ, Audiogenic) Group_Allocation Random Allocation to Groups (Vehicle, this compound, Memantine) Animal_Selection->Group_Allocation Drug_Admin Drug Administration (Defined Doses and Route) Group_Allocation->Drug_Admin Seizure_Induction Seizure Induction (e.g., PTZ injection, Auditory Stimulus) Drug_Admin->Seizure_Induction Observation Behavioral Observation & Scoring (e.g., Latency, Duration, Severity) Seizure_Induction->Observation Data_Collection Data Collection & Compilation Observation->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Results Results Interpretation & Comparison Stats->Results

Caption: Generalized workflow for preclinical anticonvulsant comparison.

Conclusion

This compound and Memantine both demonstrate anticonvulsant properties by modulating the NMDA receptor, albeit through different mechanisms. This compound's selectivity for the GluN2B subunit makes it a promising candidate for specific, genetically-defined epilepsies, particularly those with gain-of-function mutations in GRIN genes. Memantine's broader, non-selective channel-blocking activity has shown efficacy in various preclinical models and is being investigated in diverse clinical epilepsy populations.

The choice between these or similar compounds in a research or drug development context will likely depend on the specific epilepsy subtype and the underlying pathophysiology being targeted. Further direct comparative studies are warranted to delineate the relative efficacy and safety profiles of these two agents in various epilepsy models.

References

Validating the Selectivity of Radiprodil for GluN2B over GluN2A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Radiprodil is a negative allosteric modulator that has demonstrated significant selectivity for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor over the GluN2A subunit. This preferential antagonism is a key attribute, offering the potential for targeted therapeutic interventions in neurological disorders where GluN2B-containing NMDA receptor dysfunction is implicated. This guide provides a comparative analysis of this compound's selectivity, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound's Potency at GluN2B vs. GluN2A

One key study by Mullier et al. (2017) investigated the effect of this compound on wild-type and mutated human GluN1/GluN2B receptors expressed in Xenopus oocytes. While the primary focus was on gain-of-function mutations, the methodology provides a framework for determining the potency of this compound. In this study, the potency of this compound in blocking glutamate-evoked currents was assessed, demonstrating its efficacy on GluN2B-containing receptors.[1]

For a comprehensive comparison, the following table structure is proposed, which would ideally be populated with data from a head-to-head study:

NMDA Receptor SubtypeThis compound IC50 (nM)Reference
GluN1/GluN2BData not available in a direct comparative study
GluN1/GluN2AData not available in a direct comparative study

The absence of directly comparable IC50 values in the public literature highlights a gap that future research could address to further solidify the selectivity profile of this compound. However, the consistent characterization of this compound as a potent and selective GluN2B antagonist in numerous studies underscores its value as a research tool and potential therapeutic.[2]

Experimental Protocols

The determination of this compound's selectivity for GluN2B over GluN2A relies on robust electrophysiological assays. The following is a detailed methodology based on protocols described in the literature for expressing recombinant NMDA receptors in Xenopus oocytes and measuring drug effects using two-electrode voltage clamp (TEVC).[1][3][4]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This method allows for the functional expression of specific NMDA receptor subtypes and the precise measurement of ion channel activity in response to agonists and modulators.

1. Oocyte Preparation and mRNA Injection:

  • Harvest and defolliculate stage V-VI oocytes from female Xenopus laevis frogs.

  • Prepare capped messenger RNA (cRNA) for human GluN1 and either GluN2A or GluN2B subunits.

  • Inject oocytes with a mixture of GluN1 and either GluN2A or GluN2B cRNA to express diheteromeric NMDA receptors.

  • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., containing NaCl, KCl, HEPES, and CaCl2, pH 7.4).

  • Impale the oocyte with two glass microelectrodes filled with KCl, one for voltage sensing and the other for current injection.

  • Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.

  • Record baseline currents in the recording solution.

3. NMDA Receptor Activation and this compound Application:

  • Co-apply a saturating concentration of the agonist glutamate and the co-agonist glycine to elicit maximal NMDA receptor-mediated currents.

  • Once a stable baseline current is established, apply increasing concentrations of this compound in the presence of the agonists.

  • Record the steady-state current at each this compound concentration.

4. Data Analysis:

  • Measure the peak current amplitude at each this compound concentration.

  • Normalize the current responses to the maximal current elicited by the agonists alone.

  • Plot the normalized current as a function of the logarithm of the this compound concentration to generate a concentration-response curve.

  • Fit the concentration-response curve with a sigmoidal dose-response equation to determine the half-maximal inhibitory concentration (IC50) and the Hill slope.

  • Compare the IC50 values obtained for GluN2A- and GluN2B-containing receptors to quantify the selectivity of this compound.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological context, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis oocyte Xenopus Oocyte mrna GluN1 + GluN2A/GluN2B mRNA injection cRNA Injection mrna->injection incubation Incubation (2-7 days) injection->incubation recording Two-Electrode Voltage Clamp incubation->recording agonists Glutamate + Glycine Application recording->agonists This compound This compound Application agonists->this compound measurement Current Measurement This compound->measurement crc Concentration-Response Curve Generation measurement->crc ic50 IC50 Determination crc->ic50 selectivity Selectivity Assessment (IC50 GluN2B vs. GluN2A) ic50->selectivity G cluster_membrane Cell Membrane NMDA_receptor NMDA Receptor (GluN1/GluN2A or GluN1/GluN2B) Ca_influx Ca²⁺ Influx NMDA_receptor->Ca_influx Glutamate Glutamate Glutamate->NMDA_receptor Glycine Glycine Glycine->NMDA_receptor This compound This compound This compound->NMDA_receptor Negative Allosteric Modulation Downstream_signaling Downstream Signaling (e.g., CaMKII, CREB activation, Synaptic Plasticity) Ca_influx->Downstream_signaling

References

Cross-Study Analysis of Radiprodil Clinical Trial Results: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Radiprodil's clinical performance in infantile spasms and GRIN-related disorders, supported by experimental data and detailed protocols.

This compound, a selective negative allosteric modulator of the NMDA receptor subunit GluN2B, has been investigated in clinical trials for severe, rare neurological disorders.[1][2] This guide provides a comparative analysis of the available clinical trial data for this compound in two key pediatric indications: infantile spasms (IS) and GRIN-related neurodevelopmental disorders. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of this compound's clinical profile.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the clinical trials of this compound in GRIN-related disorders and infantile spasms.

Table 1: Efficacy Results of the HONEYCOMB Study (NCT05818943) in GRIN-Related Disorders
Efficacy EndpointResultCitation
Median Reduction in Countable Motor Seizures (CMS) 86%[1][3][4]
Patients with >50% Reduction in CMS 71%
Patients with >90% Reduction in CMS 43%
Patients Achieving Seizure Freedom 1
Clinician- and Caregiver-Reported Improvements General clinical improvement observed
Table 2: Outcomes of the Phase 1b Study (NCT02829827) in Infantile Spasms
Efficacy EndpointResultCitation
Spasm Freedom 1 out of 3 infants
Clinical Improvement (without spasm freedom) 2 out of 3 infants
Seizure Worsening Post-Withdrawal 2 out of 3 infants who had shown improvement

Experimental Protocols

HONEYCOMB Study (NCT05818943) for GRIN-Related Disorders

Study Design: A Phase 1b, open-label, multicenter, two-part study to assess the safety, tolerability, pharmacokinetics, and potential efficacy of this compound.

Patient Population:

  • Inclusion Criteria: Children aged ≥6 months to ≤12 years with a confirmed gain-of-function (GoF) genetic variant in GRIN1, GRIN2A, or GRIN2B genes. Participants were divided into two cohorts:

    • Cohort 1: Treatment-resistant seizures (at least 1 observable motor seizure per week and ≥4 during the 4-week observation period) with or without behavioral symptoms.

    • Cohort 2: Significant behavioral and/or motor symptoms (CGI-S score ≥4) without qualifying seizures.

  • Exclusion Criteria: Specific exclusion criteria were not detailed in the provided search results.

Dosing and Administration:

  • This compound was administered orally as a liquid suspension, twice daily.

  • The dose was individually titrated, starting at 0.05 mg/kg BID and incrementally increased to an optimal dose based on safety, tolerability, and initial efficacy.

Study Periods:

  • Part A:

    • Screening/Observation Period (35 days): Eligibility assessment and baseline seizure/behavioral evaluation.

    • Titration Period (approx. 51 days): Dose escalation and monitoring.

    • Maintenance Period (8 weeks): Treatment at the determined optimal dose.

  • Part B: Open-label long-term treatment period for eligible participants who completed Part A.

Outcome Measures:

  • Primary: Safety and tolerability.

  • Secondary: Change from baseline in seizure frequency and non-seizure behavioral outcomes.

Phase 1b Study (NCT02829827) for Infantile Spasms

Study Design: A Phase 1b, open-label, ascending dose, adaptive design study.

Patient Population:

  • Inclusion Criteria: Infants between 2 and 14 months of age with a diagnosis of drug-resistant infantile spasms. Participants were resistant to a combination of vigabatrin and prednisolone.

  • Exclusion Criteria: Current treatment with felbamate, perampanel, or ketogenic diet. More than 6 months since the diagnosis of IS.

Dosing and Administration:

  • Individually titrated doses of this compound were administered for up to 34 days.

Outcome Measures:

  • Primary: Safety and tolerability.

  • Efficacy: Clinical response, defined as no spasms on Day 14 of treatment with the maintenance dose. Electro-clinical response, defined as no spasms and resolution of hypsarrhythmia.

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Radiprodil_Mechanism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds & Activates Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Opens Downstream Downstream Signaling (e.g., CaMKII, PKC) Ca_Channel->Downstream Ca²⁺ Influx Excitotoxicity Neuronal Hyperexcitability & Seizures Downstream->Excitotoxicity Leads to This compound This compound This compound->NMDA_Receptor Negative Allosteric Modulation (Inhibits)

Caption: this compound's mechanism of action at the NMDA receptor.

Experimental Workflow of the HONEYCOMB Study (NCT05818943)

HONEYCOMB_Workflow cluster_partA Part A (up to 6 months) cluster_partB Part B (Long-term) Screening Screening & Observation (35 days) Titration Dose Titration (approx. 51 days) Screening->Titration Eligible Participants Maintenance Maintenance Period (8 weeks) Titration->Maintenance OLE Open-Label Extension Maintenance->OLE Eligible Participants Tapering Tapering & Follow-up (29 days) Maintenance->Tapering Participants not continuing

Caption: Workflow of the two-part HONEYCOMB clinical trial.

Logical Relationship of this compound's Development for GRIN-Related Disorders

Radiprodil_Development Phase1b Phase 1b (HONEYCOMB) NCT05818943 - Safety & Efficacy Signal Breakthrough FDA Breakthrough Therapy Designation Phase1b->Breakthrough Positive Data Supports Phase3 Phase 3 (BeeLine) NCT07224581 - Pivotal Efficacy & Safety Breakthrough->Phase3 Facilitates

Caption: this compound's clinical development pathway for GRIN disorders.

References

Independent Validation of Radiprodil's Antiseizure Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Radiprodil's antiseizure effects with alternative therapies, supported by available preclinical and clinical data. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of this novel agent.

Executive Summary

This compound is an investigational drug that acts as a selective negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit.[1][2] Preclinical and early-phase clinical studies have demonstrated its potential as a potent antiseizure medication, particularly in patient populations with gain-of-function (GoF) mutations in GRIN genes, which encode for NMDA receptor subunits.[2][3][4] This guide summarizes the existing data on this compound's efficacy and provides a comparative analysis with established antiseizure medications (ASMs).

This compound: Mechanism of Action and Efficacy

This compound's targeted mechanism of action distinguishes it from many existing ASMs. By selectively modulating GluN2B-containing NMDA receptors, it aims to reduce neuronal hyperexcitability that underlies seizure activity, particularly in conditions where these receptors are overactive due to genetic mutations.

Preclinical Evidence

In preclinical studies, this compound has shown significant, dose-dependent antiseizure effects in rodent models.

Preclinical Model Key Findings Reference
Audiogenic Seizure Model (mice)Potent, dose-dependent protection against generalized clonic convulsions with an ED50 of 2.1 mg/kg.
Pentylenetetrazol (PTZ)-induced Seizure Model (rats)Demonstrated age-dependent efficacy, with the strongest protective effects against generalized tonic seizures observed in juvenile rats.
Grin2a S/S Mouse Model (audiogenic seizures)Significantly and dose-dependently reduced the onset and severity of audiogenic seizures.
Clinical Evidence

Early clinical trials have provided promising results for this compound in pediatric patients with GRIN-related disorders.

Clinical Trial Patient Population Key Efficacy Endpoints Reference
Phase 1b (Honeycomb Study)15 children with GRIN1, GRIN2A, or GRIN2B GoF mutations.Median reduction of 86% in countable motor seizure frequency.
Phase 1b (Infantile Spasms)3 infants with infantile spasm syndrome resistant to standard care.All three infants showed clinical improvement, with one becoming spasm-free.

Comparison with Alternative Antiseizure Medications

While direct head-to-head clinical trials are not yet available, a comparison of this compound's mechanism and reported efficacy with established ASMs provides valuable context. The following table summarizes key information for selected comparator drugs often used in the treatment of focal seizures.

Drug Mechanism of Action Reported Efficacy (Adjunctive Therapy for Focal Seizures)
This compound Selective negative allosteric modulator of the NMDA receptor GluN2B subunit.Median 86% reduction in countable motor seizures in patients with GRIN-related disorders (Phase 1b).
Levetiracetam Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.33.0% to 39.8% of patients achieving ≥50% reduction in partial seizure frequency.
Lamotrigine Blocks voltage-gated sodium channels and may inhibit glutamate release.20% to 36% median reduction in seizure frequency; approximately one-third of patients on the higher dose achieved ≥50% reduction.
Topiramate Blocks voltage-gated sodium channels, enhances GABA-A receptor activity, and antagonizes AMPA/kainate glutamate receptors.Approximately 45% of patients achieving ≥50% reduction in seizure frequency.

Experimental Protocols

Detailed methodologies for the key preclinical and clinical experiments cited are provided below to facilitate independent validation and further research.

Preclinical Models

1. Audiogenic Seizure Model in Mice

  • Objective: To assess the efficacy of a compound against reflex seizures induced by a high-intensity auditory stimulus.

  • Animals: Genetically susceptible mouse strains, such as DBA/2 mice, are typically used.

  • Procedure:

    • Mice are individually placed in a sound-attenuated chamber.

    • Following an acclimatization period, a high-frequency (e.g., 10-20 kHz) and high-intensity (e.g., 100-120 dB) acoustic stimulus is presented for a fixed duration (e.g., 60 seconds).

    • Seizure activity is observed and scored based on a standardized scale, typically including stages of wild running, clonic seizures, and tonic-clonic seizures.

    • The test compound or vehicle is administered at a specified time before the auditory stimulus.

  • Endpoint: The primary endpoint is the prevention or reduction in the severity of the seizure response. The dose that protects 50% of the animals from the tonic-clonic seizure phase (ED50) is often calculated.

2. Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats

  • Objective: To evaluate the anticonvulsant properties of a compound against chemically-induced generalized seizures.

  • Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Procedure:

    • The test compound or vehicle is administered to the rats.

    • After a predetermined interval, a convulsant dose of PTZ (e.g., 35-85 mg/kg) is injected, typically subcutaneously or intraperitoneally.

    • The animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, which are scored using a standardized scale (e.g., Racine scale).

  • Endpoint: The primary endpoints include the latency to the first myoclonic jerk and the onset of generalized clonic or tonic-clonic seizures, as well as the overall seizure severity score.

Clinical Trial Protocol (Generalized from this compound Phase 1b/3 Studies)
  • Objective: To assess the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with GRIN-related disorders.

  • Study Design: Open-label, dose-escalation (Phase 1b) followed by a randomized, double-blind, placebo-controlled trial (Phase 3).

  • Inclusion Criteria: Patients aged 6 months to 12 years with a confirmed gain-of-function mutation in a GRIN gene and a specified minimum frequency of countable motor seizures.

  • Procedure:

    • Screening and Baseline: A 4-week observation period to establish baseline seizure frequency.

    • Titration Period: Gradual, individualized dose escalation of this compound or placebo over several weeks.

    • Maintenance Period: A fixed-dose period of 8-12 weeks to assess efficacy and safety.

    • Open-Label Extension: Eligible participants may continue to receive this compound to assess long-term safety and efficacy.

  • Primary Efficacy Endpoint: Percentage change from baseline in the frequency of countable motor seizures.

Visualizations

This compound's Signaling Pathway

Radiprodil_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Downstream Effects Glutamate Glutamate NMDA_Receptor NMDA Receptor (with GluN2B subunit) Glutamate->NMDA_Receptor Binds Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Activation leads to Excitotoxicity Neuronal Hyperexcitability & Excitotoxicity Ca_Influx->Excitotoxicity Seizure Seizure Activity Excitotoxicity->Seizure This compound This compound This compound->NMDA_Receptor Negative Allosteric Modulation (Inhibition)

Caption: this compound's mechanism of action.

Preclinical Antiseizure Drug Screening Workflow

Preclinical_Workflow cluster_0 Phase 1: Acute Seizure Models cluster_1 Phase 2: Chronic Epilepsy Models cluster_2 Phase 3: Advanced Characterization MES Maximal Electroshock (MES) (Generalized tonic-clonic) Kindling Kindling Model (e.g., corneal) MES->Kindling PTZ Pentylenetetrazol (PTZ) (Generalized myoclonic) PTZ->Kindling Hz6 6 Hz Model (Focal, pharmacoresistant) Hz6->Kindling Genetic Genetic Models (e.g., Grin2a S/S) Kindling->Genetic Tox Toxicology & Safety Pharmacology Genetic->Tox PK Pharmacokinetics Genetic->PK IND Investigational New Drug (IND) Application Tox->IND PK->IND Compound Test Compound Compound->MES Compound->PTZ Compound->Hz6

Caption: Generalized preclinical drug screening workflow.

References

Radiprodil's Therapeutic Window: A Comparative Analysis with Other NMDA Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic window of Radiprodil, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, with other notable NMDA antagonists. The information presented herein is based on available preclinical data and is intended to facilitate an informed evaluation of these compounds for research and drug development purposes.

Executive Summary

This compound is a novel NMDA receptor antagonist with a distinct mechanism of action, selectively targeting the GluN2B subunit. This selectivity is hypothesized to contribute to a wider therapeutic window compared to less selective NMDA antagonists. This guide summarizes the available preclinical efficacy data for this compound and compares it to established NMDA antagonists such as ketamine, memantine, and MK-801. While a definitive comparison of the therapeutic index is challenging due to the limited publicly available toxicity data for this compound, this document compiles the existing evidence to provide a preliminary assessment.

Data Presentation: Preclinical Anticonvulsant Efficacy

The following table summarizes the median effective dose (ED50) of this compound and other NMDA antagonists in various preclinical seizure models in rodents. It is important to note that direct comparison of ED50 values across different studies and models should be done with caution due to variations in experimental conditions.

CompoundAnimal ModelSeizure TypeED50 (mg/kg)Administration RouteReference
This compound MouseAudiogenic Seizure2.1i.p.[1]
MK-801 Mouse (genetically epileptic E1)Generalized Tonic-Clonic0.17i.p.[2]
Memantine RatNMDA-induced Convulsions2.9i.p.[3]
Ketamine Rat (Status Epilepticus model)Electrically-induced Seizures58i.p.

Note: A lower ED50 value indicates higher potency in the specific model. The therapeutic index (TI) is calculated as the ratio of the toxic dose (TD50) or lethal dose (LD50) to the effective dose (ED50). A higher TI indicates a wider therapeutic window. Due to the lack of publicly available LD50 or TD50 data for this compound from comparable preclinical studies, a direct TI comparison is not currently feasible. However, some toxicity data for the comparator compounds are available:

  • Ketamine: LD50 in mice is approximately 400 mg/kg (i.p.).

  • Memantine: LD50 in rodents is approximately 500 mg/kg.

  • MK-801: Neurotoxic effects, including neuronal vacuolization, have been observed in rodents at doses as low as 0.5-1.0 mg/kg, with irreversible neuronal degeneration reported at 10 mg/kg. This suggests a narrow therapeutic window.

Experimental Protocols

Audiogenic Seizure Model (as used for this compound)

This model is used to evaluate the efficacy of anticonvulsant drugs against seizures induced by a high-intensity auditory stimulus.

  • Animals: Typically, mouse strains susceptible to audiogenic seizures, such as DBA/2 or Frings, are used.

  • Apparatus: A sound-attenuated chamber equipped with a sound source capable of producing a high-frequency (e.g., 10-12 kHz) and high-intensity (e.g., 100-120 dB) sound.

  • Procedure:

    • Animals are individually placed in the chamber and allowed to acclimatize for a short period.

    • The test compound (e.g., this compound) or vehicle is administered at predetermined doses and time points before the auditory stimulus.

    • The acoustic stimulus is presented for a fixed duration (e.g., 60 seconds).

    • Seizure activity is observed and scored based on a predefined scale, typically including stages of wild running, clonic seizures, and tonic-clonic seizures.

    • The primary endpoint is the presence or absence of the tonic-clonic seizure, from which the ED50 is calculated.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.

  • Animals: Mice or rats are commonly used.

  • Apparatus: An electroconvulsive shock apparatus with corneal or ear-clip electrodes.

  • Procedure:

    • The test compound or vehicle is administered to the animals.

    • At the time of peak drug effect, a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered through the electrodes.

    • The resulting seizure is observed, with the endpoint being the abolition of the hindlimb tonic extension phase.

    • The percentage of animals protected from the tonic hindlimb extension at various doses is used to calculate the ED50.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to identify compounds that can prevent or reduce the severity of clonic seizures, which are characteristic of absence seizures in humans.

  • Animals: Mice or rats.

  • Procedure:

    • The test compound or vehicle is administered.

    • A convulsant dose of pentylenetetrazol (PTZ) is administered subcutaneously or intraperitoneally.

    • Animals are observed for a set period (e.g., 30 minutes) for the occurrence and severity of seizures, which are typically scored based on the Racine scale.

    • The primary endpoint is the prevention of generalized clonic seizures, and the ED50 is calculated based on the dose-response relationship.

Mandatory Visualization

NMDA Receptor Signaling Pathway

NMDA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Ca_channel Ca²⁺ Channel NMDA_Receptor->Ca_channel Opens AMPA_Receptor AMPA Receptor AMPA_Receptor->NMDA_Receptor Depolarization relieves Mg²⁺ block CaMKII CaMKII Ca_channel->CaMKII Activates CREB CREB CaMKII->CREB Activates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Promotes Glutamate->NMDA_Receptor Binds Glycine Glycine (Co-agonist) Glycine->NMDA_Receptor Binds Mg_ion Mg²⁺ Block Mg_ion->Ca_channel Blocks at resting potential This compound This compound (GluN2B NAM) This compound->NMDA_Receptor Negative Allosteric Modulation Ketamine Ketamine (Channel Blocker) Ketamine->Ca_channel Blocks Pore Memantine Memantine (Channel Blocker) Memantine->Ca_channel Blocks Pore MK801 MK-801 (Channel Blocker) MK801->Ca_channel Blocks Pore

Caption: NMDA Receptor Signaling and Antagonist Sites.

Experimental Workflow for Preclinical Anticonvulsant Screening

Preclinical_Workflow cluster_screening Initial Screening cluster_characterization Dose-Response & Toxicity cluster_mechanistic Mechanistic Studies MES Maximal Electroshock Seizure (MES) Test Decision1 Active? MES->Decision1 PTZ Pentylenetetrazol (PTZ) Seizure Test PTZ->Decision1 Audiogenic Audiogenic Seizure Test Audiogenic->Decision1 ED50 ED50 Determination TD50 TD50/LD50 Determination (e.g., Rotarod for neurotoxicity) ED50->TD50 TI Therapeutic Index Calculation (TD50/ED50) TD50->TI Decision2 Favorable TI? TI->Decision2 Receptor_Binding Receptor Binding Assays Lead_Candidate Lead Candidate Receptor_Binding->Lead_Candidate Electrophysiology Electrophysiology (e.g., Patch Clamp) Electrophysiology->Lead_Candidate Start Test Compound Start->MES Start->PTZ Start->Audiogenic Decision1->ED50 Yes Stop Stop Decision1->Stop No Decision2->Receptor_Binding Yes Decision2->Electrophysiology Yes Decision2->Stop No

Caption: Preclinical Anticonvulsant Drug Discovery Workflow.

References

A Head-to-Head In Vivo Comparison of Radiprodil and MK-801: Efficacy, Side Effects, and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of Radiprodil and MK-801, two critical modulators of the N-methyl-D-aspartate (NMDA) receptor. We delve into their distinct mechanisms of action, comparative efficacy in preclinical seizure models, and their differing side-effect profiles, supported by experimental data and detailed protocols.

At a Glance: this compound vs. MK-801

FeatureThis compoundMK-801 (Dizocilpine)
Primary Mechanism Negative allosteric modulator of the GluN2B subunit of the NMDA receptor.[1][2][3]Non-competitive, open-channel blocker of the NMDA receptor.[4][5]
Receptor Subtype Selectivity Selective for GluN2B-containing NMDA receptors.Non-selective, blocks all NMDA receptor subtypes.
Anticonvulsant Efficacy Potent, dose-dependent protection against generalized clonic and tonic-clonic seizures.Broad-spectrum anticonvulsant activity against various chemically and electrically induced seizures.
Side Effect Profile Generally well-tolerated in preclinical and preliminary clinical studies.Associated with significant psychotomimetic effects, hyperlocomotion, and potential for neurotoxicity (Olney's lesions) at higher doses.
Therapeutic Potential Investigated for infantile spasms, GRIN-related disorders, and neuropathic pain.Primarily used as a research tool to model psychosis and cognitive dysfunction due to its side-effect profile.

Efficacy in Preclinical Seizure Models

Both this compound and MK-801 have demonstrated anticonvulsant properties in various in vivo models. However, their efficacy and the experimental contexts in which they have been tested differ, reflecting their distinct mechanisms of action.

Audiogenic Seizure Model

The audiogenic seizure model in mice is a well-established paradigm for screening anticonvulsant drugs, particularly against generalized tonic-clonic seizures.

Table 1: Anticonvulsant Efficacy in the Audiogenic Seizure Model

CompoundAnimal ModelDosingKey Findings
This compound DBA/2 mice2.1 mg/kg (ED50)Displayed potent, dose-dependent protective activity against generalized clonic convulsions.
This compound Grin2aS/S miceAcute treatmentSignificantly and dose-dependently reduced the onset and severity of audiogenic seizures.
MK-801 Audiogenic seizure-prone animalsNot specifiedEffective in blocking seizures induced by sound.
Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ model is used to induce generalized seizures and is sensitive to drugs that enhance GABAergic neurotransmission or modulate excitatory signaling.

Table 2: Anticonvulsant Efficacy in the PTZ-Induced Seizure Model

CompoundAnimal ModelDosingKey Findings
This compound Juvenile Rats (PN12)3 mg/kg and 10 mg/kgShowed a statistically significant protective effect against the tonic phase of PTZ-induced convulsions at 3 mg/kg, and completely abolished tonic seizures at 10 mg/kg.
MK-801 Rats (18-90 days old)0.05-10 mg/kg IPNearly completely blocked or strongly delayed major (generalized tonic-clonic) seizures and attenuated seizure severity in a dose-dependent manner.

Side Effect Profile: A Key Differentiator

The differing side-effect profiles of this compound and MK-801 are a critical consideration for their therapeutic potential and are directly linked to their mechanisms of action.

Locomotor Activity

Alterations in spontaneous locomotor activity are a common measure of a drug's central nervous system effects.

Table 3: Effects on Locomotor Activity

CompoundAnimal ModelDosingKey Findings
This compound Not extensively reported in available literature.-Further studies are needed to fully characterize its effects on locomotor activity.
MK-801 Mice and Rats0.1-0.5 mg/kg i.p.Induces a robust, dose-dependent increase in locomotor activity. Higher doses can lead to stereotyped behaviors like head weaving and body rolling.
Psychotomimetic and Cognitive Effects

The potential to induce psychosis-like symptoms and cognitive deficits is a major limitation for many NMDA receptor antagonists.

Table 4: Psychotomimetic and Cognitive Effects

CompoundAnimal ModelDosingKey Findings
This compound Not extensively reported in available literature.-The selective action on GluN2B subunits is hypothesized to reduce the psychotomimetic effects seen with non-selective antagonists.
MK-801 Rats and MiceSub-chronic administrationWithdrawal from sub-chronic PCP, but not MK-801, caused significant working memory deficits and enhanced amphetamine-induced motor activity, suggesting differences in their long-term behavioral consequences. Acute administration is widely used to model cognitive deficits in tasks like the Morris water maze.

Mechanisms of Action and Signaling Pathways

The distinct in vivo profiles of this compound and MK-801 stem from their different interactions with the NMDA receptor.

NMDA Receptor Signaling Pathway

The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of Ca2+ into the neuron. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.

NMDA Receptor Signaling NMDA Receptor Signaling Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 Co_agonist Glycine / D-Serine Co_agonist->NMDAR Binds to GluN1 Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Activation

Caption: Overview of the NMDA receptor signaling cascade.

This compound: A Selective Approach

This compound acts as a negative allosteric modulator, specifically targeting the GluN2B subunit of the NMDA receptor. This means it binds to a site on the receptor different from the glutamate binding site and reduces the probability of the channel opening, thereby dampening GluN2B-mediated signaling without completely blocking it.

This compound Mechanism This compound's Mechanism of Action This compound This compound GluN2B GluN2B Subunit This compound->GluN2B Binds Allosterically NMDAR_activity NMDA Receptor Channel Opening GluN2B->NMDAR_activity Reduces Probability Reduced_Ca_influx Reduced Ca²⁺ Influx NMDAR_activity->Reduced_Ca_influx

Caption: this compound's allosteric modulation of the GluN2B subunit.

MK-801: A Non-Selective Blockade

MK-801 is an open-channel blocker, meaning it enters the NMDA receptor's ion channel when it is open and physically obstructs the flow of ions. This blockade is not specific to any particular subunit, affecting all activated NMDA receptors.

MK801_Mechanism MK-801's Mechanism of Action MK801 MK-801 NMDAR_channel NMDA Receptor Ion Channel (Open) MK801->NMDAR_channel Enters and Binds Ion_flow Ion Flow (Ca²⁺, Na⁺) NMDAR_channel->Ion_flow Physically Obstructs Blocked_flow Blocked Ion Flow Ion_flow->Blocked_flow Microdialysis_Workflow In Vivo Microdialysis Experimental Workflow Surgery Stereotaxic Surgery: Implant guide cannula Recovery Post-operative Recovery Surgery->Recovery Probe_insertion Insert Microdialysis Probe Recovery->Probe_insertion Perfusion Perfuse with aCSF Probe_insertion->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline Drug_admin Administer Drug (e.g., MK-801) Baseline->Drug_admin Sample_collection Collect Post-drug Samples Drug_admin->Sample_collection Analysis Analyze Samples via HPLC-ECD Sample_collection->Analysis

References

Assessing the Translational Validity of Radiprodil Preclinical Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data for Radiprodil, a selective negative allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, with other relevant compounds. The aim is to critically assess the translational validity of this compound's preclinical findings by examining its efficacy in various seizure models and comparing its profile to alternative GluN2B antagonists. While extensive efforts have been made to gather comprehensive preclinical data, it is important to note that specific pharmacokinetic parameters for this compound and its comparators in rodent models are not consistently reported in publicly available literature.

Executive Summary

This compound has demonstrated significant anticonvulsant effects in preclinical models, particularly in juvenile animals, which aligns with the developmental expression of the GluN2B subunit. Its efficacy in the audiogenic seizure model and the pentylenetetrazole (PTZ)-induced seizure model suggests a potential therapeutic role in epilepsy, especially in conditions with GluN2B hyperexcitability, such as certain GRIN-related disorders and infantile spasms. This guide presents the available preclinical efficacy data for this compound alongside that of other GluN2B antagonists, Ifenprodil and Traxoprodil, to provide a comparative context for evaluating its translational potential. Detailed experimental protocols and visual workflows are also provided to aid in the critical appraisal of the cited studies.

Data Presentation

Table 1: Preclinical Efficacy of this compound in Rodent Seizure Models
Animal ModelSpeciesAgeSeizure TypeEfficacy EndpointThis compound DoseOutcome
Audiogenic SeizureMouseAdultGeneralized Clonic ConvulsionsED502.1 mg/kg (i.p.)Potent, dose-dependent protection against generalized clonic convulsions.[1]
Pentylenetetrazole (PTZ)-induced SeizuresRatPostnatal Day 7 (PN7)Generalized Tonic SeizuresProtection against tonic phase3 mg/kg and 10 mg/kg (p.o.)Dose-dependent protective effects.
Pentylenetetrazole (PTZ)-induced SeizuresRatPostnatal Day 12 (PN12)Generalized Tonic SeizuresProtection against tonic phase3 mg/kg and 10 mg/kg (p.o.)Highest potency observed at this age; 10 mg/kg completely abolished tonic seizures.[2][3]
Pentylenetetrazole (PTZ)-induced SeizuresRatPostnatal Day 70 (PN70)Generalized Tonic SeizuresProtection against tonic phaseUp to 10 mg/kg (p.o.)No significant anticonvulsant activity.
6 Hz StimulationMouseAdultFocal SeizuresProtection against seizuresUp to 30 mg/kg (i.p.)No significant activity.[1]
GRIN2A(N615S) Mutation ModelMouseNot SpecifiedAudiogenic SeizuresReduction in onset and severityNot SpecifiedSignificantly and dose-dependently reduced seizure onset and severity.[4]
Table 2: Comparative Preclinical Efficacy of GluN2B Antagonists
CompoundAnimal ModelSpeciesEfficacy EndpointED50 / Effective Dose
This compound Audiogenic SeizureMouseProtection against clonic convulsions2.1 mg/kg (i.p.)
Ifenprodil Pentylenetetrazole (PTZ)-induced SeizuresMouseIncreased seizure latencyEffective in 7 and 10-day-old mice, but not in 14 or 21-day-old mice (dose not specified).
Traxoprodil Pentylenetetrazole (PTZ)-induced SeizuresRatIncreased latency to generalized tonic-clonic seizures20 nmol (i.c.v.); 60 mg/kg (p.o.) increased latency and decreased total seizure time.
Table 3: Preclinical Pharmacokinetic Parameters of GluN2B Antagonists in Rodents
CompoundSpeciesRouteCmaxTmaxT1/2Oral Bioavailability (%)
This compound Rat/MouseOralNot ReportedNot ReportedNot ReportedNot Reported
Ifenprodil Rat/MouseOralNot ReportedNot ReportedNot ReportedNot Reported
Traxoprodil MouseOralNot ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

Audiogenic Seizure Model in Mice

Objective: To assess the efficacy of a compound in protecting against seizures induced by a high-intensity auditory stimulus. This model is particularly relevant for studying genetic epilepsies with a reflex seizure component.

Materials:

  • Acoustically isolated chamber

  • Sound generator capable of producing a high-frequency (e.g., 11 kHz), high-intensity (e.g., 105 dB) sound

  • Video recording system

  • Test compound (this compound) and vehicle control

  • Audiogenic seizure-susceptible mice (e.g., DBA/2 or genetically modified strains like Grin2a(S/S))

Procedure:

  • Acclimatize mice to the testing room for at least 30 minutes before the experiment.

  • Administer the test compound (e.g., this compound) or vehicle control via the desired route (e.g., intraperitoneal injection).

  • At a predetermined time post-administration (based on expected peak plasma concentration), place a single mouse into the acoustic chamber.

  • Allow for a brief habituation period (e.g., 1-2 minutes).

  • Initiate the auditory stimulus and continue for a set duration (e.g., 60 seconds) or until the onset of a tonic-clonic seizure.

  • Record the animal's behavior and score the seizure severity based on a standardized scale (e.g., wild running, clonic seizures, tonic seizures, respiratory arrest).

  • Measure the latency to the onset of each seizure phase.

  • The primary endpoint is typically the percentage of animals protected from the tonic-clonic seizure phase. The ED50 (the dose at which 50% of animals are protected) can be calculated from a dose-response curve.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

Objective: To evaluate the anticonvulsant properties of a compound against chemically induced generalized seizures. PTZ is a GABAA receptor antagonist that induces seizures in a dose-dependent manner.

Materials:

  • Pentylenetetrazole (PTZ) solution (e.g., 35-70 mg/kg in saline)

  • Test compound (this compound) and vehicle control

  • Wistar or Sprague-Dawley rats of varying postnatal (PN) ages (e.g., PN7, PN12, PN70)

  • Observation chambers

  • Video recording system

Procedure:

  • Acclimatize the rat pups or adult rats to the testing environment.

  • Administer the test compound (e.g., this compound) or vehicle control orally or via another desired route.

  • After a specified pretreatment time, administer PTZ subcutaneously or intraperitoneally. The dose of PTZ may be adjusted based on the age of the animals to reliably induce seizures.

  • Immediately place the animal in an observation chamber and start video recording.

  • Observe the animal for a set period (e.g., 30 minutes) for the occurrence of seizure behaviors.

  • Score the seizure severity using a standardized scale (e.g., Racine scale, or a simplified scale noting the presence and duration of myoclonic jerks, clonic convulsions, and tonic-clonic seizures).

  • Measure the latency to the first seizure manifestation and the duration of the seizures.

  • The primary efficacy endpoint is often the protection against the tonic hindlimb extension phase of the seizure or a significant increase in the latency to seizure onset.

Signaling Pathways and Experimental Workflows

Radiprodil_Mechanism_of_Action cluster_downstream Downstream Signaling Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Activates Ca_influx Ca2+ Influx NMDA_Receptor->Ca_influx Leads to Neuronal_Excitation Neuronal Hyperexcitability (Seizure Activity) This compound This compound This compound->NMDA_Receptor Negative Allosteric Modulation Anticonvulsant_Effect Anticonvulsant Effect This compound->Anticonvulsant_Effect Results in CaMKII CaMKII Ca_influx->CaMKII Activates DAPK1 DAPK1 Ca_influx->DAPK1 Activates CaMKII->Neuronal_Excitation Promotes DAPK1->Neuronal_Excitation Contributes to mTOR_signaling mTOR Signaling mTOR_signaling->Neuronal_Excitation Can be dysregulated in epilepsy Preclinical_Efficacy_Workflow start Start: Hypothesis Generation (GluN2B modulation for seizures) model_selection Animal Model Selection (e.g., Audiogenic, PTZ) start->model_selection dosing Compound Administration (this compound vs. Vehicle vs. Competitor) model_selection->dosing seizure_induction Seizure Induction (Acoustic Stimulus or PTZ Injection) dosing->seizure_induction pk_pd_analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis dosing->pk_pd_analysis observation Behavioral Observation & Scoring (Latency, Severity) seizure_induction->observation data_analysis Data Analysis (ED50, Statistical Significance) observation->data_analysis observation->pk_pd_analysis conclusion Conclusion on Preclinical Efficacy & Translational Potential data_analysis->conclusion pk_pd_analysis->conclusion Translational_Validity_Assessment preclinical_data Preclinical Data - Efficacy (ED50) - PK/PD in rodents translational_validity Assessment of Translational Validity preclinical_data->translational_validity Compare competitor_data Comparator Data - Efficacy - PK/PD competitor_data->translational_validity Benchmark clinical_trials Clinical Trial Data - Phase I (Safety, PK) - Phase II/III (Efficacy) translational_validity->clinical_trials Predicts

References

Radiprodil in GRIN Disorders: A Comparative Meta-Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the efficacy of Radiprodil in the treatment of GRIN disorders, alongside a comparative review of alternative therapeutic strategies. The data presented is compiled from clinical trial results, case studies, and preclinical research to offer an objective overview for the scientific community.

Introduction to GRIN Disorders and the Therapeutic Rationale for this compound

GRIN disorders are a group of rare, severe neurodevelopmental conditions caused by mutations in the genes encoding subunits of the N-methyl-D-aspartate (NMDA) receptor. These receptors are critical for synaptic plasticity, learning, and memory. Gain-of-function (GoF) mutations in genes such as GRIN2B lead to excessive NMDA receptor activity, resulting in a range of debilitating symptoms including epilepsy, intellectual disability, and movement disorders.

This compound is an investigational selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor. By binding to a site distinct from the glutamate and glycine binding sites, this compound reduces the channel's activity without complete blockade, offering a targeted approach to mitigating the effects of GoF mutations.[1]

Quantitative Efficacy Analysis: this compound vs. Alternative Treatments

The following tables summarize the available quantitative data on the efficacy of this compound and alternative treatments in reducing seizure frequency in patients with GRIN disorders. It is important to note that the data for this compound is derived from a structured clinical trial, while data for alternative treatments largely comes from case reports and smaller, open-label studies, making direct comparisons challenging.

Table 1: Efficacy of this compound in GRIN Disorders
Treatment Study/Trial Patient Population Primary Efficacy Endpoint Reported Efficacy Citation(s)
This compoundPhase 1b Honeycomb15 pediatric patients with GoF mutations in GRIN1, GRIN2A, GRIN2B, or GRIN2DReduction in countable motor seizure (CMS) frequency- Median reduction of 86% in CMS frequency from baseline.- 71% of patients experienced a >50% reduction in CMS.- 43% of patients experienced a >90% reduction in CMS.- One patient achieved seizure freedom.[1][2]
Table 2: Efficacy of Alternative Treatments in GRIN Disorders
Treatment Study Type Patient Population Reported Efficacy in Seizure Reduction Citation(s)
Memantine Case Report20-month-old with GRIN2B mutation and refractory epileptic spasms~80% reduction in average seizure episodes.[3]
Case ReportPatient with GRIN2A mutationSignificant reduction in seizure frequency (from 11 to 3.3 per week) and cessation of myoclonic jerks.
Case Series15 patients with GRIN-related epilepsyMarked (>75%) seizure reduction in 4 children. Modest (<75%) reduction in 4 other patients.
L-Serine Phase 2A, open-label trial23 children with GRIN loss-of-function variants- Reduction in epileptic seizures.- One patient achieved seizure freedom.
Perampanel Case ReportInfant with GRIN2D-related developmental and epileptic encephalopathyMarked electroclinical improvement.
Long-term study in DEEsPatients with developmental and epileptic encephalopathiesAt 60 months, >50% seizure reduction in 33.3% to 54.5% of patients depending on seizure type.
Ketogenic Diet ReviewChildren with intractable epilepsy- Studies show >50% seizure reduction in a significant percentage of patients.- One study reported 34% of children with a >90% reduction in seizures at 3 months.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key studies cited.

This compound: Phase 1b Honeycomb Trial (NCT05818943)
  • Study Design: An open-label, two-part Phase 1b trial to assess the safety, tolerability, pharmacokinetics, and potential efficacy of this compound.

  • Participants: 15 pediatric patients (aged ≥6 months to ≤12 years) with a confirmed gain-of-function (GoF) genetic variant in GRIN1, GRIN2A, GRIN2B, or GRIN2D.

  • Procedure:

    • Screening/Observation Period (35 days): Eligibility assessment followed by a four-week period to establish baseline seizure frequency and/or behavioral symptoms.

    • Titration Period (approx. 51 days): Hospitalization for the initial administration of this compound (oral liquid suspension) twice daily. The dose was gradually increased to the highest tolerated and potentially effective level. Plasma concentrations, safety, and tolerability were monitored.

    • Maintenance Period (up to 53 days): Participants continued on the highest safe and effective dose identified during the titration period.

    • Part B (Long-Term Treatment): Eligible participants could continue to receive this compound in an open-label long-term treatment period.

  • Outcome Measures:

    • Primary: Safety and tolerability.

    • Secondary: Change in seizure frequency from baseline, assessed via seizure diaries.

L-Serine: Phase 2A Trial (NCT04646447)
  • Study Design: A non-randomized, open-label, single-arm Phase 2A trial to evaluate the tolerability and efficacy of L-serine.

  • Participants: 24 children (aged 2-18 years) with GRIN genetic variants leading to loss-of-function.

  • Procedure:

    • Baseline Assessment: Assessments were performed 3 months and 1 day before starting treatment.

    • Treatment Period (52 weeks): Patients received L-serine supplementation.

    • Follow-up Assessments: Assessments were conducted at 1, 3, 6, and 12 months after the start of treatment.

  • Outcome Measures:

    • Primary: Safety and efficacy measured by changes in various developmental and behavioral scales (e.g., Vineland Adaptive Behavior Scales, Bayley Scales).

    • Secondary: Reduction in seizure frequency and intensity, and improvement in EEG.

Memantine: Case Report (Pierson et al., 2014)
  • Patient: A male with early-onset epileptic encephalopathy due to a GRIN2A gain-of-function mutation.

  • Procedure:

    • Baseline: The patient was experiencing an average of 11 seizures per week despite treatment with multiple anti-epileptic drugs.

    • Intervention: Memantine was added as an adjunct therapy and titrated to a dosage of approximately 0.5 mg/kg per day.

  • Outcome Measures: Seizure frequency was logged daily by parents and teachers. Interictal EEG recordings were also performed.

Perampanel: Case Report (Li et al., 2023)
  • Patient: An infant with severe developmental and epileptic encephalopathy associated with a novel de novo GRIN2D variant.

  • Procedure: After failing to achieve seizure control with multiple anticonvulsants, oral corticosteroid therapy, and a ketogenic diet, adjunctive therapy with perampanel was initiated.

  • Outcome Measures: Electroclinical improvement was monitored.

Ketogenic Diet: Prospective Study (Neal et al., 2008)
  • Study Design: A randomized controlled trial.

  • Participants: 145 children aged 2 to 16 years with daily seizures who had not responded to at least two anti-epileptic drugs.

  • Procedure: Children were randomized to receive either the ketogenic diet or their usual care. The diet was initiated and maintained for at least 3 months.

  • Outcome Measures: The primary outcome was the mean percentage of baseline seizures. The proportion of children with a >50% and >90% reduction in seizures was also assessed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NMDA receptor signaling pathway in the context of GRIN disorders and the experimental workflow of the this compound Honeycomb trial.

GRIN_Disorder_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_nmdar NMDA Receptor cluster_downstream Downstream Signaling Glutamate Glutamate GluN2B GluN2B Glutamate->GluN2B Binds GluN1 GluN1 Ca_influx Ca2+ Influx GluN2B->Ca_influx Channel Opening Excessive_Ca_Influx Excessive Ca2+ Influx GluN2B->Excessive_Ca_Influx Prolonged Channel Opening Synaptic_Plasticity Synaptic Plasticity (Learning & Memory) Ca_influx->Synaptic_Plasticity Activates GoF_Mutation GRIN2B Gain-of-Function Mutation GoF_Mutation->GluN2B Alters Subunit Neuronal_Hyperexcitability Neuronal Hyperexcitability (Seizures) Excessive_Ca_Influx->Neuronal_Hyperexcitability This compound This compound This compound->GluN2B Negative Allosteric Modulation This compound->Excessive_Ca_Influx Reduces

Caption: NMDA receptor signaling in GRIN disorders and the mechanism of this compound.

Radiprodil_Honeycomb_Trial_Workflow Start Patient Recruitment (GRIN GoF, 6mo-12yr) Screening Screening & Observation (35 days) - Baseline Seizure Frequency Start->Screening Titration Dose Titration (approx. 51 days) - this compound BID - Safety & PK Monitoring Screening->Titration Maintenance Maintenance Period (up to 53 days) - Highest Safe & Effective Dose Titration->Maintenance Endpoint Primary & Secondary Endpoint Analysis - Safety & Efficacy Maintenance->Endpoint LongTerm Optional Long-Term Extension (Part B) Endpoint->LongTerm

Caption: Workflow of the this compound Phase 1b Honeycomb clinical trial.

Conclusion

The available data suggests that this compound holds significant promise as a targeted therapy for reducing seizure frequency in individuals with GRIN disorders caused by gain-of-function mutations. The median 86% reduction in seizure frequency observed in the Honeycomb trial is a substantial improvement. While alternative treatments such as memantine, L-serine, perampanel, and the ketogenic diet have shown varying degrees of efficacy in case reports and smaller studies, the evidence for this compound is emerging from a more systematic clinical trial program. The upcoming Phase 3 BeeLine trial will be crucial in further establishing the efficacy and safety profile of this compound. For researchers and drug development professionals, the targeted approach of this compound represents a significant advancement in the potential treatment of GRIN disorders, moving beyond symptomatic management to a mechanism-based therapy.

References

Safety Operating Guide

Proper Disposal Procedures for Radiprodil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Radiprodil, a selective NMDA NR2B antagonist used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling and disposal. Safety Data Sheets (SDS) from different suppliers may present conflicting hazard classifications. For maximum safety, it is prudent to adhere to the more stringent classification.

According to one supplier, this compound is classified with the following hazards[1]:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific target organ toxicity, repeated exposure (Category 1), H372: Causes damage to organs through prolonged or repeated exposure.

  • Hazardous to the aquatic environment, long-term hazard (Category 1), H410: Very toxic to aquatic life with long-lasting effects.

Due to its environmental toxicity, this compound is assigned UN number 3077 , designating it as an "ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S."[1]. Another supplier, however, states the substance is not classified according to the Globally Harmonized System (GHS)[2]. Given this discrepancy, researchers should handle this compound as a hazardous substance.

Chemical and Physical Properties

A summary of this compound's properties is provided below.

PropertyValueReference
CAS Number 496054-87-6[1]
Molecular Formula C₂₁H₂₀FN₃O₄[1]
Molecular Weight 397.40 g/mol
Appearance A solid
Solubility DMSO: ~10 mg/mLDimethylformamide (DMF): ~2 mg/mL1:3 DMSO:PBS (pH 7.2): ~0.25 mg/mL (Aqueous solutions are not recommended for storage for more than one day)
Storage Store as a solid at -20°C for long-term stability (≥4 years). Stock solutions should be stored at -80°C (up to 2 years) or -20°C (up to 1 year).

Personal Protective Equipment (PPE) and Safe Handling

Before handling or preparing this compound for disposal, ensure the following personal protective equipment is used:

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: Wear a lab coat or other protective clothing.

  • Respiratory Protection: Use only in areas with appropriate exhaust ventilation. Avoid breathing dust, vapors, or mist.

Always wash hands thoroughly after handling the compound. Ensure a safety shower and eye wash station are readily accessible.

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be conducted in accordance with all prevailing country, federal, state, and local regulations. The following protocol provides a general guideline for researchers.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure this compound powder.

    • Solutions containing this compound.

    • Contaminated labware (e.g., vials, pipette tips, gloves, paper towels).

  • Segregate this compound waste from other laboratory waste streams. Do not mix with non-hazardous waste.

Step 2: Spill Management

  • In case of a spill, prevent further leakage and keep the product away from drains or water courses.

  • For liquid spills, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders.

  • For solid spills, carefully collect the material to avoid dust formation.

  • Decontaminate surfaces and equipment by scrubbing with alcohol.

  • Collect all contaminated materials in a sealed container for disposal as hazardous waste.

Step 3: Waste Containment and Labeling

  • Place all this compound waste (solid, liquid, and contaminated materials) into a designated, sealable, and properly labeled hazardous waste container.

  • The label should clearly state "Hazardous Waste" and include the chemical name "this compound," its concentration (if applicable), and the associated hazards (e.g., "Toxic," "Environmentally Hazardous").

Step 4: Disposal via Institutional Environmental Health and Safety (EHS)

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

  • EHS will coordinate with an approved environmental management vendor for final disposal, which is typically high-temperature incineration.

Experimental Protocols Cited

No experimental protocols related to the disposal of this compound were found in the search results. The disposal procedure is a standardized safety protocol based on the chemical's hazard profile.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.

Radiprodil_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe identify_waste 1. Identify and Segregate Waste (Pure compound, solutions, contaminated materials) is_spill Accidental Spill? identify_waste->is_spill contain_spill 2a. Contain Spill - Absorb liquids - Prevent entry to drains - Decontaminate surfaces is_spill->contain_spill Yes contain_waste 2b. Place in Sealable Hazardous Waste Container is_spill->contain_waste No contain_spill->contain_waste ppe->identify_waste label_waste 3. Label Container - 'Hazardous Waste' - 'this compound' - Hazard Symbols contain_waste->label_waste contact_ehs 4. Contact Institutional EHS for Waste Pickup label_waste->contact_ehs end End: Waste Disposed by Approved Vendor (Incineration) contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.